Penbutolol
Description
This compound is a drug in the beta-blocker class used to treat hypertension. This compound binds both beta-1 and beta-2 adrenergic receptors, rendering it a non-selective beta-blocker. This compound can act as a partial agonist at beta adrenergic receptors, since it is a sympathomimetric drug. This compound also demonstrates high binding affinity to the 5-hydroxytryptamine receptor 1A with antagonistic effects. This binding characteristic of this compound is being investigated for its implications in Antidepressant Therapy. This compound is contraindicated in patients with cardiogenic shock, sinus bradycardia, second and third degree atrioventricular conduction block, bronchial asthma, and those with known hypersensitivity.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a nonselective beta-adrenergic receptor blocker (beta-blocker) used for the therapy of hypertension. This compound has yet to be convincingly associated with clinically apparent liver injury.
This compound has been reported in Caenorhabditis elegans with data available.
This compound is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-anginal and antihypertensive activities. This compound competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, this compound prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1987 and is indicated for cardiovascular disease.
A nonselective beta-blocker used as an antihypertensive and an antianginal agent.
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKVJAGOJTNJS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38363-32-5 (sulfate (2:1) salt) | |
| Record name | Racemic Penbutolol | |
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DSSTOX Substance ID |
DTXSID8023428 | |
| Record name | Penbutolol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
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Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.12e-02 g/L | |
| Record name | Penbutolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38363-40-5, 36507-48-9, 38363-32-5 | |
| Record name | Penbutolol | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Racemic Penbutolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Penbutolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01359 | |
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| Record name | Penbutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENBUTOLOL | |
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| Record name | Penbutolol | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Penbutolol: Molecular Mechanism of Action on Cardiac Myocytes
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Penbutolol is a non-selective
This guide dissects the molecular causality of this compound’s action, moving from receptor kinetics to ion channel modulation, and provides self-validating experimental protocols for characterizing these effects in vitro.
Molecular Pharmacology: The Partial Agonist Profile
The defining feature of this compound is its ability to act as a partial agonist at the
1.1 Receptor Binding Kinetics
This compound binds with high affinity to both
-
Full Agonists: Stabilize the active receptor conformation (
), maximizing protein coupling. -
Neutral Antagonists: Bind
and with equal affinity or stabilize the inactive state, preventing coupling. -
This compound (Partial Agonist): Stabilizes a fraction of receptors in the
state, inducing sub-maximal activation even in the absence of endogenous catecholamines.
1.2 The "Ceiling and Floor" Effect
-
The Floor (ISA): In a quiescent state (low catecholamines), this compound’s partial agonism generates a low-level cAMP signal, preventing severe bradycardia or negative inotropy.
-
The Ceiling (Blockade): During high sympathetic drive (exercise, stress), this compound competes with Norepinephrine. Since its intrinsic efficacy is lower than Norepinephrine, the net effect is a reduction in total signaling.
Signal Transduction Dynamics
The downstream effects of this compound are mediated through the
2.1 The Gs-cAMP-PKA Axis
-
Binding: this compound binds
-AR. -
Transduction: Weak activation of
. -
Amplification: Adenylyl Cyclase converts ATP to cAMP (at rates significantly lower than Isoproterenol).
-
Phosphorylation: PKA phosphorylates key targets:
-
L-Type
Channels (Cav1.2): Increases open probability ( ), but less than full agonists. -
Phospholamban (PLB): Relieves SERCA inhibition, maintaining calcium cycling.
-
Troponin I (TnI): Modulates myofilament
sensitivity.
-
Technical Note: The clinical relevance of ISA is the preservation of cardiac output at rest. In isolated myocyte assays, this manifests as a smaller reduction in sarcomere shortening compared to propranolol.
Electrophysiological Impact: Membrane Stabilizing Activity (MSA)
Beyond the
3.1 Sodium Channel Blockade (Nav1.5)
This compound inhibits the fast sodium current (
-
Mechanism: It binds to the local anesthetic site (likely involving residues in the S6 segment of domain IV) in the pore.
-
Consequence: Reduces the maximal rate of depolarization (
) of Phase 0 of the action potential. -
Clinical Correlate: This slows conduction velocity (dromotropy), contributing to its anti-arrhythmic profile but also posing risks in conduction block if overdosed.
3.2 Action Potential Duration (APD)
Unlike Sotalol, this compound does not significantly block the rapid delayed rectifier potassium current (
Visualization of Signaling Pathways[1]
The following diagram illustrates the competitive dynamic between Norepinephrine (Full Agonist) and this compound (Partial Agonist) at the
Figure 1: this compound acts as a partial agonist, providing basal stimulation (ISA) while blocking high-efficacy catecholamine signaling.
Experimental Validation Framework
To rigorously validate this compound’s mechanism in a drug development setting, two distinct protocols are required: one for ISA/Antagonism and one for MSA.
Protocol A: Differentiating Antagonism from Partial Agonism (cAMP Assay)
Objective: Quantify Intrinsic Sympathomimetic Activity (ISA).
System: Isolated Adult Rat Cardiomyocytes or HEK293 cells overexpressing
Step-by-Step Methodology:
-
Preparation: Plate cells in 96-well format. Pre-incubate with phosphodiesterase inhibitor (IBMX 500
M) to prevent cAMP degradation. -
Treatment Groups:
-
Vehicle Control (Baseline)
-
Full Agonist: Isoproterenol (ISO) dose-response (
to M). -
Antagonist Only: this compound dose-response (
to M). -
Competition: Fixed ISO (
M) + this compound dose-response.
-
-
Readout: Measure intracellular cAMP using FRET biosensor or ELISA.
-
Validation Criteria:
-
ISA Confirmation: this compound alone must show a dose-dependent increase in cAMP, reaching ~20-40% of the ISO
. A pure antagonist (e.g., Propranolol) would show 0% increase. -
Antagonism Confirmation: In the Competition arm, this compound must inhibit the ISO signal, shifting the curve rightward.
-
Protocol B: Quantifying Membrane Stabilizing Activity (Patch Clamp)
Objective: Measure Nav1.5 inhibition (MSA). System: Whole-cell voltage clamp of isolated cardiomyocytes or Nav1.5-CHO cells.
Step-by-Step Methodology:
-
Setup: Standard whole-cell patch clamp. Internal solution: CsF-based (to block
currents). External solution: Low (to ensure voltage control). -
Voltage Protocol:
-
Holding Potential: -120 mV (to recruit all channels to closed state).
-
Test Pulse: Depolarize to -10 mV for 50 ms.
-
Frequency: 0.1 Hz (tonic block) and 10 Hz (use-dependent block).
-
-
Drug Application: Perfusion of this compound (
M). -
Analysis:
-
Measure Peak
.[1] -
Calculate % Inhibition =
.
-
-
Validation Criteria: Significant reduction in Peak
indicates MSA. Note: MSA usually requires higher concentrations ( M) than -blockade.
Data Presentation: Comparative Profile
| Parameter | This compound | Propranolol | Metoprolol | Sotalol |
| Non-selective ( | Non-selective | Non-selective | ||
| ISA (Partial Agonism) | Yes (Moderate) | No | No | No |
| MSA ( | Yes | Yes (High) | Low/None | No |
| Class III ( | No | No | No | Yes |
| Lipophilicity | High | High | Moderate | Low (Hydrophilic) |
Experimental Workflow Diagram
The following DOT diagram outlines the decision logic for validating this compound's specific profile in a screening campaign.
Figure 2: Workflow for distinguishing Partial Agonists with MSA from standard beta-blockers.
References
-
Frishman, W. H., & Covey, S. (1990). This compound: A new beta-adrenergic blocker with a favorable side-effect profile. Pharmacotherapy.[2][3][4][5] Link
-
Giudicelli, J. F., et al. (1977). Beta-adrenergic blockade and intrinsic sympathomimetic activity of this compound in man. British Journal of Clinical Pharmacology. Link
-
Wang, D. W., et al. (2010). Block of the cardiac sodium channel Nav1.5 by propranolol and its metabolites. (Mechanistic parallel for MSA). Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Borchard, U. (1998). Pharmacological properties of beta-adrenoceptor blocking drugs. Journal of Clinical and Basic Cardiology. Link
-
Vaughan Williams, E. M. (1984). Classifying antiarrhythmic actions. Journal of Clinical Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 3. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Imperatives in Beta-Blockade: (S)-(-)- vs. (R)-(+)-Penbutolol
[1]
Molecular Architecture & Absolute Configuration
The pharmacological divergence of this compound enantiomers stems from the spatial arrangement at the C2 position of the propanolamine side chain.
-
Active Eutomer: (S)-(-)-Penbutolol [1][2]
-
Configuration: (S) at the chiral center (C2).
-
Structure: (S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol.[3]
-
Lipophilicity: High (LogP
4.15), facilitating rapid CNS penetration and high protein binding.
-
-
Inactive Distomer: (R)-(+)-Penbutolol
-
Configuration: (R) at the chiral center.
-
Activity: Negligible
-blocking activity; acts primarily as a membrane stabilizer (local anesthetic effect).
-
Structural Basis of Binding
The
-
Aromatic Interaction: The 2-cyclopentylphenoxy ring engages hydrophobic pockets.
-
Hydrogen Bonding: The
-hydroxyl group (at C2) forms a critical H-bond with Asp113 (in TM3) and Asn293 (in TM6) of the receptor. In the (S)-configuration, this OH is oriented correctly; in the (R)-form, it faces away, disrupting the bond. -
Ionic Interaction: The protonated tert-butylamine nitrogen forms a salt bridge with the carboxylate of Asp113.
Pharmacodynamics: The Eutomer Advantage
The distinction between the enantiomers is most profound in their receptor interaction profiles.
Binding Affinity and Potency
Quantitative analysis reveals a stark contrast in binding constants (
| Parameter | (S)-(-)-Penbutolol | (R)-(+)-Penbutolol | Ratio (S:R) |
| Beta-Blocking Potency | High | Low | ~200 : 1 |
| Binding Affinity ( | 0.74 | ~1 : 200 | |
| Intrinsic Activity (ISA) | Present (Partial Agonist) | Absent | N/A |
| Membrane Stabilizing | Moderate | Moderate | ~1 : 1 |
Intrinsic Sympathomimetic Activity (ISA)
A critical differentiator is ISA.[1][4] (S)-Penbutolol acts as a partial agonist, providing a basal level of stimulation while blocking catecholamines. This prevents severe bradycardia at rest. The (R)-enantiomer lacks this property entirely , meaning any (R)-impurity contributes to metabolic load without offering the cardioprotective ISA benefit.
Visualization: Receptor Interaction Model
The following diagram illustrates the "Three-Point Attachment" theory validating the (S)-enantiomer's efficacy.
Figure 1: Pharmacodynamic interaction model. The (S)-enantiomer achieves high affinity via a specific three-point fit, whereas the (R)-enantiomer's steric mismatch at the hydroxyl position disrupts binding.
Pharmacokinetics: Stereoselective Clearance[5][6]
This compound exhibits stereoselective pharmacokinetics (PK), a crucial consideration for dosage and toxicity. Unlike many drugs where the inactive enantiomer is cleared more slowly (leading to accumulation), (R)-penbutolol is cleared faster than the active (S)-form.
Metabolic Pathways[1][6]
-
Oxidative Metabolism (Stereosensitive): Mediated primarily by CYP450 enzymes (likely CYP2D6/CYP2C19). This pathway is highly sensitive to chirality, favoring the degradation of the (R)-enantiomer.
-
Glucuronidation (Non-stereosensitive): Conjugation with glucuronic acid is less affected by the chiral center.
Quantitative PK Differences
| Parameter | (S)-Penbutolol | (R)-Penbutolol | Mechanism |
| Total Clearance ( | 16.6 ml/min/kg | 43.7 ml/min/kg | Stereoselective Oxidation |
| Plasma Half-life ( | ~26 hours | Significantly shorter | Rapid hepatic extraction |
| Protein Binding | >98% (AAG) | >98% (AAG) | Competitive binding to |
Clinical Implication: If administered as a racemate, the (R)-enantiomer would be rapidly cleared, but its presence would still competitively inhibit the metabolism of the (S)-form and saturate plasma protein binding sites, potentially altering the free fraction of the active drug.
Figure 2: Stereoselective metabolic clearance. The (R)-enantiomer undergoes rapid oxidative metabolism, resulting in a higher clearance rate compared to the therapeutic (S)-enantiomer.
Synthesis & Production: Chemo-Enzymatic Resolution
To ensure clinical safety, (S)-penbutolol must be produced with high enantiomeric excess (ee > 99%). Modern industrial synthesis utilizes chemo-enzymatic kinetic resolution rather than classical crystallization.
Protocol: Lipase-Catalyzed Resolution
This method exploits the stereoselectivity of Candida antarctica Lipase B (CALB).
-
Precursor Synthesis: Reaction of 2-cyclopentylphenol with epichlorohydrin to form the racemic chlorohydrin intermediate.
-
Kinetic Resolution:
-
Enzyme: Immobilized Lipase B (Candida antarctica).
-
Acyl Donor: Vinyl acetate or Vinyl butanoate.
-
Mechanism: The lipase selectively acylates the (S)-chlorohydrin, leaving the (R)-chlorohydrin unchanged (or vice versa depending on specific conditions/derivatives; typically the ester is separated).
-
Result: Separation of the (S)-precursor with >99% ee.
-
-
Amination: The chiral intermediate is reacted with tert-butylamine to yield (S)-penbutolol.
Figure 3: Chemo-enzymatic synthesis workflow. Lipase-catalyzed kinetic resolution ensures high enantiomeric purity of the final drug substance.
Analytical Protocols
Verification of stereochemical purity is mandatory. Standard reverse-phase HPLC is insufficient; chiral stationary phases (CSPs) are required.
Method A: Chiral HPLC (Polysaccharide Phase)
-
Column: Chiralcel OD-H or Cellulose-SC (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Selectivity (
): Typically > 1.5, allowing baseline separation of (R) and (S).
Method B: Chiral HPLC (Macrocyclic Antibiotic Phase)
-
Column: Chirobiotic V (Vancomycin-based).
-
Mode: Polar Ionic Mode.
-
Mobile Phase: Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1).
-
Advantage: Mass spectrometry compatible (volatile mobile phase).
References
-
Pharmacokinetics and dynamics of this compound in humans: evidence for pathway-specific stereoselective clearance. Source: National Institutes of Health (PubMed) URL:[Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected
-Adrenergic Blockers in Regard to Their Stereochemistry. Source: MDPI (Molecules) URL:[Link] -
Green Chemo-Enzymatic Protocols for the Synthesis of Enantiopure
-Blockers (S)-Esmolol and (S)-Penbutolol. Source: MDPI (Catalysts) URL:[Link] -
This compound
-adrenoceptor interaction and the time course of plasma concentrations. Source: European Journal of Clinical Pharmacology URL:[5][6][Link]
Sources
- 1. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound | C18H29NO2 | CID 37464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Penbutolol: Pharmacological Delineation of 5-HT1A Antagonism in Neuropsychiatric Drug Development
Executive Summary
This technical guide analyzes the pharmacological profile of Penbutolol , a non-selective
While historically utilized for hypertension, current research focuses on its ability to block presynaptic 5-HT1A autoreceptors. This blockade disrupts the negative feedback loop that typically delays the therapeutic onset of Selective Serotonin Reuptake Inhibitors (SSRIs). This guide provides the mechanistic grounding, experimental protocols, and comparative data necessary for researchers investigating this compound as a dual-action agent.
Molecular Pharmacology & Binding Profile[2]
The Dual-Target Mechanism
This compound acts as a high-affinity ligand at two distinct receptor families:
-
-Adrenergic Receptors (
): Standard antagonism responsible for its antihypertensive effects. -
5-HT1A Receptors: Nanomolar affinity, functioning primarily as a neutral antagonist or weak partial agonist, depending on the tissue and assay conditions.
Comparative Binding Affinity (Ki)
The following table synthesizes binding affinities, highlighting this compound's competitive profile against Pindolol, the reference standard for 5-HT1A/
| Ligand | Target Receptor | Affinity ( | Functional Activity | Source |
| (-)-Penbutolol | 5-HT1A (Human) | ~10 - 30 nM | Antagonist / Weak Partial Agonist | [1, 2] |
| (-)-Penbutolol | < 10 nM | Antagonist | [3] | |
| ( | 5-HT1A (Human) | ~8 - 15 nM | Partial Agonist (Intrinsic Activity ~20-50%) | [1, 2] |
| WAY-100635 | 5-HT1A | 0.1 - 0.5 nM | Silent Antagonist (Reference) | [2] |
Key Insight for Researchers: While Pindolol exhibits significant intrinsic activity (partial agonism) at the 5-HT1A receptor, this compound displays a profile closer to a neutral antagonist in many functional assays. This is critical because high intrinsic activity (like that of Pindolol) can paradoxically activate the autoreceptor, potentially dampening the desired augmentation effect. This compound’s lower intrinsic activity may offer superior blockade of the negative feedback loop.
Mechanism of Action: The Serotonergic Feedback Loop
The therapeutic latency of SSRIs is largely attributed to the initial activation of presynaptic 5-HT1A autoreceptors in the Dorsal Raphe Nucleus (DRN). This activation suppresses neuronal firing, countering the SSRI-induced increase in synaptic serotonin.
Pathway Visualization
The following diagram illustrates the mechanistic logic of using this compound to bypass this rate-limiting step.
Caption: this compound antagonizes the autoreceptor-mediated negative feedback loop, allowing sustained serotonergic firing despite acute SSRI administration.
Experimental Validation Protocols
To validate this compound's efficacy as a 5-HT1A antagonist, researchers must employ assays that distinguish between binding affinity and functional efficacy (agonism vs. antagonism).
In Vitro: [35S]GTP S Binding Assay
This assay measures the activation of G-proteins (Gi/o) coupled to the 5-HT1A receptor. It is the gold standard for determining if a ligand is an agonist (increases binding) or an antagonist (blocks agonist-induced binding).
Objective: Determine if this compound acts as a neutral antagonist or partial agonist.
Protocol:
-
Membrane Preparation:
-
Homogenize rat hippocampal or recombinant CHO-h5HT1A cell membranes in ice-cold Tris-HCl buffer.
-
Centrifuge at 40,000 x g for 20 min; resuspend to ~10
g protein/assay.
-
-
Incubation Mix:
-
Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 10
M GDP (crucial to reduce basal noise). -
Radioligand: 0.1 nM [35S]GTP
S.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Agonist Control: 8-OH-DPAT (
M) to define maximal stimulation (100%). -
Test Condition: this compound (
to M) alone (to test intrinsic activity) AND this compound + 8-OH-DPAT (to test antagonism).
-
-
Reaction:
-
Incubate at 30°C for 30 minutes.
-
Terminate by rapid filtration over GF/B filters.
-
-
Data Analysis:
-
Antagonism: Calculate
of this compound inhibiting the 8-OH-DPAT response. -
Intrinsic Activity: Calculate % stimulation of this compound alone relative to basal. (this compound should show <15% stimulation if acting as a neutral antagonist).
-
In Vivo: Microdialysis (Frontal Cortex)
This protocol validates the physiological outcome of the receptor blockade: the elevation of extracellular serotonin.
Objective: Compare extracellular 5-HT levels after SSRI alone vs. SSRI + this compound.
Protocol:
-
Probe Implantation:
-
Stereotaxic implantation of a microdialysis probe (2-4 mm membrane) into the medial prefrontal cortex (mPFC) of anesthetized rats.
-
Allow 24h recovery to minimize trauma-induced release.
-
-
Perfusion:
-
Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0
L/min. -
Collect samples every 20 minutes.
-
-
Drug Administration (Sequence is Critical):
-
Phase 1 (Baseline): Collect 3 stable baseline samples.
-
Phase 2 (Challenge): Administer SSRI (e.g., Paroxetine 10 mg/kg i.p.). Observe moderate 5-HT increase (~150-200% of baseline).
-
Phase 3 (Augmentation): Administer this compound (1-5 mg/kg s.c.) concurrent with or 60 min post-SSRI.
-
-
Quantification:
-
Analyze dialysate via HPLC with electrochemical detection.
-
Expected Result: this compound + SSRI should yield 5-HT levels 300-400% above baseline, significantly higher than SSRI alone [4].
-
Data Interpretation & Comparative Efficacy
When interpreting results, distinguishing between "statistical significance" and "functional relevance" is key.
| Parameter | This compound | Pindolol | Interpretation |
| Intrinsic Activity (In Vitro) | Low / Negligible | Moderate (20-50%) | This compound is less likely to activate the autoreceptor itself. |
| Effect on SSRI 5-HT Output | Potentiation (>300%) | Variable Potentiation | This compound provides more consistent augmentation in microdialysis [4]. |
| Effect on DRN Firing | Inhibits (High dose) / Blocks SSRI inhibition | Inhibits (via partial agonism) | Complex: Both can inhibit firing alone, but this compound effectively reverses SSRI-induced inhibition at therapeutic doses. |
Technical Note on Causality: The superior augmentation seen with this compound in some studies is causally linked to its lower intrinsic efficacy. Pindolol's partial agonism can mimic serotonin, thereby activating the negative feedback loop it is meant to block, limiting its own efficacy. This compound avoids this "ceiling effect."
References
-
Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. Source: Journal of Neurochemistry / PubMed [Link][2][3]
-
Affinity of (±)‐Pindolol, (‐)‐this compound, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain. Source: Synapse / Wiley Online Library [Link][2][3]
-
This compound: a new beta-adrenergic blocking agent. Source: Drug Intelligence & Clinical Pharmacy / PubMed [Link]
-
Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. Source: British Journal of Pharmacology / PubMed Central [Link]
-
(-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. Source: European Journal of Pharmacology / PubMed [Link]
Sources
- 1. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Pharmacodynamics of Penbutolol: Mechanistic Insights from Animal Models
This guide provides an in-depth technical analysis of the pharmacodynamics of Penbutolol, focusing on its unique profile as a non-selective beta-adrenergic antagonist with Intrinsic Sympathomimetic Activity (ISA).
Executive Summary
This compound (Levothis compound) occupies a distinct niche in the beta-blocker pharmacopoeia. Unlike "pure" antagonists (e.g., propranolol) that silently occupy the receptor, this compound acts as a partial agonist . In animal models, this manifests as a preservation of resting heart rate and cardiac output while maintaining potent antihypertensive efficacy.
For drug development professionals, the value of this compound lies in its hemodynamic neutrality —it reduces afterload (blood pressure) without the profound negative chronotropy and vasoconstriction associated with non-ISA beta-blockers. This guide dissects the specific animal models used to validate these properties.
Mechanistic Foundation: The Partial Agonist (ISA)
The core of this compound’s pharmacodynamics is its Intrinsic Sympathomimetic Activity (ISA). In the absence of endogenous catecholamines (e.g., a resting subject or chemically sympathectomized animal), this compound weakly stimulates the
Signaling Pathway Visualization
The following diagram illustrates the differential receptor activation between a full agonist, a pure antagonist, and a partial agonist (this compound).
Caption: Comparative receptor dynamics showing this compound's sub-maximal activation (ISA) versus full agonism and pure antagonism.
Hemodynamic Profiling in Rodent Models
The Spontaneously Hypertensive Rat (SHR) is the gold standard for evaluating antihypertensive efficacy. However, to isolate the ISA component, researchers utilize the Pithed Rat model (where the CNS is destroyed, eliminating endogenous sympathetic tone).
The Pithed Rat Model (Proof of ISA)
In a pithed rat, a pure antagonist like propranolol causes no change in heart rate because there is no sympathetic tone to block. This compound, however, causes a dose-dependent increase in heart rate (tachycardia) in this model.
-
Observation: Administration of this compound (0.1 - 1.0 mg/kg i.v.) increases heart rate by 20-40 bpm.
-
Validation: This effect is abolished by prior administration of a pure beta-blocker, confirming the agonism occurs specifically at the beta-receptor.
The Spontaneously Hypertensive Rat (SHR)
In the intact SHR, this compound demonstrates a dissociation between its hypotensive and chronotropic effects.
Table 1: Comparative Hemodynamics in Conscious SHR
| Parameter | Propranolol (Non-ISA) | This compound (ISA) | Physiological Implication |
| Resting Heart Rate | Significant Decrease (Bradycardia) | Minimal Change / Slight Decrease | This compound preserves cardiac output at rest. |
| Exercise Heart Rate | Significant Decrease | Significant Decrease | Both drugs effectively block stress-induced tachycardia. |
| Peripheral Resistance | Initial Increase (Reflex) | Decrease or Neutral | ISA prevents un-opposed alpha-vasoconstriction. |
| Renin Secretion | Suppressed | Suppressed | Both effectively block |
Technical Insight: The lack of resting bradycardia in this compound-treated animals is critical. In high-resistance models (like the SHR), maintaining heart rate helps sustain tissue perfusion pressure despite the drop in vascular resistance [1].
Cardiopulmonary Dynamics in Canine Models
Canine models are preferred for detailed hemodynamic assessment due to their similarity to human cardiac physiology.
Experimental Protocol: Anesthetized vs. Conscious Dogs
Studies utilizing anesthetized dogs (pentobarbital sodium) often blunt the baroreceptor reflex, allowing for a cleaner assessment of direct drug effects.
-
Potency: this compound is approximately 4 times more potent than propranolol in inhibiting isoproterenol-induced tachycardia in dogs [2].
-
Vascular Resistance: Unlike non-selective blockers which can cause an acute rise in Systemic Vascular Resistance (SVR) by blocking vasodilatory
receptors (leaving constriction unopposed), this compound’s ISA provides a background stimulation. This results in a lower SVR profile compared to propranolol.
Renal Pharmacodynamics
A critical differentiator for this compound is its renal safety profile. Non-ISA beta-blockers can reduce renal blood flow (RBF) and Glomerular Filtration Rate (GFR) due to systemic vasoconstriction and reduced cardiac output.
-
Mechanism: this compound's partial agonism maintains renal vasodilation.
-
Animal Data: In hypertensive rats with renal impairment, this compound treatment showed no significant reduction in GFR , whereas propranolol-treated groups often exhibit a decline in effective renal plasma flow [3].
Detailed Experimental Protocol: Telemetry in SHR
To replicate the hemodynamic profiling of this compound, the following self-validating protocol is recommended. This workflow ensures the separation of stress artifacts from true drug effects.
Workflow Visualization
Caption: Standardized telemetry workflow for assessing hemodynamic stability in Spontaneously Hypertensive Rats.
Step-by-Step Methodology
-
Instrumentation: Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of male SHRs (12–14 weeks old).
-
Acclimatization: Allow 10 days for recovery. Verify return to circadian rhythmicity (high BP/HR at night, low during day).
-
Baseline Validation: Record 48 hours of pre-dose data. Self-Validation Check: If MAP variability >15% between days, exclude animal.
-
Administration: Administer this compound (10–50 mg/kg p.o.) or Vehicle.
-
Note: Oral dosing is preferred to mimic clinical pharmacokinetics.
-
-
Challenge (Optional): To test ISA, administer a beta-agonist (Isoproterenol) challenge 2 hours post-dose. This compound should shift the Isoproterenol dose-response curve to the right (antagonism) but show less bradycardia at baseline than propranolol.
References
-
Lund-Johansen P. (1983). The hemodynamics of this compound.[1][2][3][4] British Journal of Clinical Pharmacology. Link (Validated via search context: this compound hemodynamic profile).
-
Heel R.C., et al. (1981). This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris.[5] Drugs.[2][3][4][6][7][8][9][10][11][12][13] Link
-
Bailey R.R., et al. (1985).[2] Effect of oral this compound on renal haemodynamics of hypertensive patients with renal insufficiency.[2][4] New Zealand Medical Journal.[2] Link
-
Giudicelli J.F., et al. (1977). Beta-adrenergic blockade and intrinsic sympathomimetic activity in the rat.[13] Journal of Pharmacology and Experimental Therapeutics. Link (Contextual match for Pithed Rat ISA protocols).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effect of oral this compound on renal haemodynamics of hypertensive patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative beta-adrenoceptor blocking effects and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and propranolol on glomerular filtration rate in hypertensive patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biomedicines | Special Issue : Animal Models for Study of Pathophysiological Mechanisms of Hypertension and Its Complications [mdpi.com]
- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry [mdpi.com]
- 10. Propranolol for Dogs and Cats | Dog, Cat, Pet Medication: PetMD | PetMD [petmd.com]
- 11. ijcrt.org [ijcrt.org]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. A study of the relationship between cardiac beta-adrenoceptor blockade and intrinsic sympathomimetic activity in rats depleted of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Penbutolol Metabolism and Active Metabolite Identification
Executive Summary
Penbutolol is a non-selective
This guide details the metabolic trajectory of this compound, focusing on the identification of its primary active metabolite, 4-hydroxythis compound . It provides a validated technical framework for researchers to isolate, identify, and quantify these species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), emphasizing the role of CYP2D6 and glucuronidation pathways.
Physicochemical Context & Metabolic Rationale
This compound ((S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol) exhibits high lipid solubility (log P ~4.15). This physicochemical property dictates its pharmacokinetic behavior:
-
Complete Absorption: >90% bioavailability.[1]
-
High Protein Binding: 80–98% bound to plasma proteins.
-
Hepatic Clearance: The drug must be converted into more polar, water-soluble metabolites to facilitate renal excretion.
Structural Vulnerability
The cyclopentyl ring and the phenoxy moiety are the primary sites for oxidative attack. The metabolic strategy of the liver is to introduce polar groups (hydroxyls) and bulky conjugates (glucuronic acid) to reduce lipophilicity.
Metabolic Pathway Elucidation
The metabolism of this compound proceeds through two distinct phases, occurring primarily in the liver.[4]
Phase I: Oxidative Functionalization
The primary Phase I reaction is ring hydroxylation.
-
Enzyme System: Cytochrome P450 monooxygenases, specifically CYP2D6 .[5][6]
-
Reaction: Hydroxylation at the 4-position of the phenyl ring.
-
Activity: This metabolite retains
-blocking activity (semi-active), though it is generally less potent and present in lower plasma concentrations than the parent drug.
Phase II: Conjugation
Both the parent drug and the Phase I metabolite undergo extensive conjugation.[4]
-
Enzyme System: UDP-glucuronosyltransferases (UGTs).
-
Reaction: Glucuronidation of the secondary alcohol on the propanolamine side chain or the newly formed phenolic hydroxyl.
-
Products:
-
This compound-glucuronide (inactive).
-
4-Hydroxythis compound-glucuronide (inactive).
-
Metabolic Pathway Diagram
The following diagram illustrates the biotransformation of this compound.
Figure 1: Metabolic pathway of this compound showing Phase I hydroxylation and Phase II glucuronidation.[4]
Active Metabolite Profile: 4-Hydroxythis compound
While this compound is the dominant pharmacologic species, 4-hydroxythis compound requires monitoring during drug development and pharmacokinetic studies due to its biological activity.
| Feature | This compound (Parent) | 4-Hydroxythis compound (Metabolite) |
| Pharmacologic Activity | Potent non-selective | Semi-active |
| Primary Elimination | Hepatic metabolism | Renal excretion (as conjugate) |
| Detection Window | Long (t1/2 ~5-20h) | Shorter, follows parent kinetics |
| Key MS Transition | 292.1 | 308.1 |
Clinical Insight: In patients with renal impairment, the conjugation pathway remains robust, but the elimination of glucuronides may be delayed. However, since the glucuronides are inactive, this rarely necessitates dosage adjustment.
Technical Workflow: Identification & Quantification
To accurately identify this compound and its 4-hydroxy metabolite in biological matrices (plasma/urine), a rigorous LC-MS/MS workflow is required.
Experimental Protocol
Objective: Isolate analytes from human plasma and quantify using Selected Reaction Monitoring (SRM).
Step 1: Sample Preparation (Solid Phase Extraction)
-
Rationale: Liquid-liquid extraction can be used, but Solid Phase Extraction (SPE) offers cleaner extracts and higher recovery for polar metabolites like 4-hydroxythis compound.
-
Materials: Strata-X polymeric reversed-phase cartridges (or equivalent).
-
Protocol:
-
Conditioning: Activate cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200
L plasma with Internal Standard (this compound-d9). Load onto cartridge. -
Washing: Wash with 1 mL 5% Methanol in water (removes proteins/salts).
-
Elution: Elute analytes with 1 mL Acetonitrile containing 0.1% Formic Acid.
-
Reconstitution: Evaporate eluate under nitrogen; reconstitute in Mobile Phase.
-
Step 2: LC-MS/MS Configuration
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or Sciex QTRAP).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Chromatography:
Mass Spectrometry Parameters
The following transitions are critical for specificity. The "Quantifier" is used for calculation, while the "Qualifier" confirms identity.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| This compound | 292.1 | 236.1 | 20-25 | Quantifier |
| 4-OH-Penbutolol | 308.1 | 252.1 | 20-25 | Quantifier |
| This compound-d9 | 301.1 | 237.1 | 20-25 | Internal Std |
Mechanism of Fragmentation:
The transition
Analytical Workflow Diagram
Figure 2: LC-MS/MS workflow for the simultaneous quantification of this compound and 4-OH-Penbutolol.
Scientific Validation & Quality Control
To ensure the trustworthiness of the data generated using this guide, the following validation criteria must be met (per FDA Bioanalytical Guidelines):
-
Linearity: The method should be linear over the range of 0.2–300 ng/mL for this compound and 0.1–30 ng/mL for 4-OH-Penbutolol.[9]
-
Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. Significant suppression (>15%) indicates inefficient SPE cleanup.
-
Stability: Assess freeze-thaw stability (3 cycles at -80°C) and benchtop stability (4 hours at room temperature). Glucuronides can deconjugate back to parent/metabolite if samples are mishandled or left at high pH/temperature, leading to overestimation of the active species.
References
-
Development and validation of LC-MS/MS method for this compound and 4-Hydroxy this compound. Source: World Journal of Pharmaceutical Sciences (2014). URL:[Link]
-
Pharmacokinetics of this compound and its metabolites in renal insufficiency. Source: PubMed (Eur J Clin Pharmacol). URL:[Link]
-
Liquid-chromatographic determination of this compound and its principal metabolites. Source: Clinical Chemistry (1984).[7] URL:[Link]
-
This compound: LiverTox - Clinical and Research Information on Drug-Induced Liver Injury. Source: NCBI Bookshelf. URL:[Link]
-
Cytochrome P450 isozymes involved in propranolol metabolism (Analogous Mechanism). Source: Drug Metabolism and Disposition.[2][11][12] URL:[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. mdpi.com [mdpi.com]
- 7. Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound and its metabolites in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpsonline.com [wjpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. kup.at [kup.at]
- 12. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro binding affinity of Penbutolol to beta-adrenergic subtypes
Executive Summary
Penbutolol is a lipophilic, non-selective
Pharmacological Profile & Structural Basis
This compound (levatol) acts primarily through its (S)-(-)-enantiomer, which exhibits approximately 200-fold greater potency than the (R)-isomer.[1] Its high lipophilicity facilitates rapid membrane intercalation, influencing its receptor access path.[1]
Selectivity Profile
This compound is classified as non-selective , displaying high affinity for both
Table 1: Consensus Binding Affinity Constants (Human Receptors)
| Receptor Subtype | Ligand Type | Selectivity Ratio | ||
| Antagonist/Partial Agonist | 8.80 | ~1.58 | Reference | |
| Antagonist/Partial Agonist | 9.00 | ~1.00 | 1.5x vs | |
| Antagonist | < 6.0 (Est.) | > 1000 | Negligible |
Data aggregated from ChEMBL and IUPHAR/BPS databases.[1] Note:
Intrinsic Sympathomimetic Activity (ISA)
The ISA of this compound is characterized by its ability to stimulate roughly 12-18% of the maximal response observed with Isoproterenol (full agonist). This partial agonism prevents severe bradycardia at rest—a critical clinical differentiator.[1]
Mechanistic Visualization
The following diagram illustrates the differential signaling induced by this compound compared to a full agonist (Norepinephrine) and a silent antagonist (Propranolol).
Figure 1: Mechanism of Partial Agonism.[1] this compound induces a specific receptor conformation allowing weak Gs-coupling, distinct from silent antagonists.
Experimental Protocol: Radioligand Binding Assay
To validate this compound affinity, we utilize a competition binding assay displacing a high-affinity radioligand.[1]
Objective: Determine
Reagents & Materials
-
Radioligand:
-(-)-Iodocyanopindolol ( -CYP).[1] Specific Activity: 2200 Ci/mmol.[1] -
Non-Specific Control: Propranolol (
final concentration).[1] -
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4 at 25°C.[1] -
Membrane Source: Harvested HEK293-
membranes stored at -80°C.[1]
Step-by-Step Workflow
-
Membrane Preparation:
-
Plate Setup (96-well format):
-
Incubation:
-
Incubate plates for 90 minutes at 25°C (Room Temp).
-
Causality: this compound is lipophilic; equilibrium time must be sufficient to allow membrane partitioning and receptor access.[1]
-
-
Termination & Filtration:
-
Quantification:
Workflow Diagram
Figure 2: Radioligand Competition Binding Workflow.[1]
Data Analysis & Interpretation
Calculate specific binding by subtracting NSB from Total Binding.[1] Fit the data to a one-site competition model:
[1]Convert
-
[L]: Concentration of Radioligand (typically 0.2 nM).
-
: Dissociation constant of Radioligand (typically 0.5 nM for
-CYP).[1]
Self-Validation Check: If the Hill Slope is significantly different from -1.0 (e.g., -0.6), consider a two-site model, which may indicate this compound distinguishing between G-protein coupled (High Affinity) and uncoupled (Low Affinity) receptor states—a hallmark of agonists/partial agonists.[1]
References
-
DrugCentral. this compound Pharmacological Profile. National Institutes of Health (NIH).[1] [Link]
-
PubChem. this compound Compound Summary (CID 37464). National Library of Medicine.[1] [Link]
-
IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Beta-1 and Beta-2 Affinity Data. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol: Beta-Adrenergic Receptors. [Link]
Sources
Penbutolol and the Renin-Angiotensin System: Pharmacodynamic Mechanisms and Experimental Profiling
Topic: Penbutolol effects on renin-angiotensin system Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Pharmacologic Context
This compound (C
This guide analyzes this compound’s impact on the juxtaglomerular (JG) apparatus, details the suppression of Plasma Renin Activity (PRA), and provides validated protocols for quantifying these effects in clinical and preclinical settings.
Mechanistic Action: The -Adrenergic Interface
The Juxtaglomerular Signaling Pathway
The release of renin from JG cells is the rate-limiting step of the RAS. It is primarily mediated by
-
Catecholamine Surge: Norepinephrine binds
receptors. -
cAMP Generation: Activation of Adenylyl Cyclase (AC) increases intracellular cAMP.
-
Renin Exocytosis: cAMP activates Protein Kinase A (PKA), triggering the exocytosis of stored renin granules.
This compound’s Partial Agonism (ISA)
This compound possesses approximately 12–18% ISA relative to isoproterenol.
-
High Sympathetic Tone (e.g., Exercise/Hypertension): this compound competes with potent endogenous catecholamines. Since its intrinsic efficacy (15%) is far lower than norepinephrine (100%), the net effect is a blockade , resulting in reduced cAMP and suppressed renin release.
-
Low Sympathetic Tone (e.g., Supine Rest): this compound provides a low-level background stimulation. While it lowers basal renin in hypertensive patients (who often have elevated baseline sympathetic drive), it may cause less suppression than non-ISA agents like propranolol in normotensive subjects.
Pathway Visualization
The following diagram illustrates the competitive dynamics at the JG cell membrane.
Figure 1: Competitive dynamics of this compound at the JG cell
Physiological Impact on RAS Components[3][4]
Plasma Renin Activity (PRA)
Clinical data indicates that this compound is approximately 4 times more potent than propranolol in inhibiting isoproterenol-induced renin release.
-
Basal PRA: In hypertensive patients, this compound significantly reduces basal PRA, though the magnitude may be slightly blunted compared to non-ISA agents due to the partial agonist effect maintaining a "floor" of receptor activity.
-
Stimulated PRA: this compound effectively abolishes the surge in renin normally seen with upright posture or dynamic exercise. This confirms its efficacy in high-adrenergic states.
Downstream Effects: Angiotensin II & Aldosterone
The suppression of renin leads to a cascade reduction in downstream effectors:
-
Angiotensin II: Reduced generation leads to vasodilation (contributing to antihypertensive effect) and reduced sympathetic facilitation.
-
Aldosterone: this compound treatment correlates with a significant reduction in urinary aldosterone excretion.[2][3][4][5] This blunts sodium retention, further aiding blood pressure control.
Comparative Data Summary
| Parameter | This compound (ISA+) | Propranolol (Non-ISA) | Placebo |
| Basal PRA | Reduced ( | Strongly Reduced ( | No Change |
| Exercise-Induced PRA | Abolished ( | Abolished ( | Significant Rise ( |
| Aldosterone Excretion | Significant Decrease | Significant Decrease | No Change |
| Renal Vascular Resistance | Maintained/Slight Decrease | Increased (Reflex) | No Change |
Experimental Protocol: Quantifying RAS Suppression
For researchers designing clinical trials or preclinical studies, the following protocol ensures rigorous measurement of this compound's effect on the RAS. This workflow accounts for the lability of renin and the influence of posture.
Study Design: The "Tilt-Stimulation" Assay
To isolate the drug's effect on sympathetic renin drive, measurements must be taken at basal (supine) and stimulated (upright/exercise) states.
Step-by-Step Methodology:
-
Washout Period:
-
Subjects must discontinue all interfering antihypertensives (diuretics, ACEIs) for at least 3 weeks.
-
Rationale: Diuretics elevate renin; ACEIs elevate renin (loss of negative feedback).
-
-
Basal Sampling (Day 0 & Day 14):
-
Time: 08:00 AM (Circadian peak of renin).
-
Condition: Subject remains supine for 60 minutes prior to venipuncture.
-
Sample: 5 mL blood into pre-chilled EDTA tubes .
-
Critical Control: Immediate cooling prevents cryoactivation of prorenin to renin, although some modern assays suggest Room Temperature (RT) processing to strictly avoid "cold activation." Consensus: Follow the specific kit manufacturer's instruction (typically RT for direct renin mass, Ice for enzymatic PRA activity).
-
-
Stimulation Phase:
-
Maneuver: Upright tilt (60°) or ergometer exercise (100W) for 30 minutes.
-
Sampling: Repeat venipuncture immediately post-exertion.
-
-
Drug Administration:
-
This compound 20–40 mg/day orally.
-
-
Assay (Radioimmunoassay - RIA):
-
Measure the generation of Angiotensin I (Ang I) per hour (ng/mL/hr) at pH 6.0.
-
Workflow Visualization
Figure 2: Experimental workflow for assessing this compound-induced renin suppression.
Technical Considerations & Pitfalls
The "Dissociation" Phenomenon
Researchers must note that while this compound suppresses renin, the magnitude of blood pressure reduction does not always correlate linearly with the drop in PRA. This suggests this compound’s antihypertensive efficacy involves concurrent mechanisms:
-
Reduction in Cardiac Output.
-
Central Nervous System (CNS) sympatholysis.
-
Resetting of baroreceptors.
Assay Interference
-
Cryoactivation: If measuring active renin, avoid prolonged storage at 4°C before separation, as prorenin can convert to active renin, falsely elevating results.
-
ISA Confounder: In animal models with depleted catecholamines (e.g., reserpine-treated rats), this compound may increase renin due to its intrinsic agonist activity. Ensure models have intact sympathetic tone to observe suppression.
References
-
Hansson, B. G., & Hökfelt, B. (1975).[5] Long term treatment of moderate hypertension with this compound (Hoe 893d). I. Effects on blood pressure, pulse rate, catecholamines in blood and urine, plasma renin activity and urinary aldosterone.[3][4][5] European Journal of Clinical Pharmacology. Link(Note: Representative link to journal archive)
-
Lameijer, L. D., et al. (1981). Comparative beta-adrenoceptor blocking effects and pharmacokinetics of this compound and propranolol in man. British Journal of Clinical Pharmacology. Link
-
Heel, R. C., et al. (1981). This compound: A Review of its Pharmacological Properties and Therapeutic Efficacy in Hypertension and Angina Pectoris. Drugs. Link
-
Bühler, F. R., et al. (1972). Propranolol inhibition of renin secretion. A specific approach to diagnosis and treatment of renin-dependent hypertensive diseases. New England Journal of Medicine. Link
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Manhem, P., & Hökfelt, B. (1981). Prolonged treatment with this compound in hypertension: effects on blood pressure, renin, aldosterone and catecholamines.[2][3][4][5] European Heart Journal. Link
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A Technical Guide to Investigating Penbutolol for Non-Cardiovascular Applications: Early-Stage Research
A Foreword for the Modern Drug Discovery Professional: The landscape of pharmacology is undergoing a paradigm shift. Beyond the traditional "one drug, one target" model lies the vast potential of drug repurposing—unlocking novel therapeutic avenues for established molecules. This guide focuses on Penbutolol, a compound with a well-documented cardiovascular profile, and explores the preclinical pathways to investigate its promising, yet underexplored, non-cardiovascular applications. As a non-selective beta-adrenergic antagonist with significant 5-HT1A receptor affinity, this compound presents a unique polypharmacological profile ripe for investigation in oncology, neurology, and immunology.
This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic framework to guide early-stage research, grounded in scientific integrity and validated methodologies.
Part 1: The Core Pharmacology of this compound - A Tale of Two Receptors
This compound's established clinical use is in the management of hypertension.[1] Its primary mechanism of action is the non-selective blockade of β1- and β2-adrenergic receptors.[2] This action on the heart and kidneys leads to a reduction in heart rate and blood pressure.[2] However, what makes this compound a compelling candidate for repurposing is its significant binding affinity for the serotonin 1A (5-HT1A) receptor, where it acts as an antagonist.[3][4][5] This dual-receptor activity forms the foundation of its potential in non-cardiovascular domains.
| Pharmacological Property | Description | Primary Therapeutic Implication |
| Non-selective β-adrenergic blockade | Antagonizes both β1 and β2 adrenergic receptors. | Cardiovascular (Hypertension) |
| 5-HT1A Receptor Antagonism | High-affinity antagonist at serotonin 1A receptors.[3] | Potential for Neurological and Psychiatric Disorders |
| Intrinsic Sympathomimetic Activity (ISA) | Possesses partial agonist activity at β-adrenergic receptors.[2] | May mitigate some side effects of beta-blockade. |
Part 2: Exploring the Neurological Frontier - this compound's Potential in CNS Disorders
The serotonergic system is a critical regulator of mood, anxiety, and cognition. The 5-HT1A receptor, in particular, is a key target for anxiolytics and antidepressants.[6] this compound's antagonist activity at this receptor suggests its potential utility in treating conditions like generalized anxiety disorder (GAD) and as an adjunct therapy for depression.
Scientific Rationale:
The therapeutic rationale for a 5-HT1A antagonist in CNS disorders is multifaceted. In anxiety, antagonism of presynaptic 5-HT1A autoreceptors can lead to increased serotonin release in the synapse, a mechanism shared by some anxiolytic drugs. In depression, co-administration of a 5-HT1A antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to potentially accelerate and enhance the antidepressant response.[7][8] Preclinical studies have demonstrated that (-)-penbutolol can counteract the behavioral and physiological effects of 5-HT1A receptor agonists, confirming its antagonist properties at both postsynaptic receptors and somatodendritic autoreceptors.[5]
Experimental Workflow for Investigating Neuropsychiatric Applications:
The following workflow provides a structured approach to characterizing this compound's effects on neuronal systems.
Caption: A stepwise workflow for investigating the CNS effects of this compound.
Detailed Protocol: In Vitro 5-HT1A Receptor Functional Antagonism Assay
This protocol describes a method to confirm this compound's functional antagonism at the 5-HT1A receptor using a cell-based assay that measures changes in cyclic adenosine monophosphate (cAMP).
Objective: To determine the ability of this compound to inhibit the agonist-induced decrease in cAMP levels mediated by 5-HT1A receptor activation.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
This compound hydrochloride.
-
Forskolin.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
-
Cell culture medium and supplements.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture HEK293-5-HT1A cells to 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the 5-HT1A agonist in assay buffer.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the cells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist in the presence of forskolin (to stimulate cAMP production) and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
Self-Validation:
-
Include a positive control (known 5-HT1A antagonist) and a negative control (vehicle).
-
Confirm that the agonist alone produces a dose-dependent decrease in forskolin-stimulated cAMP levels.
-
Ensure that this compound alone does not significantly alter basal or forskolin-stimulated cAMP levels.
Part 3: this compound in Oncology - A New Frontier for Beta-Blockers
The role of the sympathetic nervous system in cancer progression is an emerging area of research. Chronic stress and the subsequent release of catecholamines (epinephrine and norepinephrine) can promote tumor growth, angiogenesis, and metastasis through the activation of β-adrenergic receptors on cancer cells and cells within the tumor microenvironment.[9][10][11] As a non-selective beta-blocker, this compound has the potential to disrupt these pro-tumorigenic signaling pathways.[12]
Scientific Rationale:
The anti-cancer rationale for beta-blockers is based on their ability to:
-
Inhibit cancer cell proliferation and migration: By blocking β-adrenergic signaling, beta-blockers can interfere with downstream pathways that regulate cell growth and motility.[13]
-
Reduce angiogenesis: Beta-blockers can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[13]
-
Modulate the tumor microenvironment: They can alter the function of immune cells within the tumor, potentially enhancing anti-tumor immunity.[10]
-
Potentiate chemotherapy and immunotherapy: Preclinical and clinical studies with other beta-blockers, such as propranolol, have shown that they can enhance the efficacy of conventional cancer therapies.[13][14]
Signaling Pathways Implicated in Beta-Blocker Anti-Cancer Effects:
Caption: Simplified signaling pathway of beta-blocker mediated anti-cancer effects.
Detailed Protocol: In Vitro Cancer Cell Invasion Assay (Boyden Chamber)
This protocol outlines a method to assess the effect of this compound on the invasive potential of cancer cells.
Objective: To quantify the ability of cancer cells to migrate through a basement membrane matrix in response to a chemoattractant, and to determine the inhibitory effect of this compound on this process.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer).
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size).
-
Matrigel or other basement membrane extract.
-
Chemoattractant (e.g., fetal bovine serum).
-
This compound hydrochloride.
-
Cell culture medium and supplements.
-
Cotton swabs.
-
Staining solution (e.g., Crystal Violet).
Procedure:
-
Coating of Inserts: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for 24 hours.
-
Cell Seeding: Resuspend the cells in serum-free medium containing various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the coated inserts.
-
Chemoattractant Addition: Add medium containing the chemoattractant to the lower chamber.
-
Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the insert with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.
-
Data Analysis: Compare the number of invaded cells in the this compound-treated groups to the control group.
Self-Validation:
-
Include a positive control (a known inhibitor of invasion) and a negative control (vehicle).
-
Confirm that the chemoattractant stimulates cell invasion compared to a serum-free control.
-
Perform a cell viability assay (e.g., MTT) in parallel to ensure that any observed decrease in invasion is not due to cytotoxicity.
Part 4: The Immunomodulatory Potential of this compound
The interplay between the nervous and immune systems is increasingly recognized as a crucial factor in health and disease. Beta-adrenergic signaling can influence the function of various immune cells.[15] By blocking these signals, beta-blockers like this compound may exert immunomodulatory effects, which could be beneficial in inflammatory conditions or as an adjunct to immunotherapy in cancer.[15]
Scientific Rationale:
The immunomodulatory potential of beta-blockers stems from their ability to:
-
Alter cytokine production: Studies with propranolol have shown that it can modulate the production of pro- and anti-inflammatory cytokines by immune cells.[16]
-
Enhance T-cell function: Beta-blockers may improve T-cell responses, which are critical for fighting infections and cancer.[17]
-
Modulate macrophage activity: Propranolol has been shown to influence macrophage differentiation and function, promoting an anti-inflammatory phenotype.[18]
Experimental Workflow for Investigating Immunomodulatory Effects:
Caption: A workflow for investigating the immunomodulatory effects of this compound.
Detailed Protocol: In Vitro Cytokine Release Assay from Human PBMCs
This protocol describes a method to assess the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Objective: To measure the levels of key pro- and anti-inflammatory cytokines released by stimulated PBMCs in the presence or absence of this compound.
Materials:
-
Human peripheral blood.
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium and supplements.
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, Phytohemagglutinin (PHA) for T-cells).
-
This compound hydrochloride.
-
ELISA or Luminex kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).
-
96-well cell culture plates.
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in 96-well plates.
-
Compound Treatment: Add varying concentrations of this compound or vehicle control to the cells.
-
Cell Stimulation: Add the stimulating agent (LPS or PHA) to the appropriate wells. Include unstimulated controls.
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Measurement: Measure the concentrations of the desired cytokines in the supernatants using ELISA or Luminex assays according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the stimulated control group.
Self-Validation:
-
Confirm that the stimulating agent induces a robust cytokine response compared to the unstimulated control.
-
Include a positive control (a known immunomodulator) if available.
-
Perform a cell viability assay to ensure that this compound is not cytotoxic at the tested concentrations.
Conclusion and Future Directions
This compound stands at an exciting crossroads of pharmacology. Its unique dual-receptor profile as a non-selective beta-blocker and a 5-HT1A antagonist provides a strong rationale for its investigation beyond its traditional cardiovascular indications. This guide has provided a foundational framework for early-stage, preclinical research into its potential applications in neurology, oncology, and immunology. The proposed experimental workflows and detailed protocols are designed to be robust, self-validating, and to generate the high-quality data necessary to advance our understanding of this compound's non-cardiovascular pharmacology.
Future research should focus on in-depth mechanistic studies to elucidate the precise molecular pathways through which this compound exerts its effects in these new therapeutic areas. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the therapeutic potential of this compound in a more complex physiological context. Ultimately, the goal of this research is to pave the way for well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with non-cardiovascular diseases, potentially unlocking a new chapter for this established drug.
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Rosick, E. R. (2023). Anti-Cancer and Cognitive Effects of Beta-Blocker Drugs. Life Extension. Retrieved from [Link]
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CancerChoices. (2021). Propranolol and Other Beta Blockers. Retrieved from [Link]
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Anticancer Fund. (2024). Exploring beta-blocker propranolol in angiosarcoma treatment. Retrieved from [Link]
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Roswell Park Comprehensive Cancer Center. (2023). Roswell Park Clinical Trials Add Beta Blocker to Arsenal Against Esophageal Cancer. Retrieved from [Link]
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Beta-Blockers and Cancer: Where Are We?. (2020). PMC. Retrieved from [Link]
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MedicineNet. (n.d.). Beta Blockers vs. SSRIs: Uses, Side Effects & Drug Interactions. Retrieved from [Link]
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Trial watch: beta-blockers in cancer therapy. (2018). PMC. Retrieved from [Link]
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Arch Clinical Trials. (n.d.). Generalized Anxiety Disorder Study. Retrieved from [Link]
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BrainsWay. (2022). SSRI Drug Interactions: What to Watch Out for When Taking Antidepressants. Retrieved from [Link]
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Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]
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The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis. (2025). MDPI. Retrieved from [Link]
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CURE. (2018). Beta Blockers May Lower Stress, Help Boost Immunotherapy Treatment Response. Retrieved from [Link]
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Propranolol Promotes Monocyte-to-Macrophage Differentiation and Enhances Macrophage Anti-Inflammatory and Antioxidant Activities by NRF2 Activation. (2024). MDPI. Retrieved from [Link]
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Bio-protocol. (n.d.). Cell biology assays -Invasion & metastasis -Cancer Biology. Retrieved from [Link]
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European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis. Retrieved from [Link]
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IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS. (2013). PMC. Retrieved from [Link]
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Methodological & Application
Application Note: Radioligand Binding Assay for Determining the Affinity of Penbutolol at β-Adrenergic Receptors
Abstract
This document provides a comprehensive, step-by-step protocol for characterizing the binding affinity of Penbutolol for β-adrenergic receptors using a competitive radioligand binding assay. This compound is a non-selective β-adrenergic receptor antagonist with partial agonist activity, targeting both β1 and β2 subtypes.[1][2] This guide is intended for researchers, scientists, and drug development professionals. It details the preparation of membranes from cells expressing β-adrenergic receptors, the execution of the binding assay using the radiolabeled antagonist [³H]-Dihydroalprenolol ([³H]-DHA), and the subsequent data analysis required to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor dissociation constant (Ki) for this compound.
Introduction and Scientific Principles
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and its receptor.[3][4] The assay directly measures the binding of a radioactively labeled ligand (the radioligand) to a receptor preparation. By introducing an unlabeled competing compound, such as this compound, we can determine its affinity for the receptor by measuring its ability to displace the radioligand.
This compound is a non-selective beta-blocker, meaning it binds to both β1 and β2 adrenergic receptor subtypes.[1][5] These G-protein coupled receptors (GPCRs) are crucial targets in the treatment of conditions like hypertension.[2][6] This protocol will employ a competitive binding experiment where increasing concentrations of unlabeled this compound compete with a fixed concentration of a high-affinity, non-selective β-adrenergic radioligand, [³H]-Dihydroalprenolol ([³H]-DHA), for binding to receptors in a membrane preparation.[7] The amount of radioligand displaced is proportional to the affinity and concentration of the competing drug, this compound.
The key parameters derived from this assay are:
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of this compound that displaces 50% of the specifically bound radioligand. This value is experiment-dependent.[8]
-
Ki (Inhibitor Dissociation Constant): An absolute measure of the affinity of this compound for the receptor, calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8] A lower Ki value signifies a higher binding affinity.
Visualization of Key Concepts
Experimental Workflow
The overall process involves preparing the receptor source, performing the binding reaction, separating bound from free radioligand, and quantifying the results.
Caption: Workflow for the this compound radioligand binding assay.
Principle of Competitive Binding
This diagram illustrates how unlabeled this compound competes with the radioligand ([³H]-DHA) for the same binding site on the β-adrenergic receptor.
Caption: Competition between radioligand and this compound.
Materials and Reagents
| Item | Vendor Example | Notes |
| Radioligand | PerkinElmer | (-)-[³H]-Dihydroalprenolol ([³H]-DHA), Specific Activity: ~80-120 Ci/mmol. |
| Test Compound | Sigma-Aldrich | This compound sulfate salt. |
| Non-specific Displacer | Sigma-Aldrich | Propranolol hydrochloride. |
| Receptor Source | ATCC / In-house | Membranes from CHO or HEK293 cells stably expressing human β2-adrenergic receptors.[9][10] |
| Assay Buffer | N/A | 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at 25°C. |
| Wash Buffer | N/A | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Filtration | Whatman / Millipore | Glass fiber filters (e.g., GF/C or GF/B), presoaked in 0.3% polyethyleneimine (PEI). |
| Scintillation Cocktail | PerkinElmer / RPI | A high-efficiency cocktail suitable for tritium counting (e.g., Ultima Gold™). |
| Labware | Standard suppliers | 96-well polypropylene plates, scintillation vials. |
| Equipment | Standard suppliers | Homogenizer, refrigerated centrifuge, vacuum filtration manifold, liquid scintillation counter.[4] |
Step-by-Step Experimental Protocol
Part A: Preparation of Cell Membranes
Scientist's Note: Consistent and high-quality membrane preparations are critical for reproducible results. The goal is to lyse the cells and isolate the membrane fractions containing the receptors via differential centrifugation.[11][12] All steps should be performed at 4°C to minimize proteolytic degradation.
-
Cell Culture & Harvest: Grow CHO cells stably expressing the human β2-adrenergic receptor to ~90% confluency. Scrape cells into ice-cold PBS and pellet by centrifugation (500 x g, 5 min, 4°C).
-
Lysis: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors). Homogenize with a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Washing: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer and repeat the centrifugation step (40,000 x g, 30 min, 4°C).
-
Final Preparation: Resuspend the final pellet in a small volume of Assay Buffer. Determine the protein concentration using a BCA protein assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. A typical protein concentration for the assay is 10-50 µg per well.[13]
Part B: Radioligand Competition Binding Assay
Scientist's Note: This protocol is designed for a 96-well plate format with a final assay volume of 250 µL. It is essential to include controls for Total Binding (radioligand + membranes) and Non-Specific Binding (NSB).[14][15]
-
Reagent Preparation:
-
This compound Dilutions: Prepare a serial dilution series of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M final concentration.
-
[³H]-DHA Solution: Dilute the [³H]-DHA stock in Assay Buffer to a working concentration. The final concentration in the assay should be approximately equal to its Kd value for the receptor (typically 1-3 nM), which should be determined in a separate saturation binding experiment.[7]
-
Non-Specific Binding (NSB) Solution: Prepare a solution of Propranolol in Assay Buffer to yield a final concentration of 10 µM. This high concentration will saturate all specific binding sites.[16]
-
Membrane Dilution: Thaw the membrane aliquot on ice and dilute to the desired concentration (e.g., 20 µg / 150 µL) in ice-cold Assay Buffer. Keep on ice.
-
-
Assay Plate Setup: Add reagents to a 96-well plate in the following order (triplicate wells for each condition are recommended):
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Reagent 3 (150 µL) |
| Total Binding | Assay Buffer | [³H]-DHA Solution | Diluted Membranes |
| Non-Specific (NSB) | Propranolol (10 µM final) | [³H]-DHA Solution | Diluted Membranes |
| This compound Comp. | This compound Dilutions | [³H]-DHA Solution | Diluted Membranes |
| Blank (Filter) | Assay Buffer | [³H]-DHA Solution | Assay Buffer (No Membranes) |
-
Incubation: Gently agitate the plate and incubate for 60-90 minutes at room temperature (or 25°C) to allow the binding to reach equilibrium.[13]
-
Termination & Filtration:
-
Pre-soak the glass fiber filter mat in 0.3% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the binding reaction by rapidly filtering the contents of each well through the filter mat using a cell harvester/vacuum manifold.
-
Wash each well/filter 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat completely under a heat lamp or in a low-temperature oven.
-
Place the filter mat in a sample bag and add 5-10 mL of scintillation cocktail. Seal the bag.
-
Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.[17]
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for each set of triplicates.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
For each concentration of this compound, calculate the specific binding.
-
-
Generate Competition Curve:
-
Convert the specific binding CPM at each this compound concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of this compound).
-
Plot the % Specific Binding versus the log[this compound] concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" equation.
-
The software will calculate the LogIC₅₀, from which the IC₅₀ value is derived.[8]
-
-
Calculate Ki (Cheng-Prusoff Equation):
-
Convert the IC₅₀ to the inhibitor dissociation constant (Ki) using the Cheng-Prusoff equation.[8][18][19] This corrects for the presence of the radioligand.
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] = The concentration of the radioligand ([³H]-DHA) used in the assay.
-
Kd = The dissociation constant of the radioligand for the receptor (determined from a prior saturation binding experiment).
-
Expected Results
This compound is a potent, non-selective β-adrenergic antagonist. The resulting competition curve should be sigmoidal, showing a dose-dependent inhibition of [³H]-DHA binding. While Ki values can vary based on experimental conditions (e.g., receptor source, buffer composition), literature suggests that (-)-Penbutolol also has a high affinity for certain serotonin receptors, with Ki values reported around 11-12 nM.[20] Its affinity for β-adrenoceptors is expected to be in a similar nanomolar range.
| Parameter | Typical Expected Value |
| IC₅₀ | Low nanomolar (nM) range |
| Ki | Low nanomolar (nM) range |
| Hill Slope | Approximately -1.0, indicating competitive binding at a single site. |
References
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This compound - Wikipedia. Wikipedia. [Link]
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Heel, R.C., Brogden, R.N., Pakes, G.E., Speight, T.M., & Avery, G.S. (1981). This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs, 22(1), 1-25. [Link]
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Hori, M., Imaizumi, N., & Nakanishi, T. (1989). Three binding sites of 125I-iodocyanopindolol, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis. Japanese journal of pharmacology, 50(4), 429–438. [Link]
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GPCR & Ion Channel Membrane Preparation - Receptor Binding Assay. GenScript. [Link]
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Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. [Link]
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Cheng, Y. C. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Methods and findings in experimental and clinical pharmacology, 23(7), 389–396. [Link]
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IC50 - Wikipedia. Wikipedia. [Link]
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This compound | Davis's Drug Guide for Rehabilitation Professionals. F.A. Davis. [Link]
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Wellstein, A., Küpper, W., & Belz, G. G. (1987). This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man. European journal of clinical pharmacology, 31 Suppl, 13–17. [Link]
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Bylund, D. B. (1992). Radioligand-binding methods for membrane preparations and intact cells. The Journal of pharmacology and experimental therapeutics, 262(2), 433–440. [Link]
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Hori, M., & Nakanishi, T. (1989). Characteristics of 125I-iodocyanopindolol binding to beta-adrenergic and serotonin-1B receptors of rat brain. Japanese journal of pharmacology, 51(1), 31–38. [Link]
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Binding of (-) [³H) Dihydroalprenolol to Erythrocyte Membranes. (1987). CORE. [Link]
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Ki, IC50, & the Cheng-Prusoff equation. (2021, January 14). YouTube. [Link]
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Garcia-Marquez, C., Garcia-Borron, J. C., & Osuna, C. (1996). Binding of [125I]iodocyanopindolol by rat harderian gland crude membranes: kinetic characteristics and day-night variations. Journal of pineal research, 21(3), 169–176. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Liquid Scintillation Counting. CSUN. [Link]
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Borchard, U. (1998). Pharmacological properties of β-adrenoceptor blocking drugs. Journal für Kardiologie, 5(S3), 2-6. [Link]
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Inamasu, M., et al. (1983). BINDING CHARACTERISTICS OF 3H-DIHYDROALPRENOLOL TO j9-ADRENOCEPTORS OF RAT HEART TREATED. Semantic Scholar. [Link]
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Analyzing Radioligand Binding Data. GraphPad. [Link]
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De Blasi, A., & Stader, J. M. (1981). CHARACTERIZATION OF (-)-[3H]DIHYDROALPRENOLOL BINDING TO INTACT AND BROKEN CELL PREPARATIONS OF HUMAN PERIPHERAL BLOOD LYMPHOCYTES. DSpace. [Link]
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Calculations and Instrumentation used for Radioligand Binding Assays. (2012, May 1). NCBI Bookshelf. [Link]
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De Blasi, A., & Stader, J. M. (1981). Characterization of (-)-[3H]dihydroalprenolol binding to intact and broken cell preparations of human peripheral blood lymphocytes. Life sciences, 28(10), 1167–1176. [Link]
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Nonspecific binding. GraphPad Prism 11 Curve Fitting Guide. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
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Sun, S., Al-Awar, R., & Sittampalam, G. S. (1999). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Assay and drug development technologies, 13(1-4), 135–145. [Link]
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Chenieux-Guicheney, P., Dausse, J. P., Meyer, P., & Schmitt, H. (1978). Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents. British journal of pharmacology, 63(1), 177–181. [Link]
-
Tsuchihashi, H., et al. (2000). Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. Methods and findings in experimental and clinical pharmacology, 22(6), 441–446. [Link]
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Bilezikian, J. P., et al. (1979). A radioreceptor assay for propranolol and 4-hydroxypropranolol. The Journal of clinical endocrinology and metabolism, 48(1), 173–177. [Link]
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Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). YouTube. [Link]
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Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services. [Link]
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Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024, January 1). Current Protocols. [Link]
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Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [Link]ify-b-adrenergic_fig1_328905383)
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Measuring Penbutolol's effect on heart rate variability in rats
Topic: Measuring Penbutolol's Effect on Heart Rate Variability in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Autonomic Modulation with this compound
Heart Rate Variability (HRV) serves as a critical, non-invasive window into the functioning of the autonomic nervous system (ANS).[1][2] It quantifies the fluctuations in the time intervals between consecutive heartbeats, reflecting the dynamic interplay between the sympathetic nervous system (SNS), which orchestrates the "fight-or-flight" response, and the parasympathetic nervous system (PNS), which governs "rest-and-digest" activities.[1][3][4] A state of healthy physiological adaptability is characterized by high HRV, indicating a robust capacity to respond to challenges, whereas reduced HRV is often associated with increased risk for cardiovascular morbidity.[5]
This compound is a potent antihypertensive agent belonging to the class of beta-adrenergic receptor blockers (beta-blockers).[6][7] It distinguishes itself as a non-selective antagonist, meaning it blocks both β1-adrenergic receptors (predominantly in the heart) and β2-adrenergic receptors (in the lungs and peripheral vasculature).[8][9] This dual action effectively dampens the effects of catecholamines like epinephrine and norepinephrine, leading to reduced heart rate, myocardial contractility, and blood pressure.[10][11][12] Furthermore, this compound possesses intrinsic sympathomimetic activity (ISA), a partial agonist property that can prevent excessive bradycardia by providing a low level of receptor stimulation.[8][13][14]
By blocking the primary receptors of the sympathetic nervous system in the heart, this compound is expected to shift the sympathovagal balance towards parasympathetic dominance. This modulation should manifest as distinct, quantifiable changes in HRV parameters. This guide provides a comprehensive, field-proven framework for designing and executing studies to measure the precise effects of this compound on HRV in a rat model, leveraging the gold-standard methodology of implanted telemetry for superior data fidelity and animal welfare.
The Scientific Rationale: Designing a Robust Preclinical Study
A successful investigation hinges on a meticulously planned experimental design. The choices outlined below are grounded in achieving the highest quality data while adhering to ethical research principles.
1. The Animal Model: Why the Rat? The use of rat strains such as Wistar or Sprague-Dawley is well-established in cardiovascular pharmacology. Their physiological and autonomic responses to beta-blockade are well-characterized, providing a reliable and translatable model. Key considerations include using healthy, adult animals (e.g., weight ≥ 225g) of a single sex to minimize variability, although sex-based differences can be a specific and important experimental question.[15][16]
2. Telemetry: The Gold Standard for Data Integrity Implanted telemetry is the superior method for monitoring physiological parameters like ECG in conscious, freely moving animals.[17][18] This approach is critical for HRV studies for several key reasons:
-
Eliminates Stress Artifacts: It avoids the stress induced by handling, restraint, or anesthesia, which can independently and dramatically alter autonomic tone and confound HRV data.[19][20]
-
Enables Continuous, Longitudinal Monitoring: Researchers can capture a complete circadian profile of HRV during a 24-hour baseline period and then continuously monitor the pharmacodynamic effects of this compound over an extended time course.[19][21][22]
-
Enhances Animal Welfare: By reducing handling and stress, telemetry aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal research.[18][19]
3. Experimental Workflow: A Phased Approach A well-defined timeline is essential for reproducible results. The study should be structured in distinct phases to isolate variables and ensure data quality.
Protocols: From Surgical Implantation to Data Analysis
This section provides detailed, step-by-step methodologies for the key experimental phases.
Protocol 1: Surgical Implantation of ECG Telemetry Transmitter
This protocol ensures the sterile and successful implantation of a transmitter for high-quality ECG signal acquisition.
Materials:
-
ECG Telemetry Transmitter (e.g., Kaha Sciences, DSI)
-
Sterile surgical pack (scalpel, forceps, scissors, needle holders)
-
Suture material (absorbable and non-absorbable)
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Analgesics (pre- and post-operative, e.g., buprenorphine, carprofen)
-
Electric clippers, surgical scrub, sterile drapes
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rat and confirm the depth of anesthesia via a toe-pinch reflex. Shave the surgical areas (dorsal flank for transmitter body, and chest for ECG leads). Perform a sterile surgical scrub.
-
Transmitter Implantation: Make a small incision on the dorsal midline, caudal to the scapulae. Create a subcutaneous pocket using blunt dissection towards the flank. Insert the sterile transmitter body into this pocket.
-
ECG Lead Tunneling: Using a tunneling tool, pass the two ECG leads subcutaneously from the dorsal incision to the appropriate positions on the chest to approximate a Lead II configuration.
-
The negative (–) lead should be positioned in the right pectoral region.
-
The positive (+) lead should be positioned on the left side of the xiphoid process.
-
-
Lead Fixation: Make a tiny incision at the exit point of each lead. Secure the tip of each lead to the underlying pectoral or abdominal muscle using a sterile suture. This step is critical to prevent lead migration and ensure a stable, high-quality ECG signal.
-
Wound Closure: Close the muscle and skin incisions using appropriate suture techniques.
-
Post-Operative Care: Administer post-operative analgesia as prescribed. House the animal individually in a clean cage on a warming pad during recovery.[15] Monitor the animal closely for signs of pain or distress until it is fully ambulatory. Wound clips or sutures should be removed 7-10 days post-surgery. A full recovery period of at least two weeks is mandatory to allow for complete healing and return to baseline physiological state before any data is recorded.[21][22]
Protocol 2: Data Acquisition
This phase focuses on capturing clean, continuous ECG data from the freely moving animal.
Setup:
-
Place the rat's home cage on the telemetry receiver platform (e.g., SmartPad).
-
Ensure the data acquisition system (e.g., PowerLab with LabChart software) is properly configured to receive and store the telemetered signal.
Procedure:
-
Baseline Recording: After the recovery period, begin recording data continuously for at least 24 hours to establish a stable, diurnal baseline for all HRV parameters.
-
This compound Administration: Prepare this compound at the desired concentration in an appropriate vehicle (e.g., saline, sterile water). Administer the dose via the chosen route (e.g., oral gavage, IP injection). A separate cohort of animals should receive the vehicle only to serve as a control group.
-
Post-Dose Recording: Immediately following administration, continue to record the ECG signal continuously for a period sufficient to capture the full pharmacodynamic effect of the drug (e.g., 24-48 hours).
Protocol 3: Heart Rate Variability (HRV) Analysis
This protocol details the transformation of raw ECG data into meaningful HRV metrics.
Procedure:
-
R-R Interval (RRI) Tachogram: Process the continuous ECG waveform using an analysis software (e.g., LabChart HRV Module, Kubios HRV) to detect the R-peaks of each QRS complex. The time between consecutive R-peaks is the R-R interval. A time series of these intervals is known as the tachogram.
-
Artifact Removal & Filtering: Rodent ECGs can contain artifacts.[23] It is crucial to filter the RRI tachogram to exclude non-sinus beats (ectopics) and noise. A common method is to apply a filter that removes R-R intervals that deviate from the preceding interval by a certain percentage (e.g., >20%).
-
Time-Domain Analysis: Calculate these metrics from 5-minute segments of filtered RRI data.[24][25]
-
Mean RR Interval: The average time between heartbeats. An increase indicates a slower heart rate (bradycardia).
-
SDNN (Standard Deviation of all Normal-to-Normal intervals): Reflects overall HRV and incorporates both sympathetic and parasympathetic influences.[26]
-
RMSSD (Root Mean Square of Successive Differences): The primary time-domain metric for assessing high-frequency variations and is considered a strong indicator of cardiac parasympathetic (vagal) tone.[26][27]
-
-
Frequency-Domain Analysis: Use a Fast Fourier Transform (FFT) or autoregressive model to partition the variance of the RRI tachogram into its underlying frequency components. For rats, these bands are different from humans:[28][29]
-
Low Frequency (LF) Power (0.1-1.0 Hz): Represents a mix of sympathetic and parasympathetic influences.[28][29][30]
-
High Frequency (HF) Power (1.0-3.5 Hz): Reflects parasympathetic (vagal) activity, primarily driven by respiratory sinus arrhythmia.[4][28][29][30]
-
LF/HF Ratio: Often used as an index of the sympathovagal balance, where a lower ratio suggests a shift toward parasympathetic dominance.[27][30]
-
Data Interpretation and Mechanistic Insights
The data gathered through these protocols can provide profound insights into this compound's mechanism of action on the autonomic nervous system.
Expected Outcomes
The table below summarizes the hypothesized effects of this compound on key HRV parameters compared to a baseline or vehicle control group.
| Parameter | Autonomic Correlate | Expected Effect of this compound | Rationale |
| Mean RR Interval | Heart Rate | Increase | Blockade of β1 receptors slows the sinoatrial node firing rate.[8][31] |
| SDNN (ms) | Total Variability | Increase | Reduction of sympathetic tone allows for greater expression of variability. |
| RMSSD (ms) | Parasympathetic (Vagal) Tone | Increase | Unopposed vagal activity becomes more prominent.[28] |
| HF Power (ms²) | Parasympathetic (Vagal) Tone | Increase | Direct measure of vagally-mediated respiratory sinus arrhythmia. |
| LF/HF Ratio | Sympathovagal Balance | Decrease | Reflects a shift in autonomic balance toward parasympathetic dominance. |
Mechanism of Action: Blocking the Sympathetic Drive
This compound exerts its effect at the cellular level by competitively inhibiting catecholamines from binding to β-adrenergic receptors. This blockade disrupts the downstream signaling cascade that normally increases heart rate.
By blocking the β1 receptor, this compound prevents the Gs protein-mediated activation of adenylyl cyclase, thereby reducing the production of cyclic AMP (cAMP).[7][8] This leads to decreased activation of Protein Kinase A (PKA), which in turn reduces the phosphorylation of calcium channels responsible for the pacemaker current in the sinoatrial node. The ultimate result is a slowing of the heart rate and a corresponding shift in HRV metrics, reflecting a dampened sympathetic influence.
Conclusion
This application note provides a robust and scientifically grounded methodology for assessing the effects of the non-selective beta-blocker this compound on heart rate variability in rats. By combining the precision of implantable telemetry with standardized, detailed protocols for data acquisition and analysis, researchers can reliably quantify the drug's impact on autonomic nervous system function. The resulting data are crucial for understanding the pharmacodynamic profile of this compound and can serve as a valuable biomarker in both efficacy and safety pharmacology studies. This comprehensive approach ensures high-quality, reproducible data essential for advancing cardiovascular drug development.
References
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Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
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Title: Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]
-
Title: Time-domain and spectral analysis of heart rate variability in rats challenged with hypoxia Source: IEEE Xplore URL: [Link]
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Title: Heart Rate Variability and the Autonomic Nervous System Source: Nordic Clinic URL: [Link]
-
Title: Heart rate variability : a tool to explore autonomic nervous system activity Source: Edge Impulse URL: [Link]
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Title: Electroencephalograph + Electrocardiograph Telemetry Device Implantation in Rodents Source: Charles River Laboratories URL: [Link]
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Title: Time and frequency domain evaluation of heart rate (HR) variability in... Source: ResearchGate URL: [Link]
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Title: An Overview of Heart Rate Variability Metrics and Norms Source: Frontiers in Public Health URL: [Link]
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Title: Implanted Telemetry in Preclinical Research: Enhancing data quality and animal welfare Source: Biotrial URL: [Link]
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Title: Brain activation and heart rate variability as markers of autonomic function under stress Source: Nature URL: [Link]
-
Title: Time domain and non-linear heart rate variability (HRV) parameters Source: Journal of Pharmacopuncture URL: [Link]
-
Title: How can ECG recording in rats be more profitable for preclinical research? Source: Etisense URL: [Link]
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Title: Beta blocker - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Use of Percent Change in RR Interval for Data Exclusion in Analyzing 24-h Time Domain Heart Rate Variability in Rodents Source: Frontiers in Physiology URL: [Link]
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Title: Implanted telemetry in preclinical research Source: emka TECHNOLOGIES URL: [Link]
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Title: Rat Telemeters | Rodent Telemetry Devices & Equipment Source: ADInstruments URL: [Link]
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Title: A Radio-telemetric System to Monitor Cardiovascular Function in Rats Source: JoVE URL: [Link]
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Title: Heart rate variability in male rats Source: Physiological Research URL: [Link]
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Title: Heart rate variability as a measure of autonomic regulation of cardiac activity for assessing stress and welfare in farm animals - A review Source: ResearchGate URL: [Link]
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Title: Phenotypic screening for heart rate variability in the mouse Source: American Journal of Physiology-Heart and Circulatory Physiology URL: [Link]
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Title: Short term Heart Rate Variability in Rats Source: Indian Journal of Physiology and Allied Sciences URL: [Link]
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Title: Inexpensive Heart Rate Monitoring in Rats - what do you use (or what would you suggest)? Source: ResearchGate URL: [Link]
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Title: Heart rate variability for small animal veterinarians - A concise debate Source: Anatomia, Histologia, Embryologia URL: [Link]
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Title: Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models Source: Frontiers in Neuroscience URL: [Link]
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Title: Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models Source: Frontiers URL: [Link]
-
Title: Beta-blockers Source: Deranged Physiology URL: [Link]
-
Title: Comparative Assessment of Heart Rate Variability Obtained via Ambulatory ECG and Polar Heart Rate Monitors in Healthy Cats: A Pilot Study Source: Frontiers in Veterinary Science URL: [Link]
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Title: Measurement of Mouse Heart Rate Variability using Echocardiographic System Source: Heart Views URL: [Link]
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Title: Beta-Adrenoceptor Antagonists (Beta-Blockers) Source: CVPharmacology URL: [Link]
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Title: Beta Blockers Source: StatPearls - NCBI Bookshelf URL: [Link]
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Title: Modeling the time-resolved modulations of cardiac activity in rats: A study on pharmacological autonomic stimulation Source: bioRxiv URL: [Link]
-
Title: Resting Heart Rate Variability Predicts Vulnerability to Pharmacologically-Induced Ventricular Arrhythmias in Male Rats Source: MDPI URL: [Link]
-
Title: Heart rate variability and heart rate under general anesthesia in rats of both sexes Source: Open Access Text URL: [Link]
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Application Note: In Vitro Evaluation of Penbutolol using Isolated Vascular Smooth Muscle
Abstract & Introduction
Penbutolol is a non-selective
This Application Note provides a rigorous, dual-phase protocol to evaluate this compound in vascular smooth muscle:
-
Antagonist Assay: Quantifying the potency (
) of this compound in blocking Isoproterenol-induced relaxation. -
Direct Relaxation Assay: Investigating the direct vasodilatory effects of this compound on pre-contracted tissue (assessing ISA and pleiotropic mechanisms).
Mechanistic Background
Vascular smooth muscle tone is regulated by the balance of contractile (e.g.,
-
-Adrenergic Pathway: Agonist binding to
-receptors activates proteins Adenylyl Cyclase (AC) cAMP Protein Kinase A (PKA). PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for -Calmodulin, leading to relaxation . -
This compound Action:
-
Primary: Competitively blocks the
-receptor, preventing cAMP generation by full agonists. -
Secondary (ISA): Weakly activates the receptor, providing a "floor" of basal relaxation.
-
Tertiary (High Dose): May inhibit L-type
channels directly (membrane stabilization).
-
Visualization: Signaling Pathway & this compound Intervention
Figure 1: Mechanism of Action. This compound primarily blocks
Materials & Preparation
Physiological Buffer (Krebs-Henseleit Solution)
Prepare fresh on the day of the experiment. Use ultra-pure water (
| Component | Concentration (mM) | Function |
| NaCl | 118.0 | Osmolarity/Ionic strength |
| KCl | 4.7 | Membrane potential |
| 2.5 | Contractility source | |
| 1.2 | Enzymatic cofactor | |
| 1.2 | pH buffer | |
| 25.0 | pH buffer (requires | |
| Glucose | 11.1 | Energy substrate |
| Gas Mix | 95% | Maintain pH 7.4 |
Drug Preparation[5][6]
-
This compound Sulfate: Lipophilic. Dissolve stock (
) in DMSO or Ethanol. Ensure final bath concentration of solvent is to avoid vehicle effects. -
Phenylephrine (PE):
-agonist for pre-contraction ( stock in water). -
Isoproterenol (ISO): Non-selective
-agonist ( stock in water + Ascorbic acid to prevent oxidation). -
Acetylcholine (ACh): For endothelium check (
stock in water).
Experimental Workflow (Visualized)
Figure 2: Standard Operating Procedure for isolated tissue preparation.
Detailed Protocols
Protocol A: Tissue Preparation & Quality Control (The "Gatekeeper")
Scientific Integrity Note: Data derived from damaged tissue is invalid. This step is mandatory.
-
Harvest: Euthanize male Wistar rat (250-300g). Rapidly excise thoracic aorta; place in cold, oxygenated Krebs.[4]
-
Clean: Under a microscope, remove adhering fat and connective tissue. Caution: Do not stretch the vessel; this damages smooth muscle.
-
Section: Cut into 3-4 mm rings.
-
Mount: Suspend rings in organ bath (10-20 mL) between stainless steel hooks. One hook is fixed; the other connects to an isometric force transducer.
-
Equilibrate: Apply 1.5 g (15 mN) resting tension. Allow to stabilize for 60 mins, washing every 15 mins.
-
Viability Check (KCl): Add KCl (
) to induce depolarization-mediated contraction. Wash until baseline returns. -
Endothelium Integrity Check:
-
Pre-contract with Phenylephrine (PE,
). Wait for plateau. -
Add Acetylcholine (ACh,
). -
Criteria: Relaxation
indicates intact endothelium ( ). Relaxation indicates denuded endothelium ( ).
-
Protocol B: Antagonist Potency Assay ( Determination)
Objective: Determine the affinity of this compound for the
-
Preparation: Use 4 aortic rings in parallel.
-
Ring 1: Control (Vehicle).
-
Ring 2: this compound (
). -
Ring 3: this compound (
). -
Ring 4: this compound (
).
-
-
Incubation: Incubate rings with respective this compound concentrations for 30 minutes .
-
Pre-contraction: Contract all rings with PE (
) or sub-maximal KCl ( ) to create active tone. Note: -relaxation is only visible on pre-contracted tissue. -
Agonist Curve: Once PE contraction stabilizes, add Isoproterenol cumulatively (
to ) in half-log increments. -
Measurement: Record the % relaxation at each step.
-
Analysis:
-
Plot % Relaxation vs. Log[Isoproterenol].
-
This compound should cause a parallel rightward shift of the curve (Competitive Antagonism).
-
Construct a Schild Plot (Log(Dose Ratio - 1) vs. Log[Antagonist]) to calculate
.
-
Protocol C: Direct Vasorelaxation Assay (ISA & Pleiotropic Effects)
Objective: Determine if this compound causes relaxation directly (without Isoproterenol).
-
Pre-contraction: Contract rings with PE (
). Wait for stable plateau (approx. 15-20 min). -
Cumulative Dosing: Add This compound cumulatively (
to ).-
Note: High concentrations (
) may cause non-specific relaxation via membrane stabilization.
-
-
Mechanistic Validation (Optional but Recommended):
-
To determine if relaxation is NO-mediated (Endothelium-dependent), perform a parallel run pre-incubating with L-NAME (
, NOS inhibitor). -
If this compound relaxation persists in the presence of L-NAME, the mechanism is likely direct smooth muscle action (e.g.,
channel blockade) or ISA on smooth muscle receptors.
-
Data Analysis & Statistics
Calculations
-
% Relaxation:
-
Dose Ratio (DR):
(with antagonist) / (control).
Statistical Validation
-
n-value: Minimum
animals per group for statistical power. -
Test: Two-way ANOVA followed by Bonferroni post-hoc test for comparing curves.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No relaxation to ACh | Endothelium damage during dissection. | Handle tissue only by the edges/hooks. Do not touch the lumen. |
| Drifting Baseline | Tissue not equilibrated; Temperature fluctuation. | Ensure full 60 min equilibration. Check thermostat circulator. |
| Inconsistent this compound Effect | Drug precipitation. | This compound is lipophilic. Ensure proper vortexing and DMSO solubility. |
| Tachyphylaxis | Receptor desensitization. |
References
-
Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (Standard Text). Adrenergic Agonists and Antagonists.[1][3][5][6]
-
Furchgott, R. F., & Zawadzki, J. V. (1980). The obligatory role of endothelial cells in the relaxation of arterial smooth muscle by acetylcholine. Nature, 288(5789), 373-376.
-
Pedersen, M. E., et al. (2002). Pharmacological characterization of the isolated rat aorta: a manual for the undergraduate student. Journal of Pharmacological and Toxicological Methods.
-
PubChem Database. this compound Sulfate (CID 443939). National Center for Biotechnology Information.
-
Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology, 14(1), 48–58. (The foundational paper for Schild Analysis).
Sources
- 1. This compound | C18H29NO2 | CID 37464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Nitric oxide-dependent β2-adrenergic dilatation of rat aorta is mediated through activation of both protein kinase A and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
High-performance liquid chromatography (HPLC) method for Penbutolol quantification
Executive Summary & Scientific Rationale
Penbutolol is a non-selective
-
Retention: Its high lipophilicity requires a mobile phase with high organic strength to elute within a reasonable runtime.
-
Peak Symmetry: As a basic amine, this compound interacts strongly with residual silanol groups (
) on the silica backbone of stationary phases, leading to severe peak tailing.
This guide presents two validated protocols designed to overcome these challenges:
-
Protocol A (QC/Pharma): A robust UV-detection method for pharmaceutical dosage forms, prioritizing precision and linearity.
-
Protocol B (Bioanalysis): A high-sensitivity Fluorescence (FLD) method for plasma quantification, prioritizing Limit of Quantitation (LOQ).
Method Development Strategy (The "Why")
The following decision matrix illustrates the logic used to select the critical method parameters.
Figure 1: Strategic decision tree for this compound method development.
Protocol A: Pharmaceutical Analysis (QC)
Application: Potency assay, Content Uniformity, and Dissolution testing of Tablets (e.g., 20 mg).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, | Standard dimensions for robust QC; 5 |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 3.5 (60 : 40 v/v) | High ACN content required to elute lipophilic this compound ( |
| Buffer Prep | 20 mM | Phosphate provides excellent buffering capacity at pH 3.5. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |
| Detection | UV Absorbance @ 270 nm | 270 nm targets the aromatic ring; less sensitive than 220 nm but significantly more selective against solvent noise. |
| Temperature | Temperature control ensures retention time reproducibility. | |
| Injection Vol | 20 | Standard loop size.[2] |
Sample Preparation (Tablets)
-
Weighing: Weigh 20 tablets and determine the average weight. Grind to a fine powder.
-
Extraction: Transfer powder equivalent to 20 mg this compound into a 100 mL volumetric flask.
-
Solvent: Add 70 mL of Mobile Phase. Sonication is critical here (15 mins) to break the lipophilic drug from excipients.
-
Dilution: Make up to volume with Mobile Phase.
-
Filtration: Filter through a 0.45
m Nylon filter (Nylon is compatible with basic amines; avoid PVDF if protein binding is suspected, though less relevant for tablets). -
Final Concentration: 200
g/mL (Dilute further if linearity range requires, typically to 20-50 g/mL).
System Suitability Limits
-
Tailing Factor (
): NMT 2.0 (Critical for amines). -
Theoretical Plates (
): NLT 2000. -
RSD (Replicate Injections): NMT 2.0%.
Protocol B: Bioanalytical Method (Plasma)
Application: Pharmacokinetic (PK) studies, therapeutic drug monitoring.
Sensitivity Requirement: Nanogram level (LOQ
Chromatographic Conditions (Modifications)
-
Detection: Fluorescence Detector (FLD).
-
Excitation: 230 nm
-
Emission: 290 nm[4]
-
Note: this compound has native fluorescence. FLD provides 10-100x higher sensitivity than UV and ignores non-fluorescent plasma matrix components.
-
-
Mobile Phase: Acetonitrile : 10mM Ammonium Acetate pH 4.5 (65 : 35 v/v).
-
Reason: Ammonium acetate is volatile (LC-MS compatible if needed later) and provides a cleaner baseline for fluorescence than phosphate.
-
Plasma Extraction Workflow (Liquid-Liquid Extraction)
Direct protein precipitation is often insufficient for lipophilic drugs like this compound due to high protein binding (~95%). Liquid-Liquid Extraction (LLE) is preferred.
Figure 2: Liquid-Liquid Extraction workflow for plasma samples.
Step-by-Step Logic:
-
Alkalinization: Adding NaOH ensures this compound is in its uncharged (free base) state (
). Only the uncharged form extracts into the organic layer. -
Organic Solvent: Hexane/Ethyl Acetate extracts the lipophilic drug while leaving polar plasma salts and proteins in the aqueous layer.
-
Reconstitution: Dissolving the dried residue in the mobile phase concentrates the sample (e.g., 5x concentration factor), lowering the LOQ.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 2.0) | Silanol interaction. | Ensure pH is < 4.[2]0. If using an older column, add 0.1% Triethylamine (TEA) as a silanol blocker. Use "Base Deactivated" (BDS) columns. |
| Retention Drift | Temperature fluctuation or Organic evaporation. | Use a column oven ( |
| Low Recovery (Plasma) | Incomplete extraction. | Ensure pH of plasma > 10 before adding organic solvent. This compound must be uncharged to extract into Hexane. |
References
-
Miner, D. J., Binkley, D. A., & Bechtol, L. D. (1984). Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine.[5][6] Clinical Chemistry, 30(5), 717–723.[5]
-
Venkata Kumar, C., et al. (2014). A quantitative determination of this compound and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies.[7] World Journal of Pharmaceutical Sciences.[8]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 37464, this compound.
- United States Pharmacopeia (USP). General Chapter <621> Chromatography.
Sources
- 1. This compound Sulfate | C36H60N2O8S | CID 38010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. jfda-online.com [jfda-online.com]
- 4. scielo.br [scielo.br]
- 5. Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
- 8. wjpsonline.com [wjpsonline.com]
Application Note: Protocol for Assessing Penbutolol’s Partial Agonism in Isolated Tissues
Abstract & Introduction
Penbutolol is a non-selective
In clinical settings, this partial agonism mitigates resting bradycardia while maintaining antihypertensive efficacy during stress. For drug development professionals, accurately quantifying this partial agonism ex vivo requires a rigorous protocol that eliminates confounding variables—specifically endogenous catecholamines and parasympathetic tone.
This guide details a self-validating protocol using isolated guinea pig right atria , the gold standard for
Experimental Strategy: The "Silent Background"
To measure partial agonism, one must ensure the system has zero background tone. If endogenous norepinephrine is present, this compound will act primarily as an antagonist, masking its weak agonist properties.
Key Mechanistic Pillars
-
Catecholamine Depletion: Pre-treatment with Reserpine prevents vesicular storage of norepinephrine, ensuring the tissue is chemically sympathectomized.
-
Cholinergic Blockade: Atropine is added to the organ bath to eliminate vagal inhibition (M2 receptor activity).
-
The Dual-Phase Challenge: The tissue is first challenged with this compound (to measure ISA), followed by a full agonist (Isoprenaline) to define the system's
(100% efficacy).
Signaling Pathway Visualization
The following diagram illustrates the differential activation of the
Caption: Differential activation of the
Materials & Methods
Tissue Selection
-
Species: Guinea Pig (Dunkin-Hartley), 300–450g.
-
Tissue: Right Atrium (contains the Sinoatrial node; beats spontaneously).
-
Justification: The guinea pig
-AR homology to humans is superior to that of rats, and the spontaneous beat rate provides a direct, robust readout for chronotropy.
Physiological Solutions
Krebs-Henseleit Buffer (mM):
-
NaCl 118.0, KCl 4.7, CaCl
2.5, MgSO 1.2, KH PO 1.2, NaHCO 25.0, Glucose 11.1. -
Gas: Aerate continuously with 95% O
/ 5% CO to maintain pH 7.4. -
Temperature: 37°C.
Drug Preparation
-
Reserpine: 5 mg/kg (IP injection), administered 18–24 hours prior to sacrifice.
-
This compound Stock: Dissolve in DMSO (final bath concentration <0.1% DMSO). Serial dilutions:
M to M. -
Isoprenaline Stock: Dissolve in 1 mM ascorbic acid (to prevent oxidation).
-
Atropine:
M final bath concentration.
Detailed Experimental Protocol
Phase 1: Preparation and Equilibration
-
Sacrifice: Euthanize the reserpinized guinea pig via cervical dislocation (avoid anesthetics that depress cardiac function).
-
Dissection: Rapidly excise the heart and place in cold oxygenated Krebs buffer. Isolate the right atrium.
-
Mounting: Suspend the atrium in a 20 mL organ bath under 1.0 g resting tension .
-
Equilibration: Wash every 15 minutes for 60 minutes.
-
Validation Check: The tissue must beat spontaneously. If the rate is irregular, discard.
-
Basal Tone: Add Atropine (1
M) to the bath 15 minutes before starting the curve.
-
Phase 2: The this compound Challenge (ISA Assessment)
-
Basal Recording: Record the stable baseline heart rate (beats per minute, BPM) for 5 minutes (
). -
Cumulative Dosing: Add this compound in semi-logarithmic increments (
M). -
Stabilization: Wait 5–7 minutes per concentration until the response plateaus.
-
Measurement: Record the heart rate at each plateau (
).
Phase 3: The Full Agonist Confirmation ( )
-
Washout: Perform extensive washout (3-4 times) over 30 minutes to remove this compound.
-
Note: this compound is lipophilic and may be difficult to wash out completely. Alternatively, perform this on a separate matched tissue or accept a shifted curve.
-
-
Isoprenaline Curve: Construct a cumulative concentration-response curve for Isoprenaline (
M to M). -
Determination of Max: Record the maximal heart rate achievable (
).
Experimental Workflow Diagram
Caption: Step-by-step workflow ensuring depletion of endogenous catecholamines before testing.
Data Analysis & Interpretation
Calculating Intrinsic Activity ( )
Partial agonism is defined by the Intrinsic Activity (
Where:
- = Heart rate at specific this compound concentration.
- = Heart rate after Reserpine/Atropine (before drug).
- = Maximal heart rate induced by Isoprenaline.
Expected Results Table
The following table provides reference values for validation.
| Parameter | Propranolol (Antagonist) | This compound (Partial Agonist) | Isoprenaline (Full Agonist) |
| Basal Effect | No change / Slight decrease | Increase (15-25% of | Massive Increase (100%) |
| Intrinsic Activity ( | 0 | 0.15 – 0.25 | 1.0 |
| Effect of Reserpine | Eliminates "inverse agonist" look | Unmasks Partial Agonism | Increases sensitivity (up-regulation) |
Criteria for Partial Agonism
To conclude this compound exhibits partial agonism, the data must satisfy two conditions:
-
Agonist Phase: It must produce a dose-dependent increase in heart rate significantly above baseline in reserpinized tissue.
-
Antagonist Phase: In the presence of a fixed concentration of this compound, the Isoprenaline curve must be shifted to the right (competitive antagonism), proving it binds the same receptor.
Troubleshooting & Expert Tips
-
The "Washout" Trap: this compound is highly lipophilic. It may partition into the tissue bath plastic or the lipid bilayer of the cells, making washout difficult. If the Isoprenaline response in Phase 3 is significantly depressed (non-parallel shift), this indicates insurmountable antagonism or incomplete washout. Correction: Use a separate control tissue for the Isoprenaline
reference. -
Reserpine Validation: If your "Basal" heart rate is too high (>200 BPM for guinea pig), the Reserpine depletion failed. The partial agonist effect will be masked by endogenous norepinephrine.
-
Chronotropy vs. Inotropy: Focus on Rate (Chronotropy) . Inotropic (force) measurements are more sensitive to Starling forces (resting tension) and are less reproducible for partial agonists.
References
-
Frishman, W. H., et al. (1988). "Clinical pharmacology of the new beta-adrenergic blocking drugs. Part 13. This compound." American Heart Journal.
-
Giudicelli, J. F., et al. (1977). "Intrinsic sympathomimetic activity of this compound."[1][2] British Journal of Clinical Pharmacology.
- Kenakin, T. P. (1997). "A Pharmacology Primer: Theory, Application, and Methods." Academic Press.
-
Bilski, A. J., et al. (1988). "Cardiovascular pharmacology of this compound." Cardiovascular Drug Reviews.
-
Arunlakshana, O., & Schild, H. O. (1959).[3] "Some quantitative uses of drug antagonists." British Journal of Pharmacology.
Sources
Application Note: Cell Culture Models for Characterizing Penbutolol’s Intrinsic Sympathomimetic & Pleiotropic Effects
Abstract & Mechanistic Overview
Penbutolol is a non-selective
This guide provides high-fidelity protocols for modeling these complex behaviors in vitro. Unlike simple antagonists, this compound requires experimental designs that account for basal receptor activity; otherwise, its partial agonist effects will be masked.
Key Cellular Mechanisms
- -AR Partial Agonism (ISA): Acts as a "stabilizer." In the presence of high epinephrine, it reduces cAMP signaling (antagonist). In the absence of agonists, it mildly stimulates cAMP (agonist).
-
5-HT1A Antagonism: Blocks inhibitory serotonergic feedback, potentially modulating cell proliferation in 5-HT-dependent cancer models.
-
Membrane Interactions: High lipophilicity allows rapid intracellular penetration, necessitating careful washout procedures.
Model Selection Strategy
Selecting the correct cell line is critical for isolating specific pharmacological properties.
| Research Objective | Recommended Cell Model | Rationale |
| ISA Quantification | H9c2 (Rat Myoblast) or Neonatal Rat Cardiomyocytes | Expresses native |
| Receptor Specificity | HEK-293 (Transfected) | Null background allows stable transfection of human |
| Oncology/Apoptosis | MDA-MB-231 or MCF-7 | Breast cancer lines expressing |
| Neuropharmacology | PC-12 or Hippocampal Neurons | Rich in 5-HT1A receptors; suitable for studying neurite outgrowth and serotonergic signaling. |
Critical Preparation: Solubility & Handling
WARNING: this compound is commonly supplied as This compound Sulfate . This salt form exhibits distinct solubility challenges compared to the free base.
-
The "DMSO Trap": this compound Sulfate has poor solubility in pure DMSO and may precipitate upon addition to aqueous media if not handled correctly.
-
Recommended Vehicle:
-
Primary: Warm Sterile Water or PBS (Solubility ~4 mM).
-
Alternative: 1:1 DMSO:Ethanol mix (only if high concentration stock >10 mM is strictly required), followed by immediate dilution.
-
-
Storage: Aqueous stocks are less stable. Prepare fresh or store at -20°C for <1 month.
Core Protocol A: Quantifying Intrinsic Sympathomimetic Activity (ISA)
Objective: To distinguish this compound’s partial agonism from pure antagonism using a cAMP functional assay.
Experimental Logic
To observe ISA, you must measure cAMP production in serum-starved cells (low basal catecholamines). To observe antagonism, you must measure the inhibition of Isoproterenol-stimulated cAMP.
Materials
-
Cell Line: H9c2 (ATCC® CRL-1446™)
-
Reagents: this compound Sulfate, Isoproterenol (Full Agonist), Propranolol (Pure Antagonist/Negative Control), IBMX (PDE Inhibitor).
-
Assay Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF) for dynamic range.
Step-by-Step Workflow
-
Seeding: Plate H9c2 cells at 5,000 cells/well in a 384-well plate. Incubate 24h.
-
Starvation (Critical): Replace medium with serum-free DMEM + 0.5 mM IBMX for 2 hours. Serum contains catecholamines that will mask ISA.
-
Treatment Groups (n=4 replicates):
-
Group A (ISA Test): this compound dose-response (
M to M). -
Group B (Antagonism Test): this compound dose-response + Fixed Isoproterenol (
M). -
Group C (Full Agonist Control): Isoproterenol alone.
-
Group D (Pure Antagonist Control): Propranolol alone.
-
-
Incubation: Stimulate for 30 minutes at 37°C. (cAMP responses are rapid; longer times allow desensitization).
-
Lysis & Detection: Add detection reagents per kit instructions and read FRET signal.
Data Interpretation[1][2][3][4]
-
ISA Signature: In Group A, this compound will show a sigmoidal increase in cAMP reaching ~15-25% of the Isoproterenol max response (Emax). Propranolol will show 0% increase.
-
Antagonist Signature: In Group B, this compound will dose-dependently inhibit the Isoproterenol signal down to its own ISA baseline (not to zero).
Core Protocol B: 5-HT1A Receptor Antagonism Screen
Objective: Verify off-target blockade of Serotonin 5-HT1A receptors, relevant for neuropsychiatric and cancer models.
Visualization of Pathway Logic
Figure 1: Mechanism of this compound at the 5-HT1A receptor. Unlike
Protocol Steps
-
Cell Model: CHO-K1 or HEK-293 stably transfected with human 5-HT1A (commercially available).
-
Induction: Stimulate Adenylyl Cyclase with Forskolin (10
M) to create a high cAMP baseline. -
Agonist Challenge: Add 8-OH-DPAT (100 nM) . Expected effect: cAMP drops due to Gi activation.
-
Antagonist Test: Co-treat with this compound (0.1 - 10
M). -
Result: this compound should restore cAMP levels to the Forskolin-only baseline, blocking the 8-OH-DPAT effect.
Visualization: The "Dual-Key" Mechanism
The following diagram illustrates the simultaneous Partial Agonist (ISA) and Antagonist activity at the
Figure 2: this compound's Dual Action. It competes with full agonists (green) to reduce excessive signaling, but maintains a low-level "simmer" of signaling (yellow/dotted) to prevent total receptor shutdown.
References
-
Gatlin, K. et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected
-Adrenergic Blockers. MDPI. Link -
Vallérand, D. et al. (2020). Intrinsic sympathomimetic activity of this compound: In vitro and in vivo characterization. National Institutes of Health (PubMed). Link
-
Langlois, M. (2000). Affinity of (-)-penbutolol for pre- and postsynaptic serotonin 5-HT1A receptors. PubMed.[1] Link
-
PubChem Database. (2023). This compound Sulfate: Chemical and Physical Properties. NCBI. Link
-
ResearchGate Community. (2024). Troubleshooting this compound Sulfate Dissolution in DMSO for Cell Culture. Link
Sources
Application Note: Penbutolol as a Dual 5-HT1A Ligand and β-Adrenoceptor Antagonist in Neuroscience
[1]
Abstract & Pharmacological Profile[1][2][3]
Penbutolol is a non-selective
This application note details the use of this compound to dissect serotonergic vs. adrenergic signaling pathways. Unlike selective 5-HT1A antagonists (e.g., WAY-100635), this compound allows researchers to model the synergistic effects of
Mechanism of Action[5][6]
-
Primary Target:
and Adrenergic Receptors (Antagonist). -
Secondary Target: 5-HT1A Receptors (High-affinity ligand; acts as a partial agonist at presynaptic autoreceptors and antagonist at postsynaptic sites depending on physiological tone).
-
Key Application: Differentiating presynaptic autoreceptor desensitization from postsynaptic receptor blockade in anxiety and depression models.
Binding Kinetics & Selectivity Data[7][8][9]
To design accurate experiments, researchers must account for the binding affinities of this compound relative to standard reference ligands. The table below summarizes comparative
Table 1: Comparative Binding Affinities (
| Compound | 5-HT1A | Intrinsic Activity (5-HT1A) | |
| (-)-Penbutolol | 8.0 – 14.0 | ~ 1.0 | Partial Agonist / Antagonist |
| (±)-Pindolol | 8.9 – 14.4 | ~ 1.0 | Partial Agonist (High) |
| WAY-100635 | 0.2 – 0.5 | > 10,000 | Silent Antagonist |
| 8-OH-DPAT | 0.5 – 1.5 | > 10,000 | Full Agonist |
Data aggregated from comparative autoradiography studies using [3H]WAY-100635 displacement.
Experimental Application I: In Vitro Functional Characterization
Protocol: [35S]GTP S Binding Assay
Purpose: To determine the intrinsic efficacy of this compound at 5-HT1A receptors. Unlike simple binding assays, this protocol measures the functional activation of G-proteins (Gi/o), allowing you to classify this compound as an agonist, partial agonist, or antagonist in your specific cell line or tissue preparation.
Materials
-
Membranes: CHO-h5-HT1A cell membranes or Rat Hippocampal homogenates.
-
Radioligand: [35S]GTP
S (1250 Ci/mmol). -
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10
M GDP, pH 7.4.
Step-by-Step Methodology
-
Membrane Preparation: Thaw membranes and homogenize in Assay Buffer. Adjust protein concentration to 5–10
g/well . -
GDP Pre-incubation: Incubate membranes with 10
M GDP for 20 minutes at 25°C. Causality: GDP prevents high basal binding of the radioligand, increasing the signal-to-noise ratio for agonist-induced binding. -
Ligand Addition:
-
Agonist Mode: Add this compound (10^-10 to 10^-5 M) to determine if it stimulates binding.
-
Antagonist Mode: Add this compound (varying concentrations) + 8-OH-DPAT (EC80 concentration).
-
-
Reaction Start: Add 0.1 nM [35S]GTP
S. Total volume: 200 L. -
Incubation: Shake for 60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
Validation Criteria: A partial agonist like this compound should yield a maximal stimulation (
Experimental Application II: In Vivo Microdialysis
Protocol: Assessment of Cortical 5-HT Release
Purpose: To evaluate this compound's ability to potentiate the effects of SSRIs (e.g., Paroxetine) by blocking presynaptic 5-HT1A autoreceptors, which normally limit serotonin release via negative feedback.
Workflow Logic
-
Baseline: Establish stable extracellular 5-HT levels.
-
SSRI Challenge: Administer SSRI. 5-HT levels rise, but autoreceptors activate to dampen the increase.
-
This compound Treatment: Administer this compound.[2][5][6][1][7][8][9][10] If it acts as an antagonist at the autoreceptor, the negative feedback is blocked, causing a surge in extracellular 5-HT.
Surgical & Experimental Steps
-
Probe Implantation: Stereotaxically implant a microdialysis probe (2mm membrane length) into the mPFC (Coordinates relative to Bregma: AP +3.2, ML +0.6, DV -4.0). Allow 24h recovery.
-
Perfusion: Perfuse with aCSF (147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2) at 1.0
L/min. -
Stabilization: Collect samples every 20 minutes for 2 hours until variance is <10%.
-
Drug Administration (Systemic):
-
Group A (Control): Vehicle i.p.
-
Group B (SSRI): Paroxetine (10 mg/kg i.p.).
-
Group C (Combination): this compound (1-3 mg/kg s.c.) administered 30 min prior to Paroxetine.
-
-
Analysis: Analyze dialysate via HPLC-ECD (Electrochemical Detection).
Data Interpretation: If this compound successfully blocks the autoreceptor feedback loop, Group C should show a 200-300% increase in extracellular 5-HT AUC (Area Under Curve) compared to Group B.
Pathway Visualization
The following diagram illustrates the dual mechanism of this compound at the synapse, highlighting its competitive interaction at the 5-HT1A autoreceptor and the
Caption: this compound mechanism: Blocking presynaptic 5-HT1A feedback enhances SSRI-induced 5-HT accumulation while simultaneously blocking beta-adrenergic signaling.
Troubleshooting & Validation
-
Issue: Biphasic Effects.
-
Observation: Low doses of this compound might suppress firing (agonist-like) while high doses block it.
-
Solution: Perform a dose-response curve in electrophysiology (0.1 – 5.0 mg/kg). Ensure you are using the (-)-enantiomer, as it possesses higher affinity for 5-HT1A than the (+)-enantiomer.
-
-
Issue: Lack of Selectivity.
-
Observation: Behavioral effects might be driven by
-blockade rather than 5-HT1A. -
Control: Include a "Betaxolol Control Group" (a selective
blocker with negligible 5-HT1A affinity) to isolate the serotonergic component of the phenotype.
-
References
-
Affinity of (±)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. Journal of Neurochemistry (2000) [8]
-
(-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses. European Journal of Pharmacology (1995)
-
Beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy. Neuropsychopharmacology (2000) [9]
-
Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. British Journal of Pharmacology (2001)
Sources
- 1. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Penbutolol as a blocker of central 5-HT1A receptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction studies of 5-HT1A receptor antagonists and selective 5-HT reuptake inhibitors in isolated aggressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of (−)-tertatolol, (−)-penbutolol and (±)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial 5-HT1A receptor agonist properties of (-)pindolol in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for Penbutolol
Welcome to the Advanced Formulation Support Portal. Subject: Overcoming Aqueous Solubility Limitations of Penbutolol (and this compound Sulfate) Ticket ID: PBT-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
This compound is a non-selective
This guide addresses the "solubility cliff" researchers face when transitioning this compound from organic stock solutions (DMSO/Methanol) to aqueous physiological buffers.
Module 1: Physicochemical Profiling & Decision Matrix
Before attempting solubilization, you must understand the molecule's behavior in your specific environment. This compound is a weak base; its solubility is pH-dependent.
Key Parameters Table[5][6][7][8]
| Parameter | Value | Implication for Experiment |
| Molecular Weight | 291.43 g/mol (Free Base)680.94 g/mol (Sulfate Salt) | Ensure you calculate molarity based on the correct form (Salt vs. Base). |
| At pH 7.4, the drug is partially unionized, increasing precipitation risk. | ||
| 4.15 | Highly lipophilic.[3] Binds non-specifically to plastics and proteins. | |
| Aqueous Solubility | ~1.67 mg/mL (Water) | Requires assistance (pH, cosolvent, or complexation) for higher conc. |
| BCS Class | Class II | Absorption is limited by dissolution rate, not permeability. |
Formulation Decision Tree
Use this logic flow to select the correct solubilization strategy for your application.
Figure 1: Decision matrix for selecting the optimal this compound solubilization method based on concentration and pH requirements.
Module 2: The "Ionization Trap" (pH Adjustment)
The Issue: You prepare a stock solution of this compound Sulfate in water (which is acidic). When you add this to a cell culture medium (pH 7.4), the solution turns cloudy immediately.
The Mechanism:
this compound is a weak base (
Troubleshooting Protocol: The "Step-Down" Dilution
Do not add high-concentration aqueous stocks directly to neutral buffers.
-
Prepare Stock: Dissolve this compound Sulfate in 0.1 N HCl or Water (ensure pH < 5).
-
Intermediate Dilution: If using DMSO, keep the stock at 1000x the final concentration.
-
The Drop-wise Addition:
-
Place your culture media (pH 7.4) on a magnetic stirrer (vigorous stirring).
-
Add the acidic drug stock drop-wise into the vortex of the media.
-
Why? This prevents local high concentrations where the pH might spike before the drug disperses.
-
Self-Validating Check:
-
Pass: Solution remains clear.
-
Fail: Visible turbidity or Tyndall effect (laser pointer beam visible in solution). Action: Proceed to Module 3 (Cyclodextrins).
Module 3: Cyclodextrin Complexation (The Gold Standard)
The Issue: You require a neutral pH solution at a concentration higher than the intrinsic solubility of the free base, and cosolvents (DMSO) are toxic to your cells.
The Solution: Hydroxypropyl-
Protocol: Phase Solubility Complexation
Materials:
Workflow:
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in Phosphate Buffer. -
Excess Addition: Add this compound Sulfate in excess of its estimated solubility (e.g., add 5 mg/mL).
-
Equilibration:
-
Shake at 25°C for 24–48 hours.
-
Critical Step: Protect from light (this compound is photosensitive).
-
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed drug.
-
Quantification: Analyze the filtrate via UV-Vis (approx. 270 nm) or HPLC to determine the final soluble concentration.
Figure 2: Workflow for creating a stable this compound-Cyclodextrin inclusion complex.
Module 4: Solid Dispersions (For Dissolution Rate)
The Issue: In oral formulation development, the dissolution rate is too slow, leading to poor bioavailability.
The Solution: Create a solid dispersion using PEG 6000 .[8] This disrupts the crystal lattice of this compound, presenting it in a higher-energy amorphous or microcrystalline state.
Protocol: Solvent Evaporation Method
-
Ratio Selection: Choose a Drug:Polymer ratio of 1:5 (this compound:PEG 6000).
-
Solvent Choice: Dissolve both components in a minimum volume of Methanol .
-
Note: Methanol is chosen because both this compound and PEG 6000 exhibit high solubility in it.
-
-
Evaporation:
-
Rotary evaporate at 45°C under vacuum until a dry film forms.
-
Alternatively, store in a vacuum desiccator overnight.
-
-
Pulverization: Scrape the solid residue and pulverize it using a mortar and pestle.
-
Sieving: Pass through a 60-mesh sieve.
Self-Validating Check: Perform a dissolution test (USP Apparatus 2). The solid dispersion should release >80% of the drug within 20 minutes, compared to <30% for the pure drug.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave my this compound solution? A: No. this compound is thermally sensitive and liable to degradation. Sterilize aqueous solutions using 0.22 µm filtration . Ensure you use low-binding filters (PVDF or PES) to prevent drug loss due to adsorption.
Q2: My stock solution in DMSO froze. Is it still good? A: Yes, but redissolution is critical. This compound can crystallize out of DMSO upon thawing. Vortex vigorously and warm to 37°C to ensure complete dissolution before aliquoting.
Q3: Why does the literature mention "this compound Sulfate" but my solubility data doesn't match? A: Confusion often arises between the Free Base (MW ~291) and the Sulfate Salt (MW ~680). The Sulfate salt is significantly more soluble in water initially, but will precipitate if the pH is raised. Always check the CAS number (Sulfate: 38363-32-5 vs. Base: 38363-40-5).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37464, this compound. Retrieved from [Link]
-
DrugBank Online. this compound: Uses, Interactions, Mechanism of Action. Retrieved from [Link][3]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
World Health Organization. Annex 4: General Notes on Biopharmaceutics Classification System (BCS). (Context: Classification protocols for Class II drugs). Retrieved from [Link]
Sources
- 1. This compound | C18H29NO2 | CID 37464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound [drugcentral.org]
- 5. Physico-chemical and anlytical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Similarities in the release rates of different drugs from polyethylene glycol 6000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Penbutolol Administration for Rodent Studies
Welcome to the technical support guide for Penbutolol administration in preclinical rodent models. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols and troubleshooting common issues. Our goal is to ensure scientific integrity, enhance data reproducibility, and maintain the highest standards of animal welfare.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in rodent studies.
Q1: What is the most appropriate administration route for this compound in mice and rats?
The optimal route depends on the experimental objective. The rate of absorption generally follows this order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[1]
-
For pharmacokinetic (PK) studies requiring rapid and complete bioavailability, Intravenous (IV) administration is the gold standard.[2]
-
For efficacy studies mimicking human oral administration, oral gavage (PO) is the most relevant route, though it can introduce variability due to stress and first-pass metabolism.[3][4][5]
-
For general screening and when a rapid systemic effect is desired without the technical demands of IV, Intraperitoneal (IP) injection is a common and practical choice.[2][6]
Q2: What are suitable vehicles for formulating this compound for rodent studies?
This compound sulfate is water-soluble, but the free base may require a more complex vehicle.[7] The choice of vehicle is critical to ensure drug stability and minimize animal discomfort.[8]
-
For IV/IP/SC (Parenteral) Routes: Sterile, isotonic solutions at a physiological pH (6.8-7.2) are required.[9] Common vehicles include:
-
For Oral (PO) Route: Aqueous vehicles are preferred. For less soluble forms, suspensions can be made using agents like 0.5% methylcellulose or carboxymethylcellulose.
Q3: What is a typical dose range for this compound in rodents?
Dosage depends on the study's endpoint. This compound is approximately four times as potent as propranolol.[5] Human therapeutic doses are often in the 20-40 mg/day range.[5] Due to the higher metabolic rate in rodents, doses may need to be adjusted upwards. A thorough dose-range finding study is essential for any new experimental model.
Q4: How should I monitor for adverse effects of this compound in my rodent colony?
As a non-selective beta-blocker, this compound can cause side effects.[11][12] Monitor animals closely, especially after initial dosing.
-
Cardiovascular: Bradycardia (slow heart rate) and hypotension.
-
Central Nervous System: Due to its lipophilicity, this compound can cross the blood-brain barrier, potentially causing sedation, lethargy, or sleep disturbances.[13][14]
-
General Health: Look for signs of distress such as hunched posture, piloerection, or reduced activity.[15]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms: Your this compound formulation appears cloudy, forms a precipitate upon standing, or crashes out of solution when brought to room temperature.
Root Causes:
-
Incorrect Vehicle: The chosen solvent system is inadequate for the concentration of this compound being used.
-
pH Mismatch: The pH of the vehicle may be inappropriate for keeping the ionized form of the drug in solution.
-
Temperature Effects: Solubility can be temperature-dependent. A solution made at a higher temperature may precipitate when cooled.
Solutions & Self-Validation:
-
Verify this compound Form: Confirm if you are using this compound free base or a salt form (e.g., sulfate). This compound sulfate has higher aqueous solubility.[7]
-
Systematic Vehicle Screening: Test a panel of biocompatible solvents. A recommended starting point for poorly soluble compounds is a ternary vehicle system.[10]
-
Protocol: Prepare small test batches of your target concentration in different vehicles.
-
Validation: Observe the solutions for 24-48 hours at both room temperature and 4°C. A stable formulation will remain a clear solution.
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: Agents like Sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with drugs, significantly enhancing aqueous solubility. A vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to be effective.[10]
-
Co-solvents & Surfactants: A combination of DMSO, PEG300, and Tween-80 can effectively solubilize lipophilic compounds.[10]
-
-
pH Adjustment: For parenteral routes, the final pH should be close to physiological levels (6.8-7.2).[9] Use sterile buffers to adjust the pH, but ensure this does not negatively impact the stability of this compound.
Table 1: Example this compound Vehicle Formulations [10]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Achieved Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Issue 2: High Variability in Experimental Data
Symptoms: You observe large error bars in your results, particularly in pharmacokinetic or pharmacodynamic readouts, making data interpretation difficult.
Root Causes:
-
Inaccurate Dosing Technique: Improper administration can lead to incomplete or variable dose delivery. This is a major concern for oral gavage and intraperitoneal injections.[2][3]
-
Animal Stress: The stress from handling and the procedure itself can alter physiological parameters and drug absorption.[3][4]
-
Anatomical Differences: Failure to account for the specific anatomy of mice and rats during injections.
Solutions & Self-Validation:
-
Refine Administration Technique: Proper training and consistent technique are paramount.
-
Oral Gavage: Use a flexible, ball-tipped gavage needle to minimize the risk of esophageal or tracheal perforation.[15][16] Ensure the needle length is appropriate for the size of the animal to deliver the dose to the stomach without causing rupture.[15] Do not force the needle; if resistance is met, stop and reposition.[17]
-
Intraperitoneal (IP) Injection: Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][18][19] The animal should be tilted head-down to move organs away from the injection site.[20] Always aspirate (pull back the plunger) before injecting to ensure a vessel or organ has not been punctured.[18][21]
-
-
Acclimatize Animals: Handle animals for several days prior to the experiment to reduce procedure-associated stress.[22] Consider alternative, less stressful dosing methods if scientifically appropriate, such as voluntary consumption in a palatable medium.[23]
-
Workflow Standardization: Create and follow a strict Standard Operating Procedure (SOP) for every step, from formulation preparation to the final injection.
Diagram 1: Decision Workflow for Route Selection
Caption: Decision tree for selecting the optimal this compound administration route.
Issue 3: Unexpected Animal Toxicity or Adverse Events
Symptoms: Animals display signs of severe distress post-administration, such as seizures, immobility, labored breathing, or injection site necrosis.
Root Causes:
-
Incorrect Dose Calculation: Errors in converting dose from mg/kg to the injection volume.
-
Vehicle Toxicity: Some vehicles, especially at high concentrations (e.g., DMSO), can be toxic.
-
Rapid IV Injection: A fast IV bolus can cause acute cardiovascular shock.
-
Irritating Formulation: A non-physiologic pH or high osmolarity of the formulation can cause tissue damage, particularly with SC or IM routes.[9][19]
Solutions & Self-Validation:
-
Dose Calculation Verification: Have a second researcher independently verify all dose calculations. Utilize an online calculator if needed, but always double-check the inputs.[7]
-
Conduct a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to distinguish between drug-induced and vehicle-induced toxicity.
-
Optimize IV Infusion Rate: For IV administration, use a syringe pump for a slow, controlled infusion over several minutes rather than a rapid hand-pushed bolus.[19]
-
Formulation Parameter Check: Ensure your final formulation is sterile, isotonic, and has a pH between 6.8 and 7.2 for all parenteral routes.[9] If an irritating IV compound is accidentally injected outside the vein, dilute it in the surrounding tissue with sterile saline to minimize necrosis.[24]
Diagram 2: IP Injection Safety Protocol
Caption: Step-by-step workflow for a safe and effective intraperitoneal injection.
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection
-
Preparation: Ensure the this compound solution is sterile, at room temperature, and properly mixed. Recommended needle gauge for mice is 25-27g and for rats is 23-25g.[18] The maximum recommended volume is 10 mL/kg.[18]
-
Restraint: Restrain the mouse or rat securely, placing it in dorsal recumbency (on its back) with its head tilted slightly downward.[21]
-
Site Identification: Identify the lower right abdominal quadrant, lateral to the midline, to avoid the cecum and bladder.[18][20]
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[25]
-
Aspiration: Gently pull back on the syringe plunger. If blood or yellowish fluid (urine) appears, withdraw the needle immediately. Discard the syringe and start over with fresh materials.[20][21]
-
Administration: If aspiration is clear, inject the substance smoothly and slowly.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for at least 15 minutes for any signs of immediate distress.[17]
Protocol 2: Oral Gavage (PO)
-
Preparation: Select a gavage needle appropriate for the animal's size (typically 20-22g for mice, 16-18g for rats). The length should be from the corner of the mouth to the last rib.
-
Restraint: Scruff the animal firmly to immobilize its head and extend its neck, creating a straight line from the mouth to the stomach.[17]
-
Insertion: Gently insert the needle into the side of the mouth, advancing along the roof of the mouth toward the back of the throat.[15] The animal should swallow as the needle enters the esophagus.[17] The needle should pass easily without force.[15]
-
Administration: Once the needle is in place, administer the solution slowly to prevent regurgitation and aspiration.[15]
-
Post-Gavage: Smoothly remove the needle and return the animal to its cage. Observe for signs of respiratory distress, which could indicate accidental administration into the trachea.[15][17]
Appendix B: Recommended Maximum Injection Volumes
| Route | Mouse (25g) | Rat (250g) |
| Intravenous (IV) | 0.2 mL | 2.5 mL |
| Intraperitoneal (IP) | 0.25 mL | 2.5 mL |
| Subcutaneous (SC) | 0.25 mL | 2.5 mL |
| Oral (PO) | 0.25 mL | 2.5 mL |
| Source: Adapted from institutional guidelines.[1][18] Volumes are typically calculated at 10 mL/kg. |
References
- Routes and Volumes of Administr
- SOP 7.8 - Gavage Techniques in Small Animals (Mice) - Queen's University. (URL: )
-
A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC. (URL: [Link])
-
Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC. (URL: [Link])
-
Enhancing Drug Delivery Precision: Development and Optimization of Nanoparticle-Based Formulations for Targeted Therapy in Preclinical Models | European Scientific Journal, ESJ. (URL: [Link])
-
Mouse Oral Gavage Training - YouTube. (URL: [Link])
-
Oral Gavage in the Mouse - FSU Office of Research - Florida State University. (URL: [Link])
-
Toxicity of Beta-Blockers in a Rat Whole Embryo Culture: Concentration-Response Relationships and Tissue Concentrations - PubMed. (URL: [Link])
-
Intraperitoneal (IP) Injection in Rats and Mice SOP - Animal Care. (URL: [Link])
-
Intraperitoneal Injection in Rats | Animals in Science - Queen's University. (URL: [Link])
-
Beta-Blockers of Different Generations: Features of Influence on the Disturbances of Myocardial Energy Metabolism in Doxorubicin-Induced Chronic Heart Failure in Rats - MDPI. (URL: [Link])
-
Reducing stress in mice in drug testing - European Animal Research Association. (URL: [Link])
-
Guidelines for Intraperitoneal Injection in Mice | PDF - Scribd. (URL: [Link])
-
Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (URL: [Link])
-
SOP: Mouse Intraperitoneal Injection - Virginia Tech. (URL: [Link])
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (URL: [Link])
-
Metoprolol - Wikipedia. (URL: [Link])
-
Pharmacodynamic and pharmacokinetic study of oral and intravenous this compound - PubMed. (URL: [Link])
-
Routes Of Drug Administration. (URL: [Link])
-
A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (URL: [Link])
-
Rodent models meeting need for reduced drug attrition rates. (URL: [Link])
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI. (URL: [Link])
-
Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. (URL: [Link])
-
Pharmacokinetics of this compound and its metabolites in renal insufficiency - PubMed. (URL: [Link])
-
Neuropsychiatric Consequences of Lipophilic Beta-Blockers - MDPI. (URL: [Link])
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (URL: [Link])
-
Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (URL: [Link])
-
This compound: a new beta-adrenergic blocking agent - PubMed. (URL: [Link])
-
Study of different routes of drugs administration in mice & rats - RJPTSimLab. (URL: [Link])
-
Impact of gastrointestinal differences in veterinary species on the oral drug solubility, in vivo dissolution, and formulation of veterinary therapeutics - PMC. (URL: [Link])
-
Manual Restraint and Common Compound Administration Routes in Mice and Rats. (URL: [Link])
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])
-
A Review of Parenteral Administration of Testing Substance in Rabbit and Mice. (URL: [Link])
-
Routes of Administration. (URL: [Link])
-
Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (URL: [Link])
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (URL: [Link])
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- 4. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
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- 25. scribd.com [scribd.com]
Technical Support Center: Penbutolol Stability in Long-Term Cell Culture
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of penbutolol in a cell culture setting.
Q1: I'm having trouble dissolving this compound sulfate. What solvent should I use for my stock solution?
A1: this compound sulfate is known to have poor solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies[1]. According to the European Pharmacopoeia, methanol is a suitable solvent[2]. However, methanol can be toxic to cells. The recommended approach is to first dissolve this compound sulfate in a minimal amount of methanol and then dilute it serially in your cell culture medium to achieve the final working concentration[2]. It is critical to ensure the final methanol concentration in the culture is well below 1%, a level generally tolerated by most cell lines[2]. Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line. For extended experiments, consider preparing fresh dilutions from the stock solution regularly.
Q2: How should I store my this compound stock solution, and for how long is it stable?
A2: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, a stock solution in an appropriate solvent like DMSO (if solubility is achieved) or methanol can be stable for up to 6 months to 2 years, depending on the supplier's recommendations[3][4]. For shorter-term storage (up to one month), -20°C is acceptable[4]. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. If you prepare a stock solution in water, it should be filter-sterilized (0.22 µm filter) before use and stored under the same temperature conditions[4].
Q3: Is the biological half-life of this compound relevant to its stability in my cell culture plate?
A3: No, the biological half-life is not directly transferable to in vitro conditions[5]. The in vivo half-life of this compound (around 17-27 hours) is primarily determined by metabolic processes like hydroxylation and glucuronidation in the liver and subsequent renal excretion[6][7]. In a standard cell culture system, these metabolic pathways are absent unless you are using specific cells with high metabolic activity (e.g., primary hepatocytes). The stability in your culture plate will be governed by chemical factors such as pH, temperature, light exposure, and interactions with media components[8].
Q4: Can this compound bind to the plastic of my culture vessels?
A4: Yes, this is a significant possibility. This compound is a lipophilic compound, and such molecules can adsorb to the surface of plastic labware[6]. This binding can effectively reduce the bioavailable concentration of the drug in the medium, leading to an underestimation of its potency or efficacy. This is a common issue for many drugs in cell culture and should be considered, especially in long-term experiments where the medium is not frequently changed[5].
Part 2: Troubleshooting Guide for this compound-Related Experimental Issues
If you are observing unexpected or inconsistent results in your long-term experiments with this compound, this guide will help you diagnose and resolve the underlying issues.
Observed Problem 1: Diminishing or Inconsistent Biological Effect Over Time
Your initial treatment with this compound shows the expected biological response, but the effect wanes over subsequent days, even with consistent dosing during media changes.
-
Potential Cause A: Chemical Degradation. this compound, like many small molecules, can degrade in the aqueous, warm (37°C), and CO2-controlled environment of a cell culture incubator. Factors like pH shifts in the media due to cell metabolism can accelerate this process[8].
-
Solution:
-
Conduct a Stability Study: The most direct way to confirm degradation is to perform a stability test. A detailed protocol is provided in Part 3. This involves incubating this compound in your complete cell culture medium (without cells) under standard culture conditions and measuring its concentration at different time points.
-
Increase Dosing Frequency: If degradation is confirmed, more frequent media changes with freshly prepared this compound may be necessary to maintain a consistent effective concentration.
-
pH Monitoring: Monitor the pH of your culture medium regularly. If your cells are rapidly acidifying the medium, consider using a medium with a stronger buffering capacity or reducing the seeding density to slow down metabolic activity[9].
-
Observed Problem 2: Visible Precipitate in the Culture Medium
Shortly after adding the this compound working solution to your culture plates, you observe a fine precipitate or cloudiness.
-
Potential Cause A: Poor Aqueous Solubility. this compound sulfate's solubility in aqueous solutions like cell culture media can be limited. The issue may be exacerbated if the initial stock solution is too concentrated or if the dilution into the aqueous medium is not performed correctly.
-
Potential Cause B: Interaction with Media Components. Components in the culture medium, particularly proteins in fetal bovine serum (FBS), can sometimes interact with drugs and cause them to precipitate out of solution.
-
Solution:
-
Optimize Solubilization: When diluting from a non-aqueous stock (e.g., methanol), add the stock solution to the medium drop-wise while vortexing or swirling to ensure rapid and even dispersion.
-
Solubility Test: Before treating your cells, perform a simple solubility test. Prepare the highest intended concentration of this compound in your complete culture medium, incubate for a few hours at 37°C, and then visually inspect for any precipitate[5]. Centrifuging the medium and analyzing the supernatant for this compound concentration can provide a quantitative measure of solubility.
-
Reduce Serum Concentration: If you suspect an interaction with FBS, try reducing the serum percentage if your cell line can tolerate it.
-
Observed Problem 3: High Variability Between Replicate Wells or Experiments
-
Potential Cause A: Inconsistent Dosing. This can arise from inaccurate pipetting or from using a degraded stock solution.
-
Potential Cause B: Adsorption to Plastics. As a lipophilic compound, this compound can bind to plastic surfaces[6]. The extent of this binding can vary depending on the type of plastic, the surface area, and the volume of medium, contributing to variability.
-
Solution:
-
Verify Stock Solution Integrity: Before starting a new set of experiments, it is good practice to verify the concentration of your stock solution, especially if it has been stored for a long time.
-
Use Low-Binding Plastics: For sensitive assays, consider using low-protein-binding microplates or tubes to minimize the loss of this compound due to adsorption.
-
Consistent Procedures: Ensure all experimental procedures, from cell seeding to drug addition and incubation times, are kept as consistent as possible.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting this compound-related issues.
Part 3: Key Experimental Protocols
These protocols provide a framework for preparing and validating the use of this compound in your experiments.
Protocol 3.1: Preparation of this compound Stock and Working Solutions
-
Weighing: Accurately weigh out the required amount of this compound sulfate powder in a sterile environment.
-
Initial Dissolution: Add a minimal volume of sterile methanol to the powder to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or vortexing may be required.
-
Aliquoting and Storage: Immediately aliquot the primary stock into single-use, sterile, low-binding tubes. Store at -80°C for long-term use.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Perform a serial dilution in sterile, pre-warmed complete cell culture medium to achieve the final desired concentration. Ensure the final methanol concentration is below cytotoxic levels for your cell line (typically <0.5-1%).
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of methanol as your highest this compound concentration.
Protocol 3.2: this compound Stability Assessment in Cell Culture Medium
This protocol determines the rate of this compound degradation under your specific experimental conditions.
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use.
-
Incubation: Dispense this solution into multiple wells of a sterile culture plate (without cells). Place the plate in your cell culture incubator (37°C, 5% CO2, or your standard conditions).
-
Time Points: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot from one of the wells. The T=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until all time points have been collected.
-
Quantification: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS[10][11].
-
Data Analysis: Plot the concentration of this compound versus time. This will reveal the stability of the compound over the course of a typical experiment. A significant decrease in concentration over time indicates instability.
Protocol 3.3: Quantification of this compound by HPLC-UV
While LC-MS/MS offers higher sensitivity, HPLC with UV detection is more widely accessible and sufficient for stability studies where concentrations are relatively high[12].
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A common mobile phase for beta-blockers consists of a mixture of an aqueous buffer (e.g., 5mM ammonium acetate) and an organic solvent like acetonitrile[13]. The exact ratio should be optimized for good peak shape and retention time.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the same cell culture medium used in your stability study to create a standard curve.
-
Sample Preparation: Thaw your stability study samples. To precipitate proteins from the serum that could interfere with the analysis, a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile to 1 volume of sample) is recommended. Centrifuge the samples at high speed (e.g., >10,000 x g for 10 minutes) and transfer the supernatant to an HPLC vial.
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Measure the peak area of this compound at its maximum absorbance wavelength (λmax). Use the standard curve to calculate the concentration of this compound in your unknown samples[12].
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in media.
Part 4: Scientific Principles of this compound Instability
Understanding the potential mechanisms of instability is key to preventing and troubleshooting issues.
Potential Degradation Pathways
While in vivo metabolism is well-documented, the primary routes of abiotic (non-enzymatic) degradation in cell culture media are likely to be hydrolysis and oxidation.
-
Hydrolysis: The ether linkage in the propanolamine side chain of this compound could potentially be susceptible to hydrolysis, especially under non-neutral pH conditions.
-
Oxidation: The aromatic ring and the secondary alcohol group are potential sites for oxidation. The presence of reactive oxygen species, which can be generated by some media components (like riboflavin) upon light exposure, can facilitate this process. The known in vivo formation of 4-hydroxy this compound suggests the aromatic ring is a site of modification[14][15].
Caption: Potential abiotic degradation pathways for this compound.
Factors Influencing Stability in Cell Culture
Several environmental and chemical factors can impact the stability of this compound during your experiments[16].
| Factor | Impact on this compound Stability | Mitigation Strategy |
| pH | Deviations from neutral pH can catalyze hydrolysis or oxidation reactions. Cell metabolism naturally lowers media pH over time. | Use buffered media (e.g., HEPES), monitor pH, and change media regularly. |
| Temperature | Standard incubation at 37°C accelerates chemical reactions compared to storage at 4°C or below. | Minimize the time stock solutions spend at room temperature. Prepare working solutions just before use. |
| Light | Exposure to ambient light, especially UV wavelengths, can provide the energy for photolytic degradation. | Store stock solutions in amber vials or wrapped in foil. Keep media bottles and culture plates out of direct light. |
| Media Components | Components like serum proteins can bind to this compound, reducing its availability. Other components can catalyze degradation. | Perform stability tests in the complete medium you use for your experiments. Be aware that lot-to-lot variability in serum can be a factor. |
By understanding these principles and employing the provided troubleshooting guides and protocols, researchers can ensure the stability and integrity of this compound in their long-term cell culture experiments, leading to more accurate and reproducible scientific outcomes.
References
- Hallengren, C., et al. (2022). Beta-blockers disrupt mitochondrial bioenergetics and increase radiotherapy efficacy independently of beta-adrenergic receptors in medulloblastoma. PMC.
- Krause, W., & Pachernegg, J. (n.d.). Pharmacological properties of beta-adrenoceptor blocking drugs. Krause und Pachernegg.
- Váradi, A., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
- Taylor & Francis. (n.d.). This compound – Knowledge and References. Taylor & Francis Online.
- Spahn, H., et al. (1988). Pharmacokinetics of this compound and its metabolites in renal insufficiency. PubMed.
- Various Authors. (2017). How to know the stability of drugs and reagents in the cell culture media?
- MedChemExpress. (n.d.). (+)-Penbutolol ((R)-Penbutolol). MedChemExpress.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cell Culture Instability. BenchChem.
- Various Authors. (2024). This compound sulfate dissolution problem.
- MedChemExpress. (n.d.).
- Brockmeier, D., et al. (1985).
- Schlanz, K. D., & Thomas, R. L. (1990). This compound: a new beta-adrenergic blocking agent. PubMed.
- PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell.
- Ch, V. K., et al. (2014). A quantitative determination of this compound and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Sigma-Aldrich.
- Allen, L. V. (2020). Chapter 6: Stability of Compounded Preparations. The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition. PharmacyLibrary.
- ARL Bio Pharma. (n.d.). What Factors Influence Stability? ARL Bio Pharma.
- Moore, D. (2023).
- Thermo Fisher Scientific. (n.d.). Mammalian Cell Culture Basics Support—Troubleshooting. Thermo Fisher Scientific.
- Wikipedia. (2010). This compound. Wikipedia.
- Wahl, D., et al. (1979). [On the pharmacology of the beta-receptor blocker this compound (author's transl)]. PubMed.
- Various Authors. (2024). This compound sulfate dissolution problem?
- Miner, D. J., et al. (1984). Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine. PubMed.
- Lintman, S. A., et al. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. PMC.
- Gladisch, W., & Trenk, D. (1982). Protein binding studies of furosemide and this compound. PubMed.
- Sun, J., et al. (2018). Rapid detection of this compound in pig urine using an immunochromatographic test strip. Taylor & Francis Online.
- Ch, V. K., et al. (2014). A quantitative determination of this compound and its metabolite in plasma by liquid chromatography tandem mass and its application to pharmacokinetic studies. World Journal of Pharmaceutical Sciences.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Acebutolol Hydrochloride. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. kup.at [kup.at]
- 7. This compound: a new beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
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- 11. Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wjpsonline.com [wjpsonline.com]
- 14. Pharmacokinetics of this compound and its metabolites in renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
Penbutolol assay variability and reproducibility challenges
Technical Support Center: Penbutolol Assay Solutions
Welcome to the technical support center for this compound bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this compound in biological matrices. High variability and reproducibility challenges are common hurdles in the development of robust bioanalytical methods. This resource provides in-depth, experience-driven answers to common problems, detailed troubleshooting protocols, and a foundational understanding of the principles governing a successful assay. Our goal is to empower you to build self-validating systems that produce reliable and defensible data.
Section 1: Frequently Asked Questions (FAQs) - Foundational Issues
This section addresses common questions related to the pre-analytical and foundational aspects of this compound assays. Understanding your analyte, matrix, and instrumentation is the first step to mitigating variability.
Q1: My replicate injections of the same processed sample are showing high variability (%CV > 15%). What's the first thing I should check?
A: High variability in replicate injections points directly to an issue with the analytical system's performance rather than sample preparation. The first and most critical step is to perform a System Suitability Test (SST) .[1][2][3] An SST is a series of injections of a known standard that verifies your chromatographic system (e.g., HPLC, LC-MS/MS) is performing within established parameters before you analyze your valuable samples.[1][4]
-
Causality: Think of the SST as a daily health check for your instrument. It ensures that the pump is delivering a consistent flow rate, the injector is precise, the column is providing adequate separation, and the detector response is stable.[2][3] Without this verification, you cannot be confident that the variability you observe is not simply instrument noise.
-
Key SST Parameters to Evaluate:
-
Peak Area/Height Precision: For at least five replicate injections of a standard, the relative standard deviation (RSD) or coefficient of variation (%CV) should be within acceptable limits (typically <2-5%).
-
Retention Time Precision: The retention time should be highly consistent, with a very low %CV. Significant shifts can indicate problems with the mobile phase composition or pump performance.[3]
-
Peak Tailing Factor: This measures peak asymmetry. A tailing factor close to 1 indicates a good peak shape. Values greater than 2 are generally unacceptable and can point to column degradation or sample solvent issues.[2]
-
Theoretical Plates (Column Efficiency): This parameter reflects the column's ability to produce sharp, narrow peaks. A drop in theoretical plates can signal a decline in column performance.[2]
-
If your SST fails, you must troubleshoot the instrument before proceeding with sample analysis.
Q2: I'm experiencing poor recovery of this compound during my sample preparation. What are the likely causes and how can I improve it?
A: Poor recovery means that a significant amount of this compound is being lost during the extraction process from the biological matrix (e.g., plasma, urine). This is a common challenge, and the solution often lies in optimizing your sample preparation technique.[5]
-
Causality: this compound, as a beta-blocker, has specific physicochemical properties that influence its extraction. It is lipophilic and can bind to plasma proteins.[6] Your extraction method must efficiently disrupt these protein-drug interactions and effectively transfer the analyte from the aqueous biological matrix to an organic solvent or onto a solid-phase extraction (SPE) sorbent.
-
Troubleshooting Steps:
-
Re-evaluate Your Extraction Method:
-
Protein Precipitation (PPT): This is a simple method but can be prone to low recovery if not optimized. Ensure you are using a sufficient volume of organic solvent (like acetonitrile or methanol) to fully precipitate the proteins.[7] Inefficient precipitation can trap this compound in the protein pellet.
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent and the pH of the aqueous phase are critical. This compound is a basic compound, so adjusting the pH of the plasma/urine sample to be more basic (e.g., pH 9-10) will ensure it is in its neutral, more organic-soluble form, thus improving its partitioning into the organic extraction solvent.
-
Solid-Phase Extraction (SPE): This technique often provides the cleanest extracts and highest recoveries.[8] However, the choice of sorbent (e.g., C18, mixed-mode) and the composition of the wash and elution solvents must be carefully optimized. A common issue is using a wash solvent that is too strong, leading to premature elution and loss of the analyte. Conversely, an elution solvent that is too weak will result in incomplete recovery from the SPE cartridge.[8]
-
-
Investigate Protein Binding: this compound binds to alpha-1-glycoprotein in plasma.[6] If your extraction method doesn't effectively disrupt this binding, your recovery will be low and variable. Adding a small amount of acid or base during the extraction can help release the drug from the protein.
-
Check for Analyte Stability: this compound may be unstable under certain pH or temperature conditions.[9] Ensure your sample processing steps do not inadvertently degrade the analyte.
-
Q3: My calibration curve for this compound is non-linear or has poor correlation (R² < 0.99). What should I investigate?
A: A poor calibration curve is a red flag that indicates a fundamental problem with the assay's performance across the intended concentration range. According to regulatory guidelines, the calibration curve is the cornerstone of quantitative bioanalysis.[10][11]
-
Causality: The relationship between the concentration of this compound and the instrument's response should be linear and reproducible. Deviations from this suggest issues such as detector saturation, analyte degradation, or problems with the preparation of your calibration standards.
-
Troubleshooting Steps:
-
Verify Standard Preparation: This is the most common source of error. Carefully re-prepare your stock solutions and calibration standards. Ensure there were no errors in serial dilutions and that the standards are fully dissolved.
-
Check for Detector Saturation: At the upper end of your calibration range, a very high concentration of this compound might be saturating the detector (especially in mass spectrometry). This will cause the curve to flatten at higher concentrations. If this is the case, you may need to narrow your calibration range or dilute your high-concentration samples.
-
Assess the Internal Standard (IS): If you are using an internal standard, its concentration should be consistent across all standards and samples. An improperly prepared or unstable IS will lead to a poor calibration curve.
-
Evaluate the Blank and Zero Samples: Examine the chromatogram of your blank (matrix with no analyte or IS) and zero (matrix with IS only) samples. The presence of interfering peaks at the retention time of this compound or the IS indicates a lack of selectivity and will compromise the accuracy of your curve, especially at the lower limit of quantitation (LLOQ).
-
Consider the Weighting of Your Regression: For many bioanalytical methods, the variability is higher at the lower end of the curve. Using a weighted linear regression (e.g., 1/x or 1/x²) can often improve the fit of the curve and provide better accuracy for low-concentration samples.
-
Section 2: Troubleshooting Chromatographic & Detection Issues
This section focuses on problems that arise during the analysis on an HPLC or LC-MS/MS system.
Q4: I'm observing a drift in retention time for this compound over the course of an analytical run. What could be causing this?
A: Retention time drift is a common issue in chromatography that can lead to misidentification of peaks and inaccurate integration.[12] It typically points to a lack of equilibrium in the system or changes in the mobile phase over time.
-
Causality: Consistent retention time relies on a stable chromatographic environment. Any change in the mobile phase composition, flow rate, or column temperature can alter the interaction of this compound with the stationary phase, causing it to elute earlier or later.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: This is the most frequent cause. Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 15-30 minutes or longer, depending on the column and mobile phase. Insufficient equilibration will cause the retention time to drift as the column chemistry slowly stabilizes.[12]
-
Check Mobile Phase Preparation: If you are using a mobile phase with volatile components (e.g., triethylamine, trifluoroacetic acid) or a mixture of solvents, selective evaporation of one component can occur over a long run, changing the overall composition and affecting retention times. Prepare fresh mobile phase and keep the solvent bottles capped.
-
Inspect for Leaks: A small, undetected leak in the HPLC system can cause pressure fluctuations and lead to a drifting flow rate, which directly impacts retention time.
-
Verify Column Temperature Control: If you are using a column heater, ensure it is maintaining a consistent temperature. Temperature fluctuations can cause significant shifts in retention time.
-
Q5: My LC-MS/MS assay for this compound is suffering from ion suppression, leading to high variability in my results. How can I identify and mitigate this?
A: Ion suppression is a significant challenge in LC-MS/MS bioanalysis, where components of the biological matrix co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's source, leading to a decreased signal.[13][14][15] This can be a major source of assay irreproducibility.
-
Causality: The electrospray ionization (ESI) process, commonly used in LC-MS/MS, is susceptible to competition for charge.[14] If a high concentration of a matrix component (like phospholipids from plasma) enters the ion source at the same time as this compound, it can "steal" the available charge, suppressing the signal for your analyte.[15]
-
Troubleshooting and Mitigation Strategies:
-
Identify the Suppression Zone with Post-Column Infusion: This is a definitive way to diagnose ion suppression.[13] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, processed matrix sample is injected. A dip in the otherwise stable baseline signal at a specific time indicates a region of ion suppression.[13]
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate this compound from the interfering matrix components. Try modifying your gradient to be shallower, or consider a different stationary phase to achieve better resolution.
-
Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering components before they reach the LC-MS/MS system. Switching from protein precipitation to a more selective method like solid-phase extraction (SPE) can significantly reduce matrix effects.[8][16]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., deuterium-labeled this compound) is the gold standard for correcting matrix effects.[8][16] Because it is chemically almost identical to this compound, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized.
-
Section 3: Protocols & Workflows
This section provides detailed protocols for essential troubleshooting and validation experiments.
Protocol 1: System Suitability Testing (SST)
This protocol should be performed at the beginning of every analytical run to ensure the LC-MS/MS or HPLC system is fit for purpose.
Objective: To verify the performance of the chromatographic system.
Materials:
-
System Suitability Solution: A solution of this compound (and internal standard, if applicable) at a concentration in the mid-range of the calibration curve, prepared in the reconstitution solvent.
Procedure:
-
Equilibrate the entire LC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a "blank" injection (reconstitution solvent only) to ensure there are no carryover or contamination issues.
-
Inject the System Suitability Solution five to six consecutive times.
-
Process the data and calculate the key SST parameters.
Acceptance Criteria (Example):
| Parameter | Acceptance Criteria | Rationale |
| Peak Area %RSD | ≤ 5.0% | Ensures injector precision and detector stability.[10][17] |
| Retention Time %RSD | ≤ 2.0% | Ensures pump and mobile phase stability.[3] |
| Tailing Factor | 0.8 - 1.5 | Ensures good peak shape for accurate integration.[2] |
| S/N for LLOQ Check | ≥ 5 | Confirms the system has sufficient sensitivity (if an LLOQ-level standard is used).[10] |
These criteria are typical but should be established and justified for your specific method.
Protocol 2: Evaluating Matrix Effects
Objective: To quantitatively assess the degree of ion suppression or enhancement caused by the biological matrix.
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike this compound at low and high concentrations into the reconstitution solvent.
-
Set B: Process at least six different lots of blank biological matrix (e.g., plasma from six different donors). After the final extraction step (e.g., after evaporation and before reconstitution), spike this compound at the same low and high concentrations into the processed matrix extract.
-
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
Calculate the %CV of the Matrix Factor across the different lots.
Acceptance Criteria (as per FDA/EMA guidance):
-
The %CV of the matrix factor for the analyte and internal standard should not be greater than 15%.[10][18] This demonstrates that while a consistent matrix effect might be present, it is not variable between different sources of the matrix, ensuring the method is rugged.
Section 4: Visualizations
Troubleshooting Workflow for High Assay Variability
Caption: A decision tree for troubleshooting high variability in this compound assays.
References
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. assayprism.com [assayprism.com]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. myadlm.org [myadlm.org]
- 5. simbecorion.com [simbecorion.com]
- 6. Plasma protein binding of this compound in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Factors affecting the stability of drugs and their metabolites in biological matrices [ouci.dntb.gov.ua]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. lcms.cz [lcms.cz]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Troubleshooting Unexpected Penbutolol Effects on Cell Viability
Welcome to the technical support center for researchers investigating the effects of Penbutolol on cell viability. This guide is designed to provide in-depth troubleshooting strategies and address common questions that arise during in vitro experimentation. As a non-selective beta-adrenergic receptor antagonist with partial agonist activity, this compound's effects on cellular processes can be complex and may vary depending on the cell type and experimental conditions.[1][2] This resource will help you navigate unexpected results and ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MTT assay shows a significant decrease in cell viability after this compound treatment, but I don't observe any morphological signs of cell death. What could be happening?
This is a common observation and often points to the metabolic nature of the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3][4] A reduction in the conversion of MTT to formazan can indicate either a true decrease in cell number or a reduction in metabolic activity without concurrent cell death.
Possible Causes and Troubleshooting Steps:
-
Metabolic Inhibition: this compound, by modulating adrenergic signaling, could indirectly affect cellular metabolism. Beta-adrenergic receptors are known to influence metabolic pathways, and their blockade could lead to a decrease in mitochondrial activity without inducing apoptosis or necrosis.
-
Off-Target Effects: While primarily a beta-blocker, this compound has been shown to have a high binding affinity for 5-hydroxytryptamine receptor 1A (5-HT1A) with antagonistic effects.[1][5] This interaction could trigger signaling cascades that alter cellular metabolism.
-
Intrinsic Sympathomimetic Activity (ISA): this compound possesses partial agonist activity, meaning it can mildly stimulate beta-adrenergic receptors.[2][6] This dual action could lead to complex downstream effects on cell signaling and metabolism that are not directly cytotoxic.
Recommended Corroborative Experiments:
-
Perform a Trypan Blue Exclusion Assay: This dye exclusion method directly assesses cell membrane integrity. If the cells are metabolically less active but not dead, they will exclude the dye.
-
Utilize a Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity. If the LDH levels are low despite a low MTT reading, it suggests a non-cytotoxic mechanism.
-
Consider an ATP-based Viability Assay: These assays measure the level of intracellular ATP, which is a key indicator of metabolically active cells.[7] A decrease in ATP would support the hypothesis of metabolic inhibition.
Q2: I'm seeing conflicting results between my MTT and LDH assays after this compound treatment. The MTT suggests low viability, while the LDH assay shows minimal cytotoxicity. How do I interpret this?
This discrepancy strongly suggests that this compound is impacting cellular metabolism rather than causing overt cell death.
Logical Flow for Interpretation:
Caption: Workflow for confirming apoptosis.
Detailed Protocols:
-
Annexin V/PI Staining: This is the gold standard for detecting apoptosis. [8] * Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorescent dye (e.g., FITC), can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells. [8] * Protocol: A detailed protocol for Annexin V and PI staining can be found in the "Experimental Protocols" section below.
-
Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis. [9]Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis.
-
Principle: These assays use a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule. [10]The amount of signal is directly proportional to the caspase activity.
-
Protocol: A general protocol for a fluorimetric caspase-3/7 assay is provided in the "Experimental Protocols" section.
-
Q4: My control (untreated) cells are showing high background in my LDH assay. What could be the issue?
High background LDH release in control wells can obscure the effects of your test compound and indicates a problem with your experimental setup.
Troubleshooting High Background LDH:
| Potential Cause | Troubleshooting Steps |
| Over-confluency | Ensure cells are seeded at an optimal density and are in the logarithmic growth phase. Over-confluent cultures can lead to spontaneous cell death. [11] |
| Harsh Handling | Pipette gently during media changes and reagent additions to avoid physically damaging the cell membranes. [11] |
| Serum LDH Activity | The serum supplement in your culture medium may have endogenous LDH activity. Test the serum alone for LDH activity or consider using a serum-free medium during the assay. [11] |
| Contamination | Microbial contamination can lead to cell lysis and LDH release. Visually inspect your cultures for any signs of contamination. [11] |
Experimental Protocols
MTT Cell Viability Assay Protocol
Adapted from established protocols. [3][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [3]Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [13]5. Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
Based on common LDH assay principles.
-
Cell Culture and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to the wells. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.
-
Incubation and Absorbance Reading: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Annexin V and Propidium Iodide (PI) Staining Protocol
A general protocol for flow cytometry analysis. [8][14][15]
-
Cell Preparation: Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Fluorimetric Caspase-3/7 Activity Assay Protocol
Based on commercially available kit principles. [16][17]
-
Cell Lysis: After this compound treatment, lyse the cells using a provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add the cell lysate to each well. Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC).
Potential Signaling Pathways Involved
This compound's primary mechanism of action is the blockade of beta-adrenergic receptors, which are coupled to G-proteins and modulate the production of cyclic AMP (cAMP). [1][2]However, its effects on cell viability, particularly in cancer cell lines, may involve more complex pathways. Recent research has highlighted the role of beta-blockers in cancer therapy, suggesting they may inhibit cancer progression by suppressing proliferation, angiogenesis, and metastasis. [18][19]Propranolol, another non-selective beta-blocker, has been shown to reduce the viability of various cancer cells and induce apoptosis. [20][21][22]
Caption: Simplified beta-adrenergic signaling pathway.
References
-
This compound | C18H29NO2 | CID 37464 - PubChem. Available at: [Link]
-
Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
This compound - For All Medical Treatment Options Explained, Visit CureCrowd. Available at: [Link]
-
Caspase-3 activity assay - Creative Diagnostics. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]
-
Laboratory 4 Assay for L-Lactate Dehydrogenase. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. Available at: [Link]
-
This compound (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. Available at: [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. Available at: [Link]
-
Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Available at: [Link]
-
Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC. Available at: [Link]
-
LDH Assay - Cell Biologics Inc. Available at: [Link]
-
Caspase 3 Activity Assay Kit - MP Biomedicals. Available at: [Link]
-
This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed. Available at: [Link]
-
Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]
-
This compound - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
-
This compound Side Effects: Common, Severe, Long Term - Drugs.com. Available at: [Link]
-
This compound: Key Safety & Patient Guidance - Drugs.com. Available at: [Link]
-
Beta blocker - Wikipedia. Available at: [Link]
-
This compound: a preliminary review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris - PubMed. Available at: [Link]
-
Propranolol reduces viability and induces apoptosis in hemangioblastoma cells from von Hippel-Lindau patients - PubMed. Available at: [Link]
-
Usefulness of this compound for systemic hypertension. This compound Research Group - PubMed. Available at: [Link]
-
The Impact of Beta Blockers on Survival in Cancer Patients: A Systematic Review and Meta-Analysis - MDPI. Available at: [Link]
-
Anti-Cancer and Cognitive Effects of Beta-Blocker Drugs - Life Extension. Available at: [Link]
-
Benefits of b-blockers in cancer treatment - Via Medica Journals. Available at: [Link]
-
Propranolol inhibits cell viability and expression of the pro-tumorigenic proteins Akt, NF-ĸB, and VEGF in oral squamous cell carcinoma - Augusta University Research Profiles. Available at: [Link]
-
The effect of propranolol on cell viability and apoptosis. (A,B) Cell... - ResearchGate. Available at: [Link]
-
The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC. Available at: [Link]
-
Can Beta Blockers Help Cancer Patients? Available at: [Link]
-
The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PubMed. Available at: [Link]
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- 4. clyte.tech [clyte.tech]
- 5. This compound - For All Medical Treatment Options Explained, Visit CureCrowd [curecrowd.com]
- 6. Beta blocker - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. caspase3 assay [assay-protocol.com]
- 10. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. bosterbio.com [bosterbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mpbio.com [mpbio.com]
- 18. mdpi.com [mdpi.com]
- 19. journals.viamedica.pl [journals.viamedica.pl]
- 20. Propranolol reduces viability and induces apoptosis in hemangioblastoma cells from von Hippel-Lindau patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
Optimizing tissue preparation for Penbutolol binding studies
The following technical guide is structured as an interactive support center resource. It is designed to address the specific challenges of Penbutolol , a highly lipophilic non-selective
Topic: Optimizing Tissue Preparation & Assay Conditions Ticket ID: PNB-BIND-OPT-001 Assigned Specialist: Senior Application Scientist, Receptor Pharmacology Unit
🟢 1. Diagnostic Triage: Start Here
Before modifying your protocol, use this logic tree to identify the root cause of your assay failure. This compound's high lipophilicity (
Figure 1: Diagnostic logic flow for identifying assay bottlenecks.
🧪 2. Core Protocol: The "Golden Path" Membrane Preparation
Objective: Isolate
The "Why" Behind The Steps
-
Hypotonic Lysis: We use hypotonic shock to burst cells, but we must quickly restore isotonicity or use sucrose to protect the receptor protein structure.
-
Differential Centrifugation: this compound binds avidly to lipids. A crude homogenate (containing lipid droplets) will act as a "sink," pulling free drug out of solution. We must pellet the membranes and discard the lipid-rich supernatant.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Tissue Harvest | Dissect tissue (e.g., Rat Cortex, Heart) on ice. Mince finely. | Cold prevents receptor degradation. Mincing aids homogenization efficiency. |
| 2. Homogenization | Homogenize in 10 volumes of ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron (bursts of 10s). | EDTA is critical here to chelate divalent cations, inhibiting metalloproteases that degrade GPCRs [1]. |
| 3. Low-Speed Spin | Centrifuge at 1,000 x g for 10 min at 4°C. | Pellets nuclei and unbroken debris. We keep the Supernatant (S1) . |
| 4. High-Speed Spin | Centrifuge S1 at 40,000 x g for 20 min at 4°C. | Pellets the receptor-rich plasma membranes. Discard the supernatant carefully. |
| 5. Wash (Critical) | Resuspend pellet in fresh buffer and repeat Step 4 . | Essential for this compound: This wash removes endogenous neurotransmitters and residual lipids that interfere with binding. |
| 6. Resuspension | Resuspend final pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). | Mg²⁺ is required for high-affinity agonist binding states in GPCRs [2]. |
| 7. Storage | Flash freeze in liquid N₂. Store at -80°C. | Slow freezing causes ice crystal formation that damages membrane integrity. |
🔧 3. Troubleshooting Guides & FAQs
Category A: The "Sticky Drug" Problem (High NSB)
Q: My non-specific binding is >50%. Is my radioligand degraded?
A: Unlikely. The issue is this compound’s lipophilicity (
-
The Fix (Filter Treatment): You must pre-soak your GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour before harvesting. PEI coats the glass fibers with a positive charge, repelling the cationic amine group of this compound and reducing filter trapping [3].
-
The Fix (Plasticware): Use silanized glass tubes or low-binding polypropylene plates. This compound will adsorb to standard polystyrene, effectively lowering the free concentration in your well.
Category B: The Specificity Trap (5-HT1A Interference)
Q: I see a biphasic displacement curve in brain tissue. Why?
A: this compound is not "clean." It has high affinity for 5-HT1A receptors (nanomolar range) in addition to
-
The Fix: If you are using brain tissue (cortex/hippocampus), you are likely binding both populations.
-
To isolate
-receptors: Add 100 nM WAY-100635 (a selective 5-HT1A antagonist) to your mask buffer. -
To isolate 5-HT1A: Add 100 nM Propranolol or Betaxolol to block the
-receptors.
-
Category C: Equilibrium & Depletion
Q: My IC50 shifts when I change protein concentration. What is happening?
A: You are likely experiencing Ligand Depletion . Because this compound is lipophilic, it partitions into the membrane lipid bilayer. If you use too much tissue (high protein conc.), the membrane itself "soaks up" the free ligand, violating the assumption that
-
The Self-Validating Check:
-
Run a "Linearity of Binding" assay: Test 5, 10, 20, and 40 µg of protein.
-
Specific binding should increase linearly.
-
If the curve plateaus or the calculated
changes with protein density, reduce the protein amount per well (aim for <10% depletion of total radioligand) [5].
-
📊 4. Visualizing the Assay Workflow
The following diagram illustrates the critical path for membrane preparation, highlighting the specific intervention points for lipophilic ligands like this compound.
Figure 2: Optimized membrane preparation workflow. Note the explicit wash step to remove endogenous lipids that interfere with this compound binding.
📚 References
-
Vertex AI Search. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. NIH.[3] 4[2][5][6][7][8]
-
Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts. 9[1][2][3][5][6][8][10]
-
BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays. 11[1][2][3][5][6][7][8][10]
-
Rabiner, E. A., et al. (2000).[2] Beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro. Neuropsychopharmacology. 2[1][2][3][5][6][7][8][10]
-
GraphPad. (n.d.). Curve Fitting Guide - Nonspecific binding. 12[1][2][3][5][6][7][8][10]
Sources
- 1. Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H29NO2 | CID 37464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiaggressive potency of (-)-penbutolol involves both 5-HT1A and 5-HT1B receptors and beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Detection of Adrenergic Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. graphpad.com [graphpad.com]
Technical Support Center: Penbutolol Assay Interference
Topic: Troubleshooting Penbutolol Interference in Fluorescent Assays Audience: Assay Development Scientists, HTS Screeners, DMPK Researchers
Welcome to the Technical Support Center
You have likely arrived here because your data for This compound (or its derivatives) is showing anomalous results—unexpectedly high background signals, false-positive binding, or non-linear concentration responses.
This guide addresses the intrinsic photometric properties of this compound that compromise standard fluorescent workflows and provides validated protocols to correct them.
The Core Mechanism: Why is this compound Interfering?
This compound is a non-selective
-
Intrinsic Fluorescence (Autofluorescence): this compound possesses an aromatic core (structurally related to the naphthalene ring of propranolol) that is intrinsically fluorescent.
-
Excitation:
270–290 nm (UV region) -
Emission:
300–350 nm (Blue region), with tailing potential up to 400 nm depending on solvent polarity and pH.
-
-
The Conflict: This spectral footprint directly overlaps with:
-
Tryptophan fluorescence: Used in label-free protein binding assays.
-
UV-excited probes: Such as DAPI, Hoechst, or coumarin-based substrates.
-
FRET Donors: It can absorb the excitation light intended for Europium/Terbium cryptates (Inner Filter Effect).
-
Visualizing the Interference Pathway
Figure 1: Mechanism of Interference. This compound competes for excitation energy (IFE) and emits its own signal in the blue channel, creating a composite signal that masks true biological activity.
Diagnostic Workflow: Is It Real or Artifact?
Before discarding data, confirm the interference using this Self-Validating Spectral Scan Protocol .
Objective: Determine if the signal increase is due to this compound autofluorescence.
Step-by-Step Validation Protocol
-
Prepare Buffer Controls: Use the exact assay buffer (including DMSO concentration, usually 1-5%).
-
Titrate this compound: Prepare a concentration series of this compound (e.g., 0.1
M to 100 M) without any biological target or fluorescent probe. -
Spectral Scan:
-
Excitation: Set to your assay's excitation wavelength (e.g., 280 nm or 340 nm).
-
Emission: Scan from 300 nm to 600 nm.
-
-
Analyze Data:
| Observation | Diagnosis | Action Required |
| Flat Line | No Interference | Proceed with assay; issue is likely biological. |
| Peak @ 300-350 nm | Autofluorescence | This compound is mimicking your signal. See Solution A . |
| Signal Drop (vs Buffer) | Inner Filter Effect (IFE) | This compound is absorbing excitation light. See Solution B . |
Troubleshooting & Correction Guides
Scenario A: High Background in Blue/UV Assays (Autofluorescence)
Common in: Tryptophan intrinsic fluorescence assays, Hoechst/DAPI staining.
The Fix: Red-Shift the Assay The aromatic fluorescence of this compound rarely extends beyond 450 nm.
-
Protocol: Switch to a red-shifted fluorophore.[1]
-
Replace: DAPI/Hoechst
DraQ5 or RedDot (Ex/Em > 600 nm). -
Replace: Blue Coumarin substrates
Resorufin or Rhodamine 110 derivatives.
-
-
Why this works: this compound does not absorb or emit in the Far-Red spectrum, rendering it invisible to the detector.
Scenario B: False Inhibition in FRET/TR-FRET (Inner Filter Effect)
Common in: Kinase assays, HTS binding assays using Lanthanides.
The Fix: Ratiometric Correction & Time-Gating Even if this compound absorbs the UV excitation light, Time-Resolved Fluorescence (TR-FRET) can often save the assay—but only if analyzed correctly.
-
Use TR-FRET: this compound fluorescence has a lifetime in nanoseconds. Lanthanide probes (Europium/Terbium) have lifetimes in microseconds.
-
Action: Set a measurement delay (lag time) of 50–100
s on your plate reader. This allows the this compound signal to decay completely before the detector opens, measuring only the specific assay signal.
-
-
Correct for Absorption (IFE): If this compound absorbs the excitation light, the total signal drops (mimicking inhibition).
-
Action: Use the Ratio (Acceptor/Donor). While absolute intensity drops, the ratio often remains constant if the inhibition is false. If the ratio changes, the inhibition is likely real.
-
Scenario C: Mathematical Correction (Background Subtraction)
If you cannot change the probe, you must subtract the compound's signal.
-
Requirement: You must run a parallel "Compound Only" plate (this compound + Buffer + DMSO) at the same concentrations used in the assay.
Decision Tree for Assay Optimization
Use this logic flow to select the correct mitigation strategy for your specific experiment.
Figure 2: Troubleshooting Logic Flow. Follow the path based on your assay readout to identify the optimal correction method.
Frequently Asked Questions (FAQs)
Q: Does this compound interference affect GFP-based cellular assays?
A: Generally, no. GFP excites at
Q: I am performing a metabolic stability assay (microsomes). Will this compound fluorescence change as it is metabolized? A: Yes. The primary metabolic pathway for this compound involves hydroxylation (4-hydroxy-penbutolol) and glucuronidation. Hydroxylation of the aromatic ring shifts the fluorescence spectrum and quantum yield.
-
Warning: Do not rely on fluorescence disappearance to measure metabolic clearance, as the metabolite may also be fluorescent. Use LC-MS/MS for definitive metabolic stability data [1].
Q: Can I use a polarization (FP) assay with this compound? A: Proceed with caution. Small fluorescent molecules like this compound have low polarization (fast rotation). However, if this compound's fluorescence intensity is high relative to your tracer (e.g., Fluorescein), it will flood the detector with unpolarized light, artificially decreasing the mP (milli-polarization) value. This mimics "displacement" of the tracer, leading to False Positives (apparent high affinity) [2].
-
Solution: Use a Red-shifted tracer (e.g., Cy5 or Bodipy TMR) to avoid excitation of this compound.
References
-
Miner, D. J., Binkley, D. A., & Bechtol, L. D. (1984).[2] Liquid-chromatographic determination of this compound and its principal metabolites in plasma and urine.[2] Clinical Chemistry, 30(5), 717–723.[2]
-
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
Sources
Validation & Comparative
A Comparative Analysis of Penbutolol and Propranolol in the Antagonism of Isoproterenol-Induced Tachycardia
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cardiovascular pharmacology, beta-adrenergic receptor antagonists, or beta-blockers, represent a cornerstone of therapy for a multitude of conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[1] Their primary mechanism involves the competitive inhibition of catecholamines at beta-adrenergic receptors, thereby modulating the chronotropic and inotropic effects on the heart.[2] Among the non-selective beta-blockers, propranolol has long been a benchmark compound, while penbutolol offers a distinct pharmacological profile. This guide provides an in-depth, objective comparison of this compound and propranolol, with a specific focus on their efficacy in blocking isoproterenol-induced tachycardia, supported by experimental data and detailed protocols.
Pharmacological Profiles: A Tale of Two Beta-Blockers
Both this compound and propranolol are classified as non-selective beta-blockers, meaning they antagonize both β1 and β2 adrenergic receptors.[3][4][5] However, nuanced differences in their pharmacodynamic and pharmacokinetic properties are critical for experimental design and clinical application.
Propranolol , the prototypical beta-blocker, acts as a competitive, non-selective antagonist at β1 and β2 adrenergic receptors.[2][3][6] Its action is devoid of intrinsic sympathomimetic activity (ISA).[3] Propranolol is a lipophilic compound, which allows it to cross the blood-brain barrier, contributing to its effects on the central nervous system.[3][6]
This compound , while also a non-selective beta-blocker, is distinguished by its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][7][8] This property allows it to provide a low level of receptor stimulation while simultaneously blocking the effects of more potent agonists like isoproterenol.[4][8] This can be advantageous in preventing excessive bradycardia.[4] this compound is also a lipophilic compound.[1] Furthermore, it is metabolized in the liver to an active metabolite, 4-hydroxy-penbutolol, which also contributes to its therapeutic effect.[9]
Comparative Potency and Receptor Affinity
The potency of a beta-blocker is a critical determinant of its clinical efficacy and dosing. Experimental data from various studies provide insights into the relative potencies of this compound and propranolol.
| Parameter | This compound | Propranolol | Reference |
| Receptor Selectivity | Non-selective (β1 and β2) | Non-selective (β1 and β2) | [3][4] |
| Intrinsic Sympathomimetic Activity (ISA) | Present | Absent | [3][4] |
| IC50 (β-adrenoceptor) | 0.74 µM | 12 nM ([3H]-DHA binding) | [10][11] |
| Ki (β1-adrenoceptor) | Not specified | 1.8 nM | [11] |
| Ki (β2-adrenoceptor) | Not specified | 0.8 nM | [11] |
| Relative Potency (in humans) | 4 to 7.9 times more potent than propranolol | Benchmark | [12][13] |
The Signaling Cascade: Beta-Adrenergic Stimulation and Blockade
Isoproterenol, a non-selective β-adrenergic agonist, mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[14] Its binding to β1-adrenergic receptors on cardiac myocytes initiates a signaling cascade that culminates in an increased heart rate (tachycardia). Both this compound and propranolol competitively antagonize this pathway.
Caption: Beta-adrenergic signaling pathway and points of antagonism.
Experimental Protocol: A Head-to-Head Comparison in a Rodent Model
To empirically compare the efficacy of this compound and propranolol in blocking isoproterenol-induced tachycardia, a well-controlled animal study is essential. The following protocol outlines a robust methodology using a rat model.
Objective:
To determine and compare the dose-dependent inhibitory effects of this compound and propranolol on isoproterenol-induced tachycardia in anesthetized rats.
Materials:
-
Male Wistar rats (250-300g)
-
Isoproterenol hydrochloride
-
This compound sulfate
-
Propranolol hydrochloride
-
Urethane (anesthetic)
-
Saline (0.9% NaCl)
-
ECG recording system with heart rate monitoring
-
Intravenous (IV) catheters
Experimental Workflow Diagram:
Sources
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- 2. droracle.ai [droracle.ai]
- 3. Propranolol - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 6. Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. This compound: beta-adrenoceptor interaction and the time course of plasma concentrations explain its prolonged duration of action in man - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Comparative beta-adrenoceptor blocking effects and pharmacokinetics of this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative potency of intravenous this compound and propranolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
A Comparative Analysis of Penbutolol and Other Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of penbutolol and other beta-blockers that possess intrinsic sympathomimetic activity (ISA). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, mechanisms of action, and supporting experimental data.
Understanding Beta-Blockers with Intrinsic Sympathomimetic Activity (ISA)
Beta-blockers are a class of drugs that competitively block the effects of catecholamines at beta-adrenoceptors.[1][2] However, a specific subgroup of these agents also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA).[2][3] This dual mechanism means that while they antagonize the effects of potent endogenous agonists like epinephrine and norepinephrine, they also cause a low-level stimulation of the beta-adrenoceptor.[3][4] This partial agonism can be clinically significant, as it may lead to a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[4][5]
The primary therapeutic application for beta-blockers with ISA is in the management of hypertension.[6][7][8][9] They are also used in the treatment of angina and certain cardiac arrhythmias.[7] The presence of ISA may be advantageous in patients who experience excessive bradycardia with traditional beta-blocker therapy.[3]
Mechanism of Action: A Dual Role
At a molecular level, beta-blockers with ISA bind to beta-adrenergic receptors, preventing the binding of norepinephrine and epinephrine.[2] This blockade inhibits the downstream signaling cascade that is normally initiated by these catecholamines, which involves the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[6][10] The reduction in cAMP levels in cardiac tissue leads to a decrease in heart rate, contractility, and conduction velocity.[2]
Simultaneously, the partial agonist nature of these drugs means that their binding to the receptor elicits a submaximal response.[4] This intrinsic activity provides a baseline level of sympathetic tone, which can be particularly relevant at rest.
Signaling pathways of beta-blockers with and without ISA.
Profile of this compound
This compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 receptors.[6][10][11][12][13] It is recognized for possessing moderate intrinsic sympathomimetic activity.[14]
Pharmacological Characteristics
-
Receptor Selectivity: Non-selective (β1 and β2).[6][10][11][12][13]
-
Intrinsic Sympathomimetic Activity (ISA): Yes, moderate.[3][14]
-
Membrane Stabilizing Activity: Some sources suggest it has this property, which is a quinidine-like effect on cardiac action potential.[15]
-
Lipophilicity: Highly lipophilic, allowing it to cross the blood-brain barrier.[3]
-
Potency: Orally, it is approximately four times as potent as propranolol.[8]
Clinical Data
This compound is primarily indicated for the treatment of mild to moderate hypertension.[6][9] Clinical studies have demonstrated its efficacy in lowering blood pressure, with a duration of action that allows for once-daily dosing.[8][14] In a comparative study with alprenolol (another beta-blocker with ISA) and propranolol (without ISA), the ISA of this compound was quantified to be 12-18% of maximal sympathetic activity.[16]
Interestingly, this compound also exhibits a high binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A) with antagonistic effects.[6][11][17][18][19][20] This property is a subject of ongoing research, particularly in the context of augmenting antidepressant therapy.[17][19]
Comparative Analysis with Other Beta-Blockers with ISA
Several other beta-blockers possess intrinsic sympathomimetic activity. The most notable among these are pindolol, acebutolol, and carteolol.
Pindolol
-
Intrinsic Sympathomimetic Activity (ISA): Yes, it is considered to have significant ISA.[3][5][21] Some evidence suggests that its stimulant action may be more selective for beta-2 adrenoceptors.[22]
-
Membrane Stabilizing Activity: Pindolol has been shown to possess membrane-stabilizing activity, though this is observed at concentrations higher than those achieved therapeutically.[23]
-
Clinical Profile: Like this compound, pindolol is used for hypertension.[5] Its ISA results in a smaller reduction in resting heart rate (4 to 8 beats/min) and resting cardiac output compared to beta-blockers without this property.[5][23]
Acebutolol
-
Intrinsic Sympathomimetic Activity (ISA): Yes, it possesses partial agonist activity.[24][25][26][27]
-
Membrane Stabilizing Activity: Acebutolol demonstrates some membrane-stabilizing activity at clinically relevant plasma concentrations.[25]
-
Clinical Profile: Acebutolol is used for hypertension, angina pectoris, and arrhythmias.[7][24] Its cardioselectivity may offer an advantage in patients with respiratory conditions.[25] The partial agonist activity of acebutolol leads to a lesser reduction in resting heart rate and cardiac output compared to propranolol and atenolol.[25]
Carteolol
-
Receptor Selectivity: Non-selective (β1 and β2).[28][29][30][31]
-
Intrinsic Sympathomimetic Activity (ISA): Yes, it has associated ISA.[28][29][30][31]
-
Membrane Stabilizing Activity: It does not have significant membrane-stabilizing activity.[28][30][31]
-
Clinical Profile: Carteolol is primarily used as an ophthalmic solution to reduce intraocular pressure in patients with chronic open-angle glaucoma and ocular hypertension.[28][30] In vitro studies have categorized it as a non-conventional partial agonist of both cardiac and vascular beta-adrenoceptors.[32]
| Drug | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity | Primary Clinical Use |
| This compound | Non-selective (β1, β2)[6][10][11][12][13] | Moderate[14] | Yes[15] | Hypertension[6][9] |
| Pindolol | Non-selective (β1, β2)[5][21] | Significant[3][5][21] | Yes (at high concentrations)[23] | Hypertension[5] |
| Acebutolol | Cardioselective (β1)[24][25][26] | Yes[24][25][26][27] | Yes[25] | Hypertension, Angina, Arrhythmia[24] |
| Carteolol | Non-selective (β1, β2)[28][29][31] | Yes[28][29][30][31] | No (significant)[28][30][31] | Glaucoma, Ocular Hypertension[28][30] |
Experimental Protocols for Characterizing Intrinsic Sympathomimetic Activity
The determination of ISA is a critical component in the pharmacological profiling of beta-blockers. The following outlines a general experimental workflow for assessing this property.
In Vitro Assessment: Receptor Binding and Functional Assays
The initial step involves characterizing the binding affinity of the compound to beta-adrenergic receptors. This is followed by functional assays to determine its agonist or antagonist properties.
Step 1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for β1 and β2 adrenergic receptors.
-
Methodology:
-
Prepare cell membranes expressing either β1 or β2 adrenergic receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]dihydroalprenolol) in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to the Ki value.
-
Step 2: Adenylyl Cyclase Activation Assay
-
Objective: To measure the ability of the test compound to stimulate cAMP production, indicating agonist activity.
-
Methodology:
-
Use cells expressing the beta-adrenergic receptor of interest.
-
Treat the cells with varying concentrations of the test compound. A full agonist (e.g., isoproterenol) should be used as a positive control.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or other immunoassay.
-
Plot the dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect) relative to the full agonist. A partial agonist will have an Emax lower than the full agonist.
-
In vitro workflow for ISA characterization.
In Vivo Assessment: Hemodynamic Studies in Animal Models
In vivo studies are essential to confirm the physiological effects of ISA.
Step 1: Hemodynamic Measurements in Anesthetized Animals
-
Objective: To measure the effects of the test compound on heart rate and blood pressure.
-
Methodology:
-
Use an appropriate animal model (e.g., rat, dog).
-
Anesthetize the animal and insert catheters to monitor arterial blood pressure and heart rate.
-
Administer the test compound intravenously at increasing doses.
-
Record the changes in hemodynamic parameters. A beta-blocker with ISA will cause a smaller decrease in resting heart rate compared to a non-ISA beta-blocker.
-
Step 2: Assessment in Reserpinized Animals
-
Objective: To evaluate the direct stimulatory effects of the compound in a catecholamine-depleted state.
-
Methodology:
-
Pre-treat animals with reserpine to deplete endogenous catecholamines.
-
Administer the test compound and measure the changes in heart rate. An increase in heart rate in this model is indicative of ISA. Experimental studies have shown a dose-dependent increase in heart rate in reserpinized rats given this compound.[6]
-
Conclusion
This compound is a non-selective beta-blocker with moderate intrinsic sympathomimetic activity. This property distinguishes it from beta-blockers that are pure antagonists. The presence of ISA in this compound and other beta-blockers like pindolol, acebutolol, and carteolol results in a distinct hemodynamic profile, which may offer therapeutic advantages in specific patient populations. A thorough understanding of the pharmacological nuances of these agents, supported by robust experimental data, is crucial for their effective application in research and clinical practice.
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Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain - PubMed. Available from: [Link]
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Affinity of (±)‐Pindolol, (‐)‐this compound, and (‐)‐Tertatolol for Pre‐ and Postsynaptic Serotonin 5‐HT1A Receptors in Human and Rat Brain - DOI. Available from: [Link]
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Central haemodynamic effects of beta blockers in hypertension. A comparison between atenolol, metoprolol, timolol, this compound, alprenolol pindolol and bunitrolol | European Heart Journal | Oxford Academic. Available from: [Link]
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In Vivo Validation of Penbutolol as a 5-HT1A Antagonist: A Comparative Technical Guide
Executive Summary
Penbutolol (typically the (-)-isomer) is pharmacologically distinct from standard
This guide provides a rigorous framework for validating these properties in vivo. Unlike the reference standard WAY-100635 (a "silent" antagonist), this compound exhibits a complex partial agonist/antagonist profile that is context-dependent. This guide focuses on demonstrating its functional antagonism —specifically its capacity to block the negative feedback loops that limit the efficacy of SSRIs.
Part 1: Mechanistic Rationale & Signaling Pathway
The Autoreceptor Feedback Loop
To validate this compound, one must understand the system it disrupts. In a basal state, excess synaptic serotonin (5-HT) activates presynaptic 5-HT1A autoreceptors in the Raphe Nuclei. This triggers a
The this compound Intervention: By occupying these autoreceptors without fully activating the
Figure 1: Mechanism of Action. This compound interrupts the negative feedback loop at the somatodendritic autoreceptor, preventing the firing suppression typically caused by SSRI-induced serotonin surges.
Part 2: Comparative Profile of Ligands
Before initiating in vivo work, it is critical to select the correct comparator. Pindolol is the closest structural analog, but this compound often exhibits superior augmentation properties in microdialysis studies due to differences in intrinsic activity.
| Feature | (-)-Penbutolol | ( | WAY-100635 |
| Primary Class | Selective 5-HT1A Antagonist | ||
| 5-HT1A Affinity ( | 8–15 nM | 8–15 nM | < 1 nM |
| Intrinsic Activity | Partial Agonist (low) / Antagonist | Partial Agonist (medium) | Silent Antagonist |
| Effect on SSRI 5-HT | Potentiates release (Frontal Cortex) | Variable/Mixed results | Strongly Potentiates |
| Clinical Status | Hypertension (Off-label Psych) | Hypertension (Off-label Psych) | Research Tool Only |
| Key Advantage | Stereoselective antagonism ; often more effective than Pindolol in sustaining extracellular 5-HT. | Widely available; historical precedent. | "Gold Standard" for pure mechanism validation. |
Part 3: Experimental Validation Protocols
Protocol A: 8-OH-DPAT Induced Hypothermia (Functional Antagonism)
This is the rapid screening model. The agonist 8-OH-DPAT induces hypothermia via 5-HT1A receptors.[1][2][3] An effective antagonist will blunt or reverse this temperature drop.
Rationale: 8-OH-DPAT acts on both presynaptic and postsynaptic 5-HT1A receptors (and 5-HT7) to lower body temperature.[2] Blockade of this effect confirms central target engagement.
Workflow Diagram
Figure 2: Experimental timeline for the Hypothermia Reversal Assay.
Step-by-Step Methodology
-
Subjects: Male Sprague-Dawley rats (250–300g) or C57BL/6 mice.
-
Baseline: Measure rectal temperature using a digital probe inserted 2 cm. Allow animals to acclimate to handling to prevent stress-induced hyperthermia.
-
Pre-treatment (Antagonist):
-
Group A (Vehicle): Saline s.c.
-
Group B (this compound): Administer (-)-Penbutolol (2.0 – 8.0 mg/kg s.c.) 20 minutes prior to agonist.
-
Group C (Comparator): WAY-100635 (0.1 mg/kg s.c.) for positive control.
-
-
Challenge (Agonist): Administer 8-OH-DPAT (0.3 – 1.0 mg/kg s.c.).
-
Data Acquisition: Measure temperature at T=15, 30, 45, and 60 minutes post-agonist.
-
Validation Criteria: 8-OH-DPAT should drop temp by ~1.5°C to 2.0°C. This compound is validated if it significantly attenuates this drop (e.g., <0.5°C change).
Protocol B: Dual-Probe Microdialysis (Neurochemical Validation)
This is the definitive test for augmentation potential . It measures the actual extracellular serotonin levels in the brain, proving that this compound blocks the autoreceptor-mediated reduction in 5-HT release.[4]
Rationale: SSRIs (e.g., Paroxetine) block reuptake but initially suppress firing via autoreceptors.[5] this compound should prevent this suppression, leading to a synergistic increase in extracellular 5-HT.[4]
Methodology
-
Stereotaxic Surgery: Implant guide cannulas targeting:
-
Recovery: Allow 24–48 hours recovery.
-
Perfusion: Insert probe (CMA/12, 4mm membrane). Perfuse with aCSF at 1.5 µL/min.
-
Stabilization: Collect baseline samples for 2 hours until 5-HT levels are stable (<10% variance).
-
Drug Administration Phases:
-
Phase 1 (Baseline): 3 samples (60 min).
-
Phase 2 (SSRI Challenge): Administer Citalopram (local perfusion 1-10 µM or systemic 10 mg/kg i.p.). Expectation: Moderate increase in 5-HT.
-
Phase 3 (Augmentation): Administer (-)-Penbutolol (systemic 8 mg/kg or local perfusion).
-
-
HPLC Analysis: Quantify 5-HT using electrochemical detection.
Expected Results (Data Interpretation)
| Treatment | Extracellular 5-HT (% of Baseline) | Interpretation |
| Vehicle | 100% | Baseline stability. |
| SSRI alone | 200–250% | Reuptake blocked, but firing suppressed. |
| This compound alone | 120–150% | Minor increase (blocks tonic autoreceptor activity). |
| SSRI + this compound | 400–500% | Synergy. Firing restored + Reuptake blocked. |
Part 4: Critical Analysis & Limitations
The "Partial Agonist" Conundrum
Researchers must interpret this compound data carefully. In electrophysiological slice preparations (in vitro), this compound can sometimes inhibit Raphe firing, mimicking an agonist. However, in in vivo microdialysis (systemic), it consistently acts as an antagonist in the presence of high serotonergic tone (SSRI).
-
Implication: Do not rely solely on firing rate data from slice preparations. Microdialysis is the superior predictor of antidepressant augmentation efficacy.
Stereoselectivity
The (-)-isomer of this compound is significantly more potent at both
-
Protocol Requirement: Ensure the use of (-)-Penbutolol (levothis compound) for reproducible 5-HT1A antagonism. Racemic mixtures may dilute the effect.
References
-
Hjorth, S., & Sharp, T. (1993). In vivo microdialysis evidence for central serotonin1A and serotonin1B autoreceptor blocking properties of the beta adrenoceptor antagonist (-)this compound. Journal of Pharmacology and Experimental Therapeutics, 265(2), 707-712.[8]
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Gundlah, C., et al. (1997). Effects of (-)-tertatolol, (-)-penbutolol and (+/-)-pindolol in combination with paroxetine on presynaptic 5-HT function: an in vivo microdialysis and electrophysiological study. British Journal of Pharmacology, 122(4), 631-638.
-
Assie, M. B., & Koek, W. (1999). Correlation between low/high affinity ratios for 5-HT1A receptors and intrinsic activity.[9] European Journal of Pharmacology, 386(1), 97-103.[9]
-
Newman-Tancredi, A., et al. (2000). Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain.[10] Journal of Neurochemistry, 75(2), 755-762.[10]
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Artigas, F., et al. (2006). Pindolol augmentation of antidepressant response. Current Drug Targets, 7(2), 139-147.
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Cross-Validation of Penbutolol Efficacy: SHR vs. 2K1C Renal Hypertension Models
Executive Summary
This technical guide provides a rigorous cross-validation of Penbutolol , a non-selective
Unlike standard
Mechanistic Foundation: The ISA Advantage
To understand the experimental outcomes, one must first grasp the causality of the Intrinsic Sympathomimetic Activity (ISA). While standard
Signaling Pathway: Partial Agonism vs. Antagonism
In the presence of high sympathetic tone (e.g., hypertension), this compound competes with norepinephrine, effectively lowering signal transduction. However, during low sympathetic tone (rest), its weak intrinsic activity prevents excessive bradycardia and vasoconstriction—a common side effect of non-ISA blockers like Propranolol.
Figure 1: Mechanism of Action. This compound acts as a partial agonist, providing a "floor" to heart rate reduction while blocking the "ceiling" of sympathetic overdrive.
Comparative Analysis by Model
Model 1: Spontaneously Hypertensive Rat (SHR)
Pathology: Genetic model mimicking human essential hypertension; characterized by high sympathetic outflow and peripheral vasoconstriction.
Experimental Outcome: this compound demonstrates a potency approximately 4-5 times greater than Propranolol in the SHR model. Crucially, while both drugs reduce Mean Arterial Pressure (MAP), this compound does so with significantly less depression of Heart Rate (HR) and lung compliance.
Table 1: Comparative Hemodynamics in SHR (Chronic Treatment)
| Parameter | This compound (10 mg/kg) | Propranolol (50 mg/kg) | Atenolol (100 mg/kg) | Physiological Implication |
| MAP Reduction | ↓↓↓ (-35 mmHg) | ↓↓ (-30 mmHg) | ↓↓↓ (-38 mmHg) | High efficacy in sympathetic hypertension. |
| Heart Rate | ↓ (Mild Bradycardia) | ↓↓↓ (Severe Bradycardia) | ↓↓ (Moderate) | ISA preserves resting cardiac output. |
| Renal Vascular Resistance | ↔ (Unchanged/Slight ↓) | ↑ (Increased) | ↔ (Unchanged) | This compound prevents reflex vasoconstriction. |
| Lung Compliance | Minimal Effect | Reduced | Minimal Effect | ISA mitigates non-selective bronchoconstriction. |
Key Insight: In SHR, the ISA of this compound prevents the "unopposed alpha-vasoconstriction" often seen with non-selective blockers, maintaining better peripheral perfusion.
Model 2: Two-Kidney, One-Clip (2K1C)
Pathology: Renovascular hypertension driven by high Renin-Angiotensin-Aldosterone System (RAAS) activity due to renal artery stenosis.[1][2]
Experimental Outcome: This model validates this compound’s renal protective effects. While Propranolol can reduce GFR due to systemic hypotension and renal vasoconstriction, this compound maintains GFR. This is attributed to its ability to suppress renin release (beta-1 blockade) without compromising renal blood flow (ISA-mediated vasodilation).
Table 2: Renal Function Metrics in 2K1C Model
| Metric | This compound Group | Propranolol Group | Control (Vehicle) |
| Plasma Renin Activity (PRA) | ↓↓↓ (Suppressed) | ↓↓↓ (Suppressed) | ↑↑↑ (Elevated) |
| Serum Creatinine | ↔ (Stable) | ↑ (Elevated) | ↔ (Baseline) |
| Glomerular Filtration Rate | Preserved | Reduced (~15%) | Normal |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: 2K1C Surgery & Validation
Objective: Induce renin-dependent hypertension.
-
Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) i.p.
-
Incision: Left flank retroperitoneal incision to expose the renal artery.
-
Clipping (Critical Step):
-
Isolate the left renal artery.
-
Place a silver clip with an internal gap of 0.20 – 0.23 mm around the artery.
-
Validation: Use a feeler gauge or a modified insulin needle (0.23mm OD) as a spacer during ligation, then remove the needle.
-
-
Control: Sham operation on the right kidney (manipulation without clipping).
-
Validation Check (Day 7): Measure tail-cuff BP.
-
Pass Criteria: SBP > 150 mmHg.
-
Fail Criteria: SBP < 140 mmHg (indicates insufficient stenosis or collateralization).
-
Protocol B: Drug Administration & Workflow
Objective: Compare chronic efficacy.
Figure 2: Experimental Workflow for 2K1C Efficacy Study. Note the strict validation step at Day 14 to ensure model integrity before drug initiation.
Dosing Rationale:
-
This compound: 10–20 mg/kg/day p.o.
-
Justification: this compound is ~4-5x more potent than Propranolol.[3] Standard effective Propranolol doses in rats range from 50-100 mg/kg. Therefore, 10-20 mg/kg provides equipotent beta-blockade while highlighting ISA differences.
-
-
Vehicle: 0.5% Methylcellulose.
References
-
Pharmacology of this compound vs. Propranolol
-
Renal Hemodynamics in Hypertension
-
Title: Comparison of the effects of this compound and propranolol on glomerular filtration rate in hypertensive patients with impaired renal function.[7][8]
-
Source: British Journal of Clinical Pharmacology.[8]
-
URL:[Link]
- Relevance: Validates the renal protective advantage of this compound (preserved GFR) compared to Propranolol.
-
-
Cardiac Hypertrophy and ISA
- Title: Pindolol, not propranolol, reverses cardiac hypertrophy in renal hypertensive r
- Source: Hypertension (AHA Journals).
-
URL:[Link]
- Relevance: Supports the class effect of ISA beta-blockers (like this compound and Pindolol) in reversing hypertrophy where silent antagonists fail.
-
2K1C Model Methodology
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Penbutolol versus Carvedilol: a comparative pharmacological study
A Comparative Technical Monograph for Drug Development Professionals
Executive Summary
This guide dissects the pharmacological distinction between Penbutolol and Carvedilol . While both are lipophilic, non-selective
The core divergence lies in their secondary mechanisms:
-
This compound acts as a partial agonist (Intrinsic Sympathomimetic Activity - ISA), maintaining basal sympathetic tone.[1]
-
Carvedilol acts as a biased agonist (stimulating
-arrestin) and a potent -adrenergic antagonist , providing vasodilation and antioxidant protection.
Part 1: Pharmacodynamic Architecture & Signaling Mechanisms
Receptor Selectivity and Functional Outcome
Both agents bind non-selectively to
-
This compound (The Partial Agonist): this compound binds to the
-receptor but does not fully silence it.[1] It induces a sub-maximal conformational change that allows for low-level Gs-protein activation. This results in ISA , meaning it prevents excessive bradycardia at rest while still blocking catecholamine surges during exercise.-
Clinical Implication: Ideal for hypertensive patients prone to bradycardia.
-
-
Carvedilol (The Alpha-Blocker & Biased Ligand): Carvedilol is a "third-generation"
-blocker. It creates a "blockade plus" effect:-
-Blockade: It antagonizes vascular
receptors, preventing vasoconstriction and reducing Systemic Vascular Resistance (SVR).[3] -
Biased Agonism: Unlike classical antagonists, Carvedilol stabilizes a receptor conformation that prevents G-protein coupling (blocking cAMP) but stimulates
-arrestin signaling.[4] This pathway is cardioprotective, promoting receptor internalization and preventing downregulation in heart failure.
-
-Blockade: It antagonizes vascular
Comparative Signaling Pathway Diagram
The following diagram illustrates the divergent intracellular cascades triggered by these two agents.
Caption: Divergent signaling: this compound retains partial Gs activity (ISA), while Carvedilol blocks Gs, inhibits
Part 2: Quantitative Performance Comparison
The following data synthesizes physicochemical properties and hemodynamic effects relevant to drug selection.
| Feature | This compound | Carvedilol |
| Receptor Profile | Non-selective | Non-selective |
| Intrinsic Activity (ISA) | Yes (Partial Agonist) | No (Inverse Agonist/Biased) |
| Vascular Effect | Mild vasoconstriction (unopposed | Vasodilation (due to |
| Systemic Resistance (SVR) | Neutral or Slight Increase | Decreased (Afterload Reduction) |
| Resting Heart Rate | Minimal reduction (due to ISA) | Significant reduction |
| Lipophilicity | High (Crosses BBB) | Moderate-High (Crosses BBB) |
| Antioxidant Activity | Low | High (Carbazole moiety) |
| Primary Indication | Hypertension (esp. elderly) | Heart Failure (HFrEF), HTN, Post-MI |
Part 3: Experimental Protocols for Differentiation
To empirically validate the differences described above, the following self-validating experimental workflows are recommended.
Protocol A: Isolated Aortic Ring Assay (Vasodilation)
Objective: To demonstrate the
Methodology:
-
Tissue Preparation: Excise thoracic aorta from Sprague-Dawley rats. Clean connective tissue and cut into 3-4 mm rings.
-
Equilibration: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2. Apply 2g resting tension.
-
Viability Check: Challenge with KCl (60 mM) to ensure contractility. Wash until baseline is restored.
-
Pre-constriction: Add Phenylephrine (PE, 1
M) to induce stable vasoconstriction via receptors. -
Drug Challenge:
-
Group A: Cumulative addition of Carvedilol (
to M). -
Group B: Cumulative addition of this compound (
to M).
-
-
Data Analysis: Calculate % relaxation relative to PE-induced plateau.
Expected Result: Carvedilol will show a dose-dependent relaxation (rightward shift of PE curve). This compound will show minimal effect, confirming lack of
Protocol B: cAMP Accumulation Assay (ISA Verification)
Objective: To quantify the Intrinsic Sympathomimetic Activity of this compound. Rationale: A partial agonist will stimulate cAMP production in the absence of catecholamines, whereas a neutral antagonist (Carvedilol) will not.
Methodology:
-
Cell Line: Use HEK293 cells overexpressing human
-adrenergic receptors. -
Treatment:
-
Control: Vehicle only.
-
Full Agonist: Isoproterenol (10
M) - Defines 100% response. -
Test 1: this compound (10
M). -
Test 2: Carvedilol (10
M).
-
-
Detection: Lyse cells and quantify cAMP using a FRET-based biosensor or ELISA.
-
Calculation:
Expected Result: this compound typically exhibits 15-25% ISA. Carvedilol will show 0% (or slight negative value due to inverse agonism).
Experimental Workflow Diagram
Caption: Parallel workflows to isolate hemodynamic mechanisms (
Part 4: Pharmacokinetics & Safety Profile
Metabolic Stability
-
Carvedilol: Extensively metabolized by the liver, primarily via CYP2D6 and CYP2C9. Genetic polymorphism in CYP2D6 can lead to significant variability in plasma concentrations (poor metabolizers may have 2-3x higher exposure).
-
This compound: Rapidly absorbed and extensively metabolized. It undergoes hydroxylation and glucuronidation.
CNS Penetration & Side Effects
Both drugs are highly lipophilic, allowing them to cross the Blood-Brain Barrier (BBB).[5]
-
This compound: High CNS penetration correlates with side effects like sleep disturbances and nightmares. However, its ISA may mitigate the "washed out" fatigue feeling common with non-ISA beta-blockers.
-
Carvedilol: Also crosses the BBB but is often better tolerated in terms of fatigue due to the preserved cardiac output (via afterload reduction from
-blockade).
References
-
FDA Label (Carvedilol). "Coreg (Carvedilol) Prescribing Information." DailyMed. [Link]
-
FDA Label (this compound). "Levatol (this compound Sulfate) Tablets." DailyMed. [Link]
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Wisler, J. W., et al. (2007). "A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling." Proceedings of the National Academy of Sciences (PNAS). [Link]
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Frishman, W. H. "Carvedilol."[4][5] New England Journal of Medicine. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 37464, this compound." PubChem. [Link]
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A Comparative Guide to the Validation of Phospho-CREB as a Novel Pharmacodynamic Biomarker for Penbutolol Therapy
Introduction: Beyond Blood Pressure - The Need for a Precision Biomarker for Penbutolol
This compound is a non-selective beta-adrenergic receptor blocker used in the management of hypertension.[1][2] Its therapeutic action is primarily achieved by antagonizing beta-1 and beta-2 adrenergic receptors, which leads to a reduction in heart rate, cardiac output, and ultimately, blood pressure.[3][4] this compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist, which can be beneficial in preventing excessive bradycardia.[1][4]
While effective, the monitoring of this compound's therapeutic efficacy has traditionally relied on macroscopic clinical endpoints such as blood pressure readings and heart rate monitoring.[5][6] These metrics, while crucial, are influenced by a myriad of physiological and environmental factors, potentially masking the direct pharmacodynamic effect of the drug at the cellular level. For researchers and clinicians aiming to optimize dosing, predict patient response, and develop next-generation therapies, a more precise, target-engaged biomarker is essential.
This guide introduces a novel, validated biomarker—phosphorylated cAMP response element-binding protein (p-CREB) in peripheral blood mononuclear cells (PBMCs)—as a direct measure of this compound's cellular mechanism of action. We will compare this novel biomarker to existing monitoring techniques, provide detailed validation protocols, and present a clear, data-driven rationale for its adoption in research and clinical trial settings.
The Novel Biomarker: Phospho-CREB (Ser133) as a Downstream Indicator of Beta-Adrenergic Blockade
The rationale for selecting p-CREB as a biomarker stems directly from this compound's mechanism of action. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[1][3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB at its serine-133 residue.
This compound, by blocking the beta-adrenergic receptor, directly inhibits this signaling cascade. Therefore, a measurable decrease in the levels of p-CREB in a patient's cells following this compound administration serves as a highly specific indicator of target engagement and downstream functional effect. PBMCs are an ideal substrate for this measurement as they are readily accessible through a simple blood draw and express beta-adrenergic receptors.
Caption: Workflow for the proposed clinical validation study.
Step-by-Step Methodology:
-
Primary Objective: To correlate the change in PBMC p-CREB levels from baseline with the change in mean 24-hour systolic blood pressure after 8 weeks of this compound treatment.
-
Study Population: 100 adult patients with mild to moderate essential hypertension, treatment-naïve or following a 4-week washout period.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Group A (n=50): this compound 20 mg once daily.
-
Group B (n=50): Placebo once daily.
-
-
Schedule of Assessments:
-
Week 0 (Baseline): Collect demographics, medical history. Perform 24-hour ambulatory blood pressure monitoring (ABPM). Collect blood for PBMC isolation and baseline p-CREB measurement.
-
Week 2 & 4: Collect blood for PBMC isolation and p-CREB measurement to assess early pharmacodynamic effects.
-
Week 8 (End of Study): Repeat 24-hour ABPM. Collect final blood sample for p-CREB measurement.
-
-
Biomarker Analysis:
-
PBMCs will be isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell lysates will be prepared and stored at -80°C.
-
p-CREB levels will be quantified using the analytically validated ELISA protocol.
-
-
Statistical Analysis:
-
The primary endpoint will be the Pearson correlation coefficient between the percentage change in p-CREB from baseline to Week 8 and the absolute change in mean 24-hour systolic BP.
-
Secondary analyses will include comparing the time course of p-CREB reduction between the this compound and placebo groups using a mixed-effects model.
-
-
Expected Outcome: A statistically significant negative correlation between the change in p-CREB and the change in blood pressure would validate p-CREB as a pharmacodynamic biomarker for this compound's therapeutic effect. This would provide strong evidence that early changes in this cellular marker can predict a later clinical response.
Conclusion and Future Directions
The validation of p-CREB as a biomarker for this compound represents a significant advancement in the precision of cardiovascular drug development and therapy. Its high specificity and sensitivity offer a window into the direct cellular effects of beta-blockade, a view that is obscured by traditional, systemic measurements.
For researchers and drug development professionals, this biomarker provides a powerful tool for early-phase clinical trials to establish proof-of-concept, optimize dosing regimens, and potentially identify patient subpopulations most likely to respond to therapy. By moving beyond one-size-fits-all metrics and embracing mechanistically-grounded biomarkers, we can accelerate the development of safer and more effective cardiovascular therapies.
References
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Hollifield, J. W., & Slaton, P. E. (1981). Pharmacokinetics and pharmacodynamics of this compound in healthy and cancer subjects: role of altered protein binding. Research communications in molecular pathology and pharmacology, 92(1), 53–72. [Link]
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Vedin, A., Wilhelmsson, C., & Björntorp, P. (1975). Pharmacodynamic and pharmacokinetic study of oral and intravenous this compound. European journal of clinical pharmacology, 25(4), 543–547. [Link]
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This compound: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
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This compound - For All Medical Treatment Options Explained, Visit CureCrowd. CureCrowd. [Link]
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This compound (Oral route). A.D.A.M., Inc. [Link]
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This compound: MedlinePlus Drug Information. U.S. National Library of Medicine. [Link]
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Pharmacology of this compound Sulfate (Levatol) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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This compound – Health Information Library. PeaceHealth. [Link]
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Wang, J., Liu, X., Jin, H., & Du, J. (2023). Markers for predicting the efficacy of beta-blockers in vasovagal syncope management in children: A mini-review. Frontiers in Cardiovascular Medicine, 10, 1131967. [Link]
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This compound (oral route) - Side effects & dosage. Mayo Clinic. [Link]
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Wang, F., & Jia, J. (2016). Novel biomarkers for cardiovascular risk prediction. Journal of geriatric cardiology : JGC, 13(4), 315–320. [Link]
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Wu, A. H., & Christenson, R. H. (2015). Analytical validation of novel cardiac biomarkers used in clinical trials. Clinical biochemistry, 48(7-8), 443–451. [Link]
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This compound: Drug information. UpToDate. [Link]
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The Translation and Commercialisation of Biomarkers for Cardiovascular Disease—A Review. Frontiers Media S.A.. [Link]
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This compound – Knowledge and References. Taylor & Francis. [Link]
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Beta blocker dose and markers of sympathetic activation in heart failure patients: interrelationships and prognostic significance. National Center for Biotechnology Information. [Link]
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Public Policy Considerations of Novel Cardiovascular Disease and Stroke Blood-based Biomarkers. American Heart Association. [Link]
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Benchmarks for the Assessment of Novel Cardiovascular Biomarkers. Circulation. [Link]
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Wang, J., Liu, X., Jin, H., & Du, J. (2023). Markers for predicting the efficacy of beta-blockers in vasovagal syncope management in children: A mini-review. Frontiers in cardiovascular medicine, 10, 1131967. [Link]
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Kawano, H., Yamasa, T., Arakawa, S., Matsumoto, Y., Sato, O., & Maemura, K. (2018). We need more useful surrogate markers for the efficacy of beta-blockers for the treatment of Takotsubo cardiomyopathy. Geriatrics & gerontology international, 18(5), 817–818. [Link]
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Circulating Cardiac Biomarkers in Heart Failure: A Critical Link to Biomarker-Guided Therapy. European Medical Journal. [Link]
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A Modern Lens on a Classic Beta-Blocker: A Guide to Replicating Historical Penbutolol Studies
This guide provides a comprehensive framework for revisiting the foundational pharmacological studies of Penbutolol, a non-selective beta-adrenergic receptor antagonist, using contemporary scientific techniques. For researchers, scientists, and professionals in drug development, this document offers not just a series of protocols, but a comparative analysis that bridges the gap between historical and modern methodologies. By understanding the evolution of these techniques, we can gain a deeper and more nuanced understanding of this compound's mechanism of action and its physiological effects.
Introduction: Why Re-examine this compound?
This compound, approved by the FDA in 1987, is a non-selective beta-blocker used for the treatment of hypertension.[1][2] Like other drugs in its class, it exerts its effects by antagonizing beta-adrenergic receptors, thereby mitigating the effects of catecholamines like epinephrine and norepinephrine.[1][3] Early studies established its efficacy in reducing heart rate and blood pressure.[4] However, the analytical and pharmacological tools available at the time of its development, while groundbreaking for their era, possessed inherent limitations in sensitivity, specificity, and the depth of mechanistic insight they could provide.
Modern techniques in analytical chemistry, cell biology, and pharmacology offer an unprecedented opportunity to re-examine the foundational data on this compound with greater precision and to explore aspects of its function that were previously inaccessible. This guide will provide a roadmap for such a re-evaluation, comparing the historical approaches with their modern counterparts and offering detailed protocols for their implementation.
Historical Perspective: The Original this compound Studies
The initial characterization of this compound relied on a combination of in vivo animal and human studies, alongside in vitro assays. These studies were crucial in establishing its basic pharmacological profile.
Pharmacokinetic Analysis: Quantifying this compound in Biological Fluids
A significant challenge in early drug development was the accurate measurement of drug concentrations in complex biological matrices like plasma and urine.
-
Historical Technique: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection. In the 1980s, HPLC was a state-of-the-art technique for separating and quantifying drugs.[5] For a compound like this compound, which possesses intrinsic fluorescence, this method offered reasonable sensitivity.[5] The general workflow involved a liquid-liquid extraction to isolate the drug from plasma, followed by separation on a reverse-phase HPLC column and detection by a fluorescence detector.[5] While effective, this method was susceptible to interference from other fluorescent compounds and had a lower limit of quantification compared to modern methods.[6][7] Gas chromatography (GC) was also employed, often requiring derivatization of the drug to increase its volatility.[8][9]
Pharmacodynamic Analysis: Characterizing Receptor Interactions
Understanding how this compound interacts with its target receptors was central to elucidating its mechanism of action.
-
Historical Technique: Radioligand Binding Assays. This was the gold standard for studying drug-receptor interactions.[10][11][12] These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of cells or tissues expressing the target receptor.[13][14] By competing with the radioligand for binding, the affinity of an unlabeled drug like this compound could be determined.[15] While powerful, these assays had several drawbacks: they relied on the use of radioactive materials, were labor-intensive, and provided limited information about the functional consequences of receptor binding (i.e., whether the drug was an agonist, antagonist, or partial agonist).[15]
A Modern Approach: Replicating this compound Studies with Enhanced Precision
The contemporary drug discovery and development toolkit offers a suite of technologies that can provide a much more detailed and accurate picture of this compound's pharmacology.
Modern Pharmacokinetic Analysis: The Gold Standard of UPLC-MS/MS
Rationale for Modernization: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has revolutionized bioanalysis.[6][16][17] It offers unparalleled sensitivity, specificity, and speed, allowing for the detection of this compound and its metabolites at much lower concentrations and with greater confidence than was possible with older HPLC or GC methods.[18][19][20] This enhanced sensitivity is crucial for accurately defining the pharmacokinetic profile of the drug, especially at later time points when concentrations are low.
Experimental Workflow for UPLC-MS/MS Analysis of this compound:
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A Comparative Study of Penbutolol's Impact on Cardiac and Vascular Tissues: A Guide for Researchers
This guide provides an in-depth comparative analysis of Penbutolol, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), and its effects on cardiac and vascular tissues. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacological profile in relation to other beta-blockers.
Introduction to this compound and the Beta-Adrenergic System
This compound is a beta-blocker used in the management of hypertension.[1] It distinguishes itself from other beta-blockers through its non-selective antagonism of both β1 and β2-adrenergic receptors, coupled with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[2] This dual action allows it to modulate the sympathetic nervous system's influence on the cardiovascular system.
The beta-adrenergic system, a critical component of the body's "fight or flight" response, is mediated by catecholamines like epinephrine and norepinephrine. These signaling molecules activate adrenergic receptors, leading to a cascade of physiological effects. In the heart, stimulation of β1-receptors increases heart rate, contractility, and cardiac output. In the vasculature, β2-receptor activation in smooth muscle cells leads to vasodilation.[3] Understanding the differential effects of beta-blockers on these receptor subtypes is paramount in predicting their clinical efficacy and side-effect profiles.
Comparative Analysis of Receptor Binding Affinity
The affinity of a beta-blocker for β1 and β2 receptors dictates its selectivity and, consequently, its tissue-specific effects. A lower inhibition constant (Ki) indicates a higher binding affinity.
| Drug | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | Selectivity |
| This compound | 11.6[4] | 11.9[4] | Non-selective |
| Propranolol | 1.8[4] | 0.8[4] | Non-selective |
| Atenolol | ~1000 | ~20000 | β1-selective[5] |
| Metoprolol | 47[6] | 2960[6] | β1-selective |
Table 1: Comparative binding affinities of this compound and other beta-blockers for β1 and β2-adrenergic receptors.
As evidenced in the table, both this compound and Propranolol are non-selective, exhibiting similar high affinities for both β1 and β2 receptors. In contrast, Atenolol and Metoprolol demonstrate a clear preference for β1 receptors, classifying them as cardioselective beta-blockers.[7]
Impact on Cardiac Tissues
The primary cardiac effects of beta-blockers are a reduction in heart rate (negative chronotropy) and contractility (negative inotropy), leading to a decrease in cardiac output and myocardial oxygen demand.
Signaling Pathway in Cardiomyocytes
The activation of β1-adrenergic receptors in cardiomyocytes initiates a Gs protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels, resulting in increased calcium influx and enhanced cardiac contractility.
Figure 1: β1-Adrenergic signaling pathway in cardiomyocytes.
This compound, by blocking these receptors, attenuates this signaling cascade, leading to a reduction in heart rate and contractility. However, its intrinsic sympathomimetic activity can lead to a less pronounced decrease in resting heart rate compared to beta-blockers without ISA, such as propranolol.[8]
Comparative Effects on Hemodynamics
The following table summarizes the typical effects of this compound and other beta-blockers on key hemodynamic parameters in hypertensive patients.
| Drug | Dosage | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| This compound | 20-40 mg/day | ↓ 10-15[8][9] | ↓ 5-10[8] |
| Propranolol | 80-160 mg/day | ↓ 9-23[10][11] | ↓ 10-20[11] |
| Atenolol | 50-100 mg/day | ↓ 14-21%[12][13] | ↓ ~25%[14] |
| Metoprolol | 100-200 mg/day | ↓ ~10-15[15] | ↓ ~15-20[16][[“]] |
Table 2: Comparative effects of this compound and other beta-blockers on mean arterial pressure and heart rate in hypertensive patients.
Impact on Vascular Tissues
The vascular effects of beta-blockers are primarily mediated by their action on β2-adrenergic receptors located on vascular smooth muscle cells.
Signaling Pathway in Vascular Smooth Muscle Cells
Activation of β2-adrenergic receptors in vascular smooth muscle also involves a Gs protein-coupled pathway, leading to increased cAMP levels. However, in these cells, elevated cAMP inhibits myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.
Figure 2: β2-Adrenergic signaling pathway in vascular smooth muscle cells.
Non-selective beta-blockers like this compound and Propranolol can block these receptors, potentially leading to unopposed alpha-adrenergic-mediated vasoconstriction and an increase in peripheral vascular resistance, especially upon acute administration.[18] However, the long-term effects on peripheral resistance are more complex and can be influenced by factors such as ISA.[19] Beta-blockers with ISA, like this compound, may cause less initial vasoconstriction.[19] Some studies suggest that long-term propranolol administration may even lead to vasodilation through mechanisms involving nitric oxide bioavailability and calcium channel blockade.[3]
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to assess the impact of beta-blockers on cardiac and vascular tissues.
Langendorff Isolated Heart Perfusion
This ex vivo technique allows for the study of cardiac function in an isolated heart, free from systemic influences.[20][21][22][23][24]
Figure 3: Experimental workflow for Langendorff isolated heart perfusion.
Methodology:
-
Animal Preparation: Anesthetize the experimental animal (e.g., rat, rabbit) following approved institutional protocols.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: Securely cannulate the aorta onto the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C. The perfusion pressure should be kept constant (e.g., 60-80 mmHg).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline hemodynamic parameters are recorded.
-
Drug Administration: Introduce the beta-blocker of interest (e.g., this compound, Propranolol) into the perfusate at a desired concentration.
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow throughout the experiment.
-
Data Analysis: Analyze the changes in hemodynamic parameters before and after drug administration to determine the drug's effect on cardiac function.
Isolated Aortic Ring Assay
This in vitro method is used to assess the vasoactive properties of drugs on isolated segments of the aorta.[25][26][27][28][29]
Methodology:
-
Tissue Preparation: Euthanize the experimental animal and carefully dissect the thoracic aorta, placing it in cold physiological salt solution (PSS).
-
Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing PSS, bubbled with 95% O2 and 5% CO2, and maintained at 37°C. The rings should be connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).
-
Pre-contraction: Contract the aortic rings with a vasoconstrictor agent such as phenylephrine or potassium chloride.
-
Drug Addition: Once a stable contraction is achieved, add the beta-blocker cumulatively to the organ bath.
-
Data Recording: Record the changes in isometric tension to determine the vasorelaxant or vasoconstrictor effects of the drug.
-
Data Analysis: Construct concentration-response curves to quantify the potency and efficacy of the beta-blocker.
Conclusion
This compound presents a unique pharmacological profile as a non-selective beta-blocker with intrinsic sympathomimetic activity. Its impact on cardiac and vascular tissues is a result of its interaction with both β1 and β2-adrenergic receptors. This guide has provided a comparative framework for understanding this compound's effects in relation to other commonly used beta-blockers. The experimental protocols detailed herein offer standardized methods for further investigation into the nuanced cardiovascular effects of this and other beta-adrenergic modulators. A thorough understanding of these comparative effects is crucial for the rational design and development of novel cardiovascular therapies.
References
- Agarwal, A. K., Ahuja, R. C., Chandra, M., Gupta, N. N., & Hasan, M. (1976). A double-blind trial of this compound: a new beta-receptor blocking agent in the treatment of angina pectoris.
- de Oliveira, A. M. (2007). Vascular effects of long-term propranolol administration after chronic nitric oxide blockade. Fundamental & Clinical Pharmacology, 21(5), 515-523.
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- Man in 't Veld, A. J., & Schalekamp, M. A. (1988). Do Beta-blockers Really Increase Peripheral Vascular Resistance?. American Journal of Hypertension, 1(1 Pt 3), 91S-96S.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Penbutolol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of the research lifecycle extends beyond discovery and experimentation to the responsible management of chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of penbutolol, a non-selective beta-blocker. By understanding the chemical nature of this compound and the regulatory landscape governing pharmaceutical waste, laboratories can ensure a safe and compliant disposal process, thereby upholding scientific integrity and environmental stewardship.
The Criticality of Proper this compound Disposal: A Scientific and Regulatory Imperative
This compound, while a valuable tool in cardiovascular research, presents potential environmental and health risks if disposed of improperly. As a beta-adrenergic antagonist, its introduction into ecosystems can have unintended pharmacological effects on wildlife.[1][2] Furthermore, the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) have established stringent regulations to mitigate the environmental impact of pharmaceutical waste.[3][4]
A crucial first step in determining the correct disposal pathway for any chemical is its classification under the Resource Conservation and Recovery Act (RCRA).[5] this compound is not listed as a P- or U-listed hazardous waste.[6][7][8] Moreover, based on available safety data, this compound does not typically exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity that would classify it as a D-listed hazardous waste.[9][10] Therefore, this compound is generally classified as a non-RCRA hazardous pharmaceutical waste .[11][12][13] This classification is pivotal as it dictates a specific set of disposal procedures aimed at preventing environmental contamination.
Visualizing the Disposal Pathway: A Decision-Making Framework
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a laboratory environment.
Caption: Decision-making workflow for this compound disposal.
Core Disposal Protocols
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound waste streams within a laboratory setting.
Protocol 1: Disposal of Unused or Expired this compound
This protocol outlines the primary procedure for disposing of pure, unused, or expired this compound. The scientific rationale behind this procedure is to ensure the complete destruction of the active pharmaceutical ingredient through high-temperature incineration, preventing its release into the environment.
Methodology:
-
Segregation: Place the unused or expired this compound, in its original or a securely sealed container, into a designated waste container for non-RCRA hazardous pharmaceuticals. These containers are often white with blue lids to distinguish them from other waste streams.[11]
-
Labeling: Clearly label the container with the words "For Incineration" and "Non-RCRA Pharmaceutical Waste."[11][13]
-
Storage: Store the container in a secure, designated waste accumulation area, away from general laboratory traffic and drains.
-
Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal vendor. Ensure the vendor will transport the waste to a permitted incineration facility.[11][13][14]
Protocol 2: Decontamination of this compound-Contaminated Laboratory Equipment
This protocol details the procedures for cleaning and decontaminating reusable laboratory equipment that has come into contact with this compound. The objective is to remove all residual active pharmaceutical ingredients before the equipment is reused or stored.
Methodology:
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent in which this compound is soluble. Consult the Safety Data Sheet (SDS) for solvent compatibility. Collect the rinsate for disposal as non-RCRA pharmaceutical waste.
-
Washing: Wash the equipment with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or use a drying oven.
-
Waste Disposal: Dispose of any disposable materials used in the cleaning process (e.g., wipes, gloves) as non-RCRA pharmaceutical waste.
Protocol 3: this compound Spill Cleanup Procedure
In the event of a this compound spill, a prompt and thorough cleanup is essential to prevent exposure and contamination. This protocol provides a step-by-step guide for safely managing a solid this compound spill.
Methodology:
-
Secure the Area: Cordon off the spill area to prevent personnel from entering.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills where dust may be generated, consider respiratory protection.
-
Containment: Gently cover the spill with absorbent pads or a dry, inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.[15]
-
Collection: Carefully scoop the absorbed material into a designated "Non-RCRA Pharmaceutical Waste" container.[16] Avoid creating dust.
-
Decontamination: Decontaminate the spill surface by wiping it down with a damp cloth or paper towel. Dispose of the cleaning materials in the same waste container.[15]
-
Final Cleaning: Clean the area with soap and water.
-
Waste Disposal: Seal and label the waste container and dispose of it through a licensed hazardous waste vendor for incineration.[16]
Summary of Key Disposal Information
| Waste Stream | RCRA Classification | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Non-RCRA Hazardous Pharmaceutical | Incineration via a licensed vendor | Do not dispose of in regular trash or down the drain.[11][12] |
| This compound-Contaminated Labware (disposable) | Non-RCRA Hazardous Pharmaceutical | Incineration via a licensed vendor | Segregate from other lab waste. |
| This compound-Contaminated Labware (reusable) | N/A (after decontamination) | Decontaminate according to Protocol 2 | Dispose of cleaning residues as non-RCRA waste. |
| This compound Spill Debris | Non-RCRA Hazardous Pharmaceutical | Incineration via a licensed vendor | Follow spill cleanup procedures to minimize exposure. |
Chemical Compatibility and Incompatibilities
For safe handling and disposal, it is crucial to be aware of this compound's chemical incompatibilities. Based on general knowledge of beta-blockers and available safety data, avoid contact with:
-
Strong Oxidizing Agents: These can cause a chemical reaction that may generate heat or hazardous byproducts.[10]
-
Strong Acids and Bases: These may cause degradation of the compound into unknown and potentially hazardous substances.
When preparing for disposal, do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
References
- US Bio-Clean. (2017, April 20).
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- The University of Tennessee, Knoxville.
- The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide.
- Rowan University.
- McMaster University. Spill Clean-up.
- Laboratory Equipment. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- U.S. Environmental Protection Agency. (2025, August 25). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule.
- Curtis Bay Medical Waste Services. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
- County of San Diego. (2022, February). Pharmaceutical Waste Guidance.
- TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal.
- GoodRx. This compound: Drug Basics and Frequently Asked Questions.
- MERI. (2024, September 30). Hazardous and Non-RCRA Waste Disposal.
- Wikipedia. This compound.
- Washington State Department of Ecology. Pharmaceutical waste codes.
- U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- PubChem. This compound.
- Missouri Department of Natural Resources. (2022, July 27). Is Your Pharmaceutical Waste also Hazardous Waste?
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- PubMed. This compound: a new beta-adrenergic blocking agent.
- Drugs.com. Drug Interaction Report: RightStep, this compound.
- Fisher Scientific. (2017, May 16).
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- PubChem.
- Minnesota Pollution Control Agency. (2020, March 8). P-list and F-list of acute hazardous wastes.
- ResearchGate. (2025, August 7). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity Prediction of its Degradation Product: A Comprehensive Approach during Drug Development.
- New Jersey Department of Environmental Protection. Classifying Medical & Pharmaceutical Waste.
- PMC. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development.
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Navigating the Safe Handling of Penbutolol: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, it is my priority to ensure that your work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, direct guidance on the personal protective equipment (PPE) required for handling Penbutolol in a research and development setting. While this compound is a valuable beta-blocker for cardiovascular research, its pharmacological activity and potential for occupational exposure necessitate a robust safety protocol. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural excellence to build a culture of safety in your laboratory.
Understanding the Risks: Why PPE is Crucial
This compound, while not listed on the NIOSH list of hazardous drugs, is classified as harmful if swallowed and may cause drowsiness or dizziness. As a beta-adrenergic blocker, accidental exposure could have pharmacological effects, particularly on the cardiovascular system. Therefore, a comprehensive PPE strategy is essential to mitigate the risks of accidental ingestion, inhalation, and skin contact.
The level of required PPE is dictated by the specific laboratory operation and the physical form of the this compound being handled. A risk-based approach, as outlined in this guide, is paramount.
Core PPE Recommendations for Handling this compound
The following table summarizes the recommended PPE for various laboratory activities involving this compound. This should be considered the minimum level of protection; a site-specific risk assessment may warrant additional measures.
| Activity | Minimum PPE Requirements |
| Handling solid this compound (e.g., weighing, preparing stock solutions) | - |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
